molecular formula C6H7N3O2 B1427063 Methyl 2-aminopyrimidine-4-carboxylate CAS No. 2164-66-1

Methyl 2-aminopyrimidine-4-carboxylate

Cat. No.: B1427063
CAS No.: 2164-66-1
M. Wt: 153.14 g/mol
InChI Key: IHGOYDMXENEUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-aminopyrimidine-4-carboxylate (CAS 2164-66-1) is a high-purity chemical intermediate serving as a critical building block in medicinal chemistry and antibacterial research. Its core research value lies in its role as a precursor for zinc-binding scaffolds designed to target essential bacterial enzymes. Specifically, this pyrimidine core has been utilized in the de novo design of inhibitors for 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) , a key enzyme in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis . As this pathway is absent in mammals, IspF represents a promising target for developing selective antibacterial agents with novel mechanisms of action, particularly against pathogens like Burkholderia pseudomallei . The compound's structure, featuring adjacent amino and carboxylate groups, allows it to function as an effective zinc-binding group (ZBG) within the enzyme's active site, potentially disrupting its catalytic function and yielding bacteriostatic or bactericidal effects . Researchers should store this compound in a dark place under an inert atmosphere at 2-8°C to ensure stability . The supplied product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers can request available safety information, including hazard statements H315, H319, and H335, which indicate potential skin and eye irritation and specific target organ toxicity upon single exposure .

Properties

IUPAC Name

methyl 2-aminopyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGOYDMXENEUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728517
Record name Methyl 2-aminopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2164-66-1
Record name 4-Pyrimidinecarboxylic acid, 2-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2164-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-aminopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2164-66-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 2-Aminopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically active compounds, including nucleic acids and a plethora of pharmaceuticals.[1][2] Among its derivatives, the 2-aminopyrimidine moiety serves as a critical pharmacophore in numerous therapeutic agents, demonstrating a broad spectrum of activities such as anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, methyl 2-aminopyrimidine-4-carboxylate is a highly valuable intermediate in the synthesis of more complex molecules, particularly kinase inhibitors, due to its versatile functional groups that allow for further molecular elaboration.[4][5][6] This guide provides an in-depth exploration of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and the critical parameters that ensure a successful and reproducible outcome.

I. Core Synthesis Strategy: Cyclocondensation of Guanidine with a β-Ketoester Equivalent

The most direct and widely employed strategy for the synthesis of the 2-aminopyrimidine core involves the cyclocondensation of a guanidine source with a 1,3-dicarbonyl compound or a functionally equivalent synthon.[6][7] This approach is conceptually related to the well-established Biginelli reaction, which also utilizes a multicomponent reaction to assemble the pyrimidine ring.[8][9][10] In the context of synthesizing this compound, the key precursors are guanidine and a derivative of methyl acetoacetate or a similar β-ketoester.

Reaction Mechanism and Rationale

The reaction proceeds through a series of nucleophilic additions and condensation steps. The initial step is believed to be the reaction between the guanidine and one of the carbonyl groups of the β-dicarbonyl compound to form a reactive intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrimidine ring. The choice of a methyl ester at the 4-position of the final product dictates the use of a starting material bearing this functionality.

A plausible and efficient precursor for this synthesis is dimethyl acetylenedicarboxylate (DMAD). The reaction of guanidine with DMAD offers a direct route to the target molecule. However, it is crucial to control the reaction conditions, as the high reactivity of DMAD can sometimes lead to the formation of five-membered imidazoline rings as side products.[11][12][13] Careful selection of solvent and temperature is paramount to favor the desired six-membered pyrimidine ring formation.

Below is a DOT language script that generates a diagram illustrating the primary synthesis pathway.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product Guanidine Guanidine Reaction_Vessel Cyclocondensation Guanidine->Reaction_Vessel Nucleophilic Attack DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Reaction_Vessel Electrophilic Center Target_Molecule Methyl 2-aminopyrimidine- 4-carboxylate Reaction_Vessel->Target_Molecule Dehydration & Aromatization

Caption: Primary synthesis pathway for this compound.

II. Detailed Experimental Protocol

This protocol outlines a robust procedure for the laboratory-scale synthesis of this compound. The self-validating nature of this protocol is embedded in the clear checkpoints for reaction monitoring and product characterization.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityNotes
Guanidine Hydrochloride50-01-195.531.0 eq
Sodium Methoxide124-41-454.021.1 eqHandle with care; moisture sensitive
Dimethyl Acetylenedicarboxylate (DMAD)762-42-5142.111.0 eqLachrymator; handle in a fume hood
Methanol (Anhydrous)67-56-132.04As solventEnsure dryness to prevent side reactions
Dichloromethane (DCM)75-09-284.93For extraction
Anhydrous Sodium Sulfate7757-82-6142.04For drying
Step-by-Step Procedure
  • Preparation of Guanidine Free Base: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guanidine hydrochloride (1.0 eq) in anhydrous methanol. To this solution, add sodium methoxide (1.1 eq) portion-wise at room temperature. Stir the resulting suspension for 30 minutes. The formation of a white precipitate (sodium chloride) indicates the generation of the guanidine free base.

  • Reaction with DMAD: Cool the methanolic solution of guanidine to 0 °C using an ice bath. Slowly add dimethyl acetylenedicarboxylate (1.0 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progression and Monitoring: After the complete addition of DMAD, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure. To the resulting residue, add water and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified compound should also be determined and compared to literature values.

III. Mechanistic Insights and Process Optimization

A deeper understanding of the reaction mechanism allows for informed optimization of the synthesis. The following diagram illustrates the key steps in the formation of the pyrimidine ring.

Reaction_Mechanism Reactants Guanidine + DMAD Intermediate1 Michael Adduct (Initial Nucleophilic Attack) Reactants->Intermediate1 1. Michael Addition Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 2. Intramolecular   Cyclization Product This compound (Aromatized) Intermediate2->Product 3. Dehydration/   Aromatization

Caption: Key mechanistic steps in the cyclocondensation reaction.

Causality Behind Experimental Choices:
  • Use of Guanidine Hydrochloride and a Base: Guanidine is typically stored as its more stable hydrochloride salt. The in-situ generation of the free base using a non-nucleophilic base like sodium methoxide is a standard and effective practice.

  • Controlled Addition of DMAD at Low Temperature: The Michael addition of guanidine to the electron-deficient alkyne of DMAD is highly exothermic. Slow, dropwise addition at 0 °C is crucial to prevent uncontrolled temperature elevation, which could favor the formation of undesired side products.

  • Refluxing the Reaction Mixture: While the initial addition is performed at a low temperature, heating to reflux provides the necessary activation energy for the subsequent intramolecular cyclization and dehydration steps, driving the reaction to completion.

  • Aqueous Work-up and Extraction: This standard procedure effectively removes inorganic salts (like NaCl) and any remaining water-soluble reagents, providing a cleaner crude product for purification.

IV. Conclusion and Future Perspectives

The synthesis of this compound via the cyclocondensation of guanidine and dimethyl acetylenedicarboxylate represents a reliable and efficient method for accessing this important synthetic intermediate. The principles outlined in this guide, rooted in fundamental organic chemistry, provide a solid framework for its successful preparation. As the demand for novel therapeutics continues to grow, the development of even more efficient, sustainable, and scalable syntheses for such key building blocks will remain an active area of research. Future efforts may focus on the use of alternative catalysts to improve reaction times and yields, as well as the exploration of one-pot, multi-component reaction strategies to enhance overall synthetic efficiency.[9]

V. References

  • Wikipedia. Biginelli reaction. --INVALID-LINK--

  • Organic Chemistry Portal. Biginelli Reaction. --INVALID-LINK--

  • Popa, M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022. --INVALID-LINK--

  • ResearchGate. Synthesis of pyrimidines via Biginelli reaction. --INVALID-LINK--

  • Popa, M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PubMed. --INVALID-LINK--

  • Valcárcel, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. --INVALID-LINK--

  • Katner, A. S., & Ziege, E. A. (1971). The reaction of dimethyl acetylenedicarboxylate with acetylguanidine and guanidine. Journal of the Chemical Society D: Chemical Communications, (15), 864-865. --INVALID-LINK--

  • Royal Society of Chemistry. The reaction of dimethyl acetylenedicarboxylate with acetylguanidine and guanidine. --INVALID-LINK--

  • Amrollahi, M., et al. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry, 28(4), 902-906. --INVALID-LINK--

  • Gangjee, A., et al. (2000). Synthesis of pyrrolo[2,3-d]pyrimidines via cyclocondensation of b-alkoxy- and b-amino-a-bromoaldehydes. Tetrahedron Letters, 41(50), 9741-9745. --INVALID-LINK--

  • Hranjec, M., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8968. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of pyrimidines. --INVALID-LINK--

  • ResearchGate. Schemes of the reactions catalyzed by different guanidine derivatives. --INVALID-LINK--

  • ResearchGate. Synthesis of pyrimidines 146 via the multicomponent cyclocondensation. --INVALID-LINK--

  • Chem-Impex. 2-Aminopyrimidine-4-carboxylic acid. --INVALID-LINK--

  • Hranjec, M., et al. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. Molecules, 28(5), 2200. --INVALID-LINK--

  • Khan, K. M., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(18), 4234. --INVALID-LINK--

  • ChemicalBook. Methyl 2-aminopyridine-4-carboxylate CAS#: 6937-03-7. --INVALID-LINK--

  • Zhishang Chemical. 2-Aminopyrimidine-4-carboxylic Acid (CAS 2164-65-0) High-Purity Pyrimidine Intermediate. --INVALID-LINK--

  • Guidechem. How to Synthesize Methyl 2-Aminopyridine-4-carboxylate and Reduce Vibration in Centrifugal Pumps. --INVALID-LINK--

  • ScienceRise: Pharmaceutical Science. Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. --INVALID-LINK--

  • ResearchGate. Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. --INVALID-LINK--

  • ResearchGate. Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. --INVALID-LINK--

  • Khan, K. M., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central. --INVALID-LINK--

References

A Comprehensive Technical Guide to Aminopyrimidine and Aminopyridine Carboxylates: Spotlight on Methyl 2-aminopyrimidine-4-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of Methyl 2-aminopyrimidine-4-carboxylate, a heterocyclic compound of interest in synthetic chemistry. Due to the limited publicly available data for this specific pyrimidine derivative, and to enhance the practical utility of this guide for researchers, we will also provide a detailed examination of its close structural analog, Methyl 2-aminopyridine-4-carboxylate. This pyridine analog is extensively documented and serves as a crucial reference for understanding the chemical behavior and potential applications of related aminopyrimidine structures.

Core Identifiers and Physicochemical Properties

Precise identification is the cornerstone of chemical research and development. This section delineates the key identifiers for this compound and its more extensively studied pyridine analog.

This compound

This compound is the primary subject of this guide. However, detailed experimental data for it is sparse in publicly accessible literature.

  • CAS Number: 2164-66-1[1]

  • Molecular Weight: 153.14 g/mol

Methyl 2-aminopyridine-4-carboxylate (Reference Compound)

Due to its structural similarity and the wealth of available data, Methyl 2-aminopyridine-4-carboxylate serves as an excellent reference compound. It is crucial for researchers to distinguish between these two compounds, as their CAS numbers and core heterocyclic structures differ.

  • CAS Number: 6937-03-7[2][3]

  • Synonyms: 2-Aminoisonicotinic Acid Methyl Ester, Methyl 2-aminoisonicotinate[2][4]

  • Molecular Formula: C₇H₈N₂O₂[3][4]

  • Molecular Weight: 152.15 g/mol [2][4]

The key physicochemical properties are summarized in the table below for straightforward comparison.

PropertyThis compoundMethyl 2-aminopyridine-4-carboxylateSource
CAS Number 2164-66-16937-03-7[1][2][3]
Molecular Formula C₆H₇N₃O₂C₇H₈N₂O₂[3][4]
Molecular Weight 153.14 g/mol 152.15 g/mol [2][4]
Appearance Not specifiedWhite to brown crystalline powder or tan solid[2][3]
Melting Point Not specified144-148 °C[2]
Boiling Point Not specified296.1±20.0 °C (Predicted)[2]
Solubility Not specifiedInsoluble in water; Soluble in Chloroform[2]
SMILES String Not availableCOC(=O)c1ccnc(N)c1[3][4]
InChI Key Not availableSVWWNEYBEFASMP-UHFFFAOYSA-N[3][4]

Synthesis and Reaction Mechanisms

The synthesis of these heterocyclic cores is fundamental to their application in drug discovery and materials science. The choice of synthetic route is often dictated by the availability of starting materials, desired yield, and scalability.

General Synthesis of 2-Aminopyrimidines

2-Aminopyrimidine derivatives are crucial building blocks in medicinal chemistry, forming the core of numerous approved drugs.[5][6] A common and robust method for their synthesis involves the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and guanidine. The reaction proceeds via nucleophilic attack and subsequent cyclization.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product Guanidine Guanidine Condensation Condensation Guanidine->Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Dehydration Dehydration Cyclization->Dehydration 2-Aminopyrimidine_Core 2-Aminopyrimidine Core Dehydration->2-Aminopyrimidine_Core

Caption: Generalized workflow for 2-aminopyrimidine synthesis.

Experimental Protocol: Synthesis of Methyl 2-aminopyridine-4-carboxylate

A well-documented method for synthesizing the pyridine analog involves the esterification of 2-aminoisonicotinic acid.[2] This procedure highlights a common strategy for introducing the methyl ester group onto the heterocyclic scaffold.

Objective: To synthesize Methyl 2-aminoisonicotinate from 2-aminoisonicotinic acid and methanol.

Materials:

  • 2-aminoisonicotinic acid (1.5 mol)

  • Methanol (1.8 L)

  • Thionyl chloride (2.0 mol)

  • Saturated aqueous sodium carbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-aminoisonicotinic acid (207 g, 1.5 mol) in methanol (1.8 L) in a suitable reaction vessel.[2]

  • Esterification: While maintaining the temperature at 50 °C, slowly add thionyl chloride (238 g, 2 mol) dropwise to the solution.[2]

    • Causality Insight: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The HCl protonates the carboxylic acid, making it more electrophilic and facilitating esterification. This is a classic Fischer esterification catalyzed by an acid generated in place.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 50 °C for 5 hours to ensure the reaction goes to completion.[2]

  • Solvent Removal: Remove the solvent by distillation under reduced pressure.[2]

  • Neutralization & Work-up: To the residue, add saturated aqueous sodium carbonate solution to adjust the pH to 9-10. This step neutralizes the excess acid and deprotonates the amine, making the product extractable into an organic solvent.[2]

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 300 mL).[2]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent by concentration to yield the final product, Methyl 2-aminoisonicotinate, as a yellow solid.[2]

    • Self-Validation: The structure of the product can be confirmed by ¹H-NMR spectroscopy, which should show characteristic peaks for the methyl ester protons and the aromatic protons of the pyridine ring.[2]

Applications in Research and Drug Development

The aminopyrimidine and aminopyridine scaffolds are privileged structures in medicinal chemistry. Their ability to form key hydrogen bonds and participate in various intermolecular interactions makes them ideal components for designing enzyme inhibitors and receptor modulators.

  • Kinase Inhibition: The 2-aminopyrimidine core is a cornerstone of many kinase inhibitors used in oncology, such as Imatinib and Palbociclib.[5] The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP.

  • Enzyme Inhibition: Methyl 2-aminopyridine-4-carboxylate has been identified as an inhibitor of nitrogen monoxide synthetase.[2][3] This activity highlights its potential as a starting point for developing therapeutic agents targeting nitric oxide pathways.

  • Scaffold for Synthesis: These compounds serve as versatile building blocks for creating more complex molecules. The amino and ester functional groups provide reactive handles for further chemical modifications, such as amide bond formation or nucleophilic substitution, enabling the construction of diverse chemical libraries for high-throughput screening.[7]

G Core_Scaffold Aminopyrimidine/ Aminopyridine Carboxylate App1 Kinase Inhibitors (e.g., Oncology) Core_Scaffold->App1 App2 Enzyme Modulators (e.g., NOS Inhibition) Core_Scaffold->App2 App3 Synthetic Building Blocks (Drug Discovery Libraries) Core_scaffold Core_scaffold Core_scaffold->App3

Caption: Key application areas for aminopyrimidine/pyridine cores.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. The following information is based on the Safety Data Sheet (SDS) for Methyl 2-aminopyridine-4-carboxylate.

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation/damage (H318/H319).[4][8] May also be harmful if swallowed or inhaled and may cause respiratory irritation.[8]

  • Precautionary Measures:

    • Use only in a well-ventilated area or under a chemical fume hood.[8][9]

    • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8][9]

    • Avoid breathing dust.[8][9]

    • Wash hands and any exposed skin thoroughly after handling.[8][9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9] Store under an inert atmosphere.[9]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]

    • Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[8][9]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][9]

Conclusion

While specific experimental data for this compound (CAS 2164-66-1) remains limited, its structural features suggest it is a compound of significant interest for chemical synthesis and medicinal chemistry. By leveraging the extensive knowledge base of its close analog, Methyl 2-aminopyridine-4-carboxylate (CAS 6937-03-7), researchers can infer potential synthetic strategies, reactivity, and applications. The aminopyrimidine and aminopyridine cores are validated and valuable scaffolds in drug development, and a deeper understanding of their derivatives is essential for the continued innovation of novel therapeutics. This guide serves as a foundational resource, emphasizing the importance of precise chemical identification and providing a robust framework for future research in this area.

References

Spectroscopic Profile of Methyl 2-aminopyrimidine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for Methyl 2-aminopyrimidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate its structural features, providing a crucial foundation for its application in research. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the spectroscopic characterization of this molecule.

Introduction

This compound (C₆H₇N₃O₂) is a substituted pyrimidine derivative. The pyrimidine scaffold is a core component of various biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] The presence of an amino group and a methyl ester on the pyrimidine ring suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse pharmacological activities. Accurate structural confirmation through spectroscopic methods is the cornerstone of any chemical research, ensuring the identity and purity of the compound.[2]

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount to interpreting its spectral data. The structure of this compound, with its key functional groups, is depicted below.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amino protons, and the methyl ester protons. For comparative analysis, the ¹H NMR data for the analogous compound, Methyl 2-aminopyridine-4-carboxylate, in DMSO-d₆ is δ 3.96 (s, 3H), 7.14 (d, 1H), 7.49 (br, 1H), 8.07 (d, 1H), 8.18 (br, 2H, NH).[3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.7d1HH6The proton at position 6 is adjacent to a nitrogen atom, leading to a significant downfield shift. It will appear as a doublet due to coupling with H5.
~7.2d1HH5This proton is coupled to H6, resulting in a doublet. Its chemical shift is upfield compared to H6 due to its greater distance from the electron-withdrawing nitrogen atoms.
~7.5br s2H-NH₂The protons of the amino group are typically broad and their chemical shift can vary depending on solvent and concentration.
~3.9s3H-OCH₃The methyl protons of the ester group will appear as a sharp singlet as there are no adjacent protons to couple with.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (ester)The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
~162C2The carbon atom bonded to two nitrogen atoms (the amino group and a ring nitrogen) will be significantly downfield.
~158C4The carbon attached to the ester group and a ring nitrogen will also be downfield.
~157C6The carbon atom at position 6, adjacent to a nitrogen atom, will be deshielded.
~115C5The carbon at position 5 is expected to be the most upfield of the aromatic carbons.
~52-OCH₃The methyl carbon of the ester group will appear in the typical upfield region for sp³ hybridized carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (e.g., 0-200 ppm) is required. A longer acquisition time and more scans are typically needed due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[2]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3400-3200N-H stretchPrimary amine (-NH₂)The presence of two bands in this region (symmetric and asymmetric stretching) is characteristic of a primary amine.
3100-3000C-H stretchAromatic C-HStretching vibrations of the C-H bonds on the pyrimidine ring.
2960-2850C-H stretchAliphatic C-HStretching vibrations of the C-H bonds of the methyl group.
~1720C=O stretchEsterStrong absorption due to the carbonyl group of the methyl ester.
1650-1550C=C and C=N stretchAromatic ringVibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine ring.
~1250C-O stretchEsterStretching vibration of the C-O single bond in the ester group.

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[2] The molecular weight of this compound is 153.14 g/mol .

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 153. Subsequent fragmentation may occur through the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 122, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 94.

G M [M]⁺˙ m/z = 153 M_minus_OCH3 [M - OCH₃]⁺ m/z = 122 M->M_minus_OCH3 - ˙OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 94 M->M_minus_COOCH3 - ˙COOCH₃

Figure 2: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed spectroscopic profile of this compound. While experimental data for this specific molecule is limited, the predicted spectra, based on the analysis of its structural analog and fundamental spectroscopic principles, offer a robust framework for its characterization. This technical guide serves as a valuable resource for scientists, enabling confident identification and utilization of this compound in their research and development endeavors. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data.

References

solubility profile of Methyl 2-aminopyrimidine-4-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-aminopyrimidine-4-carboxylate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of this compound, a key building block in medicinal chemistry. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for its determination, analyze quantitative solubility data in a range of common organic solvents, and explore the thermodynamic properties that govern its dissolution. This document is intended to serve as a practical resource for scientists seeking to understand and manipulate the solubility of this compound.

Introduction: The Central Role of Solubility

This compound (CAS: 6937-03-7, Molecular Formula: C₇H₈N₂O₂) is a heterocyclic compound featuring an aminopyrimidine core functionalized with a methyl ester. Its structure, possessing both hydrogen bond donors (amino group) and acceptors (pyrimidine nitrogens, carbonyl oxygen), as well as a mix of polar and non-polar regions, suggests a complex and highly solvent-dependent solubility profile.

Understanding this profile is not an academic exercise; it is fundamental to successful drug development. Poor aqueous solubility is a primary reason for the failure of promising drug candidates, leading to low bioavailability. Furthermore, knowledge of solubility in organic solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for reaction, extraction, and crystallization to optimize yield and purity.

  • Formulation Science: Developing stable and effective dosage forms, including both oral and parenteral formulations.

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays, where insolubility can lead to inaccurate results.

This guide will provide the foundational knowledge and specific data required to make informed decisions when working with this compound.

Theoretical Framework: Predicting and Understanding Solubility

While empirical determination is the gold standard, a theoretical framework is invaluable for rational solvent selection and for interpreting experimental results. The age-old adage "like dissolves like" provides a starting point, suggesting that solutes dissolve best in solvents of similar polarity. However, for a multifunctional molecule like this compound, a more sophisticated approach is warranted.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) offer a more powerful predictive tool by deconstructing the total cohesive energy of a substance into three components. This approach moves beyond a single polarity metric and considers the specific types of intermolecular interactions:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values (a small "distance" in Hansen space) are likely to be miscible. Estimating the HSP for this compound and comparing them to known solvent values can guide the selection of a screening library, saving significant time and resources.

Thermodynamics of Dissolution

The dissolution of a crystalline solid into a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). Solubility is achieved at equilibrium when ΔG = 0. The process can be dissected into two key steps:

  • The energy required to break the solute's crystal lattice (Lattice Energy).

  • The energy released when the solute molecules are solvated by the solvent (Solvation Energy).

The temperature dependence of solubility is described by the van't Hoff equation , which relates the mole fraction solubility (X) to the enthalpy of dissolution (ΔH_sol) and entropy of dissolution (ΔS_sol):

ln(X) = - (ΔH_sol / RT) + (ΔS_sol / R)

Where R is the universal gas constant and T is the absolute temperature. A plot of ln(X) versus 1/T (

An In-Depth Technical Guide to the Structural and Conformational Analysis of 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs, including several kinase inhibitors used in oncology. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, enabling potent and selective interactions with biological targets. Understanding the precise three-dimensional structure and conformational dynamics of 2-aminopyrimidine derivatives is therefore not merely an academic exercise; it is a critical prerequisite for rational drug design and the optimization of lead compounds. This guide provides a comprehensive overview of the principal methodologies employed for the structural and conformational analysis of this vital class of molecules, integrating experimental techniques with computational approaches to build a holistic understanding of their structure-activity relationships (SAR).

The Strategic Importance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged structure in drug discovery, recognized for its role in a wide spectrum of biologically active agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Its success can be attributed to its structural features: the pyrimidine ring is a bioisostere for purine, while the exocyclic amino group provides a crucial hydrogen bond donor function. This arrangement facilitates key interactions within the ATP-binding pockets of kinases, a common target for these derivatives. Marketed drugs such as Imatinib, Palbociclib, and Ribociclib all feature this core structure, underscoring its therapeutic significance.

The orientation of substituents on the pyrimidine ring and the rotational freedom around the bond connecting the exocyclic amino group to its substituent dramatically influence binding affinity and selectivity. Consequently, a multi-faceted analytical approach is essential to fully characterize these molecules.

A Multi-Modal Approach to Structural Elucidation

A singular analytical technique is insufficient to capture the complete structural and dynamic profile of a 2-aminopyrimidine derivative. The conformation in a solid-state crystal may not fully represent its behavior in a solution or a biological environment. Therefore, we advocate for an integrated workflow that combines high-resolution experimental data with predictive computational models.

G cluster_0 Core Methodologies cluster_1 Data Integration & Application Synthesis Chemical Synthesis of Derivatives XRay X-Ray Crystallography (Solid State) Synthesis->XRay Provides Analytes NMR NMR Spectroscopy (Solution State) Synthesis->NMR Provides Analytes Comp Computational Modeling (In Silico) Synthesis->Comp Provides Analytes SAR Structure-Activity Relationship (SAR) XRay->SAR Provides 3D Structure, Stereochemistry NMR->SAR Provides Conformational Dynamics, Tautomerism Comp->SAR Predicts Binding Modes, Energetics DrugDesign Rational Drug Design SAR->DrugDesign Informs Optimization

Caption: Integrated workflow for the structural analysis of 2-aminopyrimidine derivatives.

X-Ray Crystallography: The Definitive Solid-State View

X-ray crystallography provides an unambiguous, high-resolution snapshot of a molecule's atomic arrangement in a crystalline lattice. This technique is the gold standard for determining bond lengths, bond angles, and the absolute conformation of a molecule, offering incontrovertible evidence of its three-dimensional structure. For 2-aminopyrimidine derivatives, crystallography can reveal crucial details about intermolecular interactions, such as hydrogen bonding patterns, which are vital for understanding crystal packing and can inform the design of molecules with improved solid-state properties.

Causality in Experimental Design: Co-crystallization vs. Soaking

When studying a derivative in complex with a protein target, the choice between co-crystallization and soaking is critical.

  • Co-crystallization: The protein and ligand are mixed prior to crystallization. This is often preferred for ligands that induce a significant conformational change in the target protein or have slow binding kinetics.

  • Soaking: The ligand is introduced into a solution containing pre-grown apo-protein crystals. This method is faster but is only suitable for robust crystals and ligands that can diffuse into the crystal lattice without causing it to crack.

Experimental Protocol: Crystallization of a Protein-Ligand Complex

This protocol outlines a generalized procedure for obtaining crystals of a target protein in complex with a 2-aminopyrimidine derivative for X-ray diffraction analysis.

I. Preparation:

  • Protein Purification: Purify the target protein to >95% homogeneity. The final purification step should be size-exclusion chromatography using the intended crystallization buffer.

  • Protein Concentration: Concentrate the protein to a working stock of 5-20 mg/mL.

  • Ligand Preparation: Prepare a 20-50 mM stock solution of the 2-aminopyrimidine derivative in a suitable co-solvent (e.g., 100% DMSO). The solubility of the ligand is a key consideration; poor solubility can hinder complex formation.

II. Complex Formation:

  • On ice, slowly add the ligand stock solution to the protein solution to achieve a 5- to 10-fold molar excess of the ligand.

  • Incubate the mixture on ice for at least 1 hour.

  • Centrifuge the solution at ~14,000 x g for 10 minutes at 4°C to remove any precipitate. The supernatant contains the protein-ligand complex.

III. Crystallization Screening:

  • Use the supernatant to set up crystallization trials via the hanging-drop or sitting-drop vapor diffusion method.

  • Mix the complex solution with commercially available or custom-made reservoir solutions in ratios of 1:1, 1:2, or 2:1.

  • Incubate plates at a stable temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

IV. Data Collection and Structure Solution:

  • Cryo-protect suitable crystals and flash-cool them in liquid nitrogen.

  • Collect diffraction data using a synchrotron X-ray source.

  • Process the data and solve the structure using software packages like CCP4 or Phenix.

G A Purified Protein (>95% homogeneity) C Complex Formation (Incubate on ice) A->C B Ligand Stock (20-50 mM in DMSO) B->C D Centrifugation (Remove Precipitate) C->D E Crystallization Screening (Vapor Diffusion) D->E F Crystal Harvesting & Cryo-protection E->F G X-Ray Diffraction Data Collection F->G H Structure Solution & Refinement G->H

Caption: Experimental workflow for X-ray crystallography of a protein-ligand complex.

NMR Spectroscopy: Probing Conformation in Solution

While crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into the dynamic behavior of molecules in solution, which more closely mimics the physiological environment. For 2-aminopyrimidine derivatives, NMR is crucial for studying conformational equilibria, tautomerism, and the kinetics of processes like bond rotation.

Key Insights from NMR:
  • Conformational Analysis: The coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data can be used to determine dihedral angles and through-space proximities, respectively, helping to define the preferred conformation(s) in solution.

  • Dynamic NMR (D-NMR): Many 2-aminopyrimidine derivatives exhibit restricted rotation around the Ar-NH bond. This can lead to temperature-dependent line broadening in the NMR spectrum. By analyzing the spectra at various temperatures, one can calculate the energy barrier to rotation (ΔG‡) and understand the flexibility of the molecule. For instance, the observation of broad doublets for the C5 carbon of the pyrimidine ring at low temperatures, which coalesce into a sharp singlet at higher temperatures, is a classic indicator of two or more rotameric conformations in equilibrium.

  • Structural Verification: Standard 1H and 13C NMR spectra are essential for confirming the chemical structure of synthesized derivatives, complementing data from mass spectrometry.

Data Interpretation: A Comparative Example

The table below illustrates hypothetical data for a 2-aminopyrimidine derivative, comparing results from different analytical methods.

ParameterX-Ray CrystallographyNMR Spectroscopy (in DMSO-d6)Computational (DFT)
C4-N-C(subst)-C(subst) Torsion Angle 15° (anti-periplanar)Population-averaged; suggests flexibility12° (Energy Minimum)
N-H Protons Observed as donors in H-bondsBroad singlet at δ 6.6 ppmN/A
C5-H Chemical Shift N/Aδ 6.1 ppm (sharp singlet at 313 K)N/A

Computational Modeling: Prediction and Rationalization

Computational chemistry provides the framework to rationalize experimental findings and to predict the properties of novel derivatives. These in silico techniques are indispensable for modern drug discovery.

  • Molecular Docking: This method predicts the preferred binding orientation of a ligand within a protein's active site. For 2-aminopyrimidine derivatives, docking can reveal key hydrogen bonds (e.g., with the hinge region of a kinase) and hydrophobic interactions that contribute to binding affinity.

  • 3D-QSAR (Quantitative Structure-Activity Relationship): Techniques like CoMFA and CoMSIA build a statistical model correlating the 3D structural properties of a series of compounds with their biological activity. This can guide the design of new derivatives with enhanced potency.

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a system over time, providing a dynamic view of the ligand-protein complex. This can assess the stability of binding poses predicted by docking and identify stable water-mediated interactions.

The synergy is clear: docking can propose a binding mode, which can then be validated against the solution conformation suggested by NMR and the solid-state structure from crystallography. MD simulations can then explore the stability of this complex over time.

Conclusion: An Integrated, Self-Validating System

The structural and conformational analysis of 2-aminopyrimidine derivatives is a cornerstone of rational drug design. No single technique provides a complete picture. The high-resolution static image from X-ray crystallography serves as a vital anchor, defining the intrinsic geometry and intermolecular interactions in the solid state. NMR spectroscopy complements this by revealing the dynamic behavior and conformational preferences in the more biologically relevant solution state. Finally, computational modeling acts as the unifying framework, allowing for the prediction of binding modes, the rationalization of structure-activity relationships, and the intelligent design of next-generation therapeutics. By integrating these three pillars, researchers can create a self-validating system where the insights from one technique inform and corroborate the others, accelerating the journey from a chemical scaffold to a life-saving medicine.

The Aminopyrimidine Carboxylate Core: A Technical Guide to its History, Discovery, and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Nature and Medicine

The pyrimidine ring is a foundational heterocyclic scaffold ubiquitous in nature, forming the structural basis for the nucleobases cytosine, thymine, and uracil, which are essential for the encoding of genetic information in DNA and RNA.[1][2] Beyond their role in nucleic acids, pyrimidine derivatives are involved in a myriad of biological processes and are found in essential molecules like thiamine (vitamin B1).[1][3] The inherent biological relevance of this scaffold has made it a privileged structure in medicinal chemistry. Synthetic pyrimidine derivatives have led to the development of numerous therapeutic agents, including barbiturates and antiviral drugs like zidovudine.[1]

Within this broad class of compounds, aminopyrimidine carboxylates have emerged as a particularly valuable pharmacophore. The strategic placement of an amino group and a carboxylate (or its ester/amide equivalent) on the pyrimidine ring creates a molecule with a rich potential for forming directed hydrogen bonds and other key interactions with biological targets.[4] This guide provides an in-depth exploration of the history, discovery, and the evolution of synthetic strategies for accessing this critical molecular core.

PART 1: The Genesis of Pyrimidine Synthesis - Early Discoveries

The systematic study of pyrimidines dates back to the late 19th century. In 1884, Pinner initiated the field by synthesizing pyrimidine derivatives through the condensation of amidines with ethyl acetoacetate.[1] However, the parent, unsubstituted pyrimidine molecule was not prepared until 1900 by Gabriel and Colman.[1]

A landmark discovery that laid the groundwork for the synthesis of functionalized pyrimidines, including precursors to aminopyrimidine carboxylates, was the multicomponent reaction developed by the Italian chemist Pietro Biginelli in 1891.[5][6] The Biginelli reaction is a one-pot cyclocondensation of an aryl aldehyde, urea, and a β-ketoester (like ethyl acetoacetate) under acidic conditions.[7][8] This powerful reaction directly yields 3,4-dihydropyrimidin-2(1H)-ones, which are highly functionalized scaffolds that have become invaluable in pharmaceutical development as calcium channel blockers and antihypertensive agents.[5] While not a direct synthesis of aminopyrimidine carboxylates, the Biginelli reaction demonstrated the feasibility of rapidly assembling the core pyrimidine ring from simple, readily available starting materials, a principle that continues to drive synthetic innovation today.

PART 2: The Evolution of Synthetic Methodologies

The synthesis of the aminopyrimidine carboxylate core has evolved significantly from classical condensation methods to modern, highly efficient catalytic strategies. This evolution has been driven by the need for greater structural diversity, improved yields, and more environmentally benign processes to support drug discovery programs.

Classical Approaches: Building the Core

The foundational methods for constructing the pyrimidine ring typically involve the cyclization of β-dicarbonyl compounds with N-C-N building blocks like amidines or urea.[1][3] For aminopyrimidine carboxylates specifically, a common strategy involves the condensation of a guanidine derivative with a functionalized three-carbon unit already containing the carboxylate group or a precursor.

A representative classical protocol is the condensation of guanidine with an α,β-unsaturated ester bearing a cyano or another suitable activating group. This approach allows for the direct incorporation of the amino group (from guanidine) and the carboxylate moiety into the final pyrimidine ring.

Modern Synthetic Strategies: Efficiency and Diversity

While classical methods are robust, modern drug discovery demands faster and more flexible synthetic routes. Recent decades have seen a renaissance in pyrimidine synthesis, leveraging advances in catalysis, microwave-assisted synthesis, and combinatorial chemistry.[7][9]

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields for pyrimidine synthesis.[9][10] For instance, the condensation of chalcones with guanidine nitrate to form aminopyrimidines can be efficiently carried out using microwave-assisted heating, providing a rapid entry into the core scaffold.[9]

Catalytic Enhancements: The original Biginelli reaction, which required strong acid catalysis, has been significantly improved through the use of Lewis acids like ytterbium(III) triflate (Yb(OTf)₃) or indium(III) chloride.[8] These catalysts can increase reaction yields, shorten times, and even enable solvent-free conditions, enhancing the environmental friendliness of the process.[8]

Solid-Phase Synthesis and Combinatorial Chemistry: To accelerate the drug discovery process, the Biginelli reaction and related pyrimidine syntheses have been adapted for solid-phase synthesis.[6][7] By anchoring one of the components, such as the β-ketoester, to a polymer resin, chemists can readily generate large libraries of dihydropyrimidine derivatives.[6] Subsequent modifications and cleavage from the resin provide a diverse set of compounds for high-throughput screening.[7]

Modern Cross-Coupling Strategies: For highly substituted or complex aminopyrimidine carboxylates, modern synthetic routes often involve a two-step process: synthesis of a simpler, halogenated pyrimidine carboxylate core, followed by functionalization using transition metal-catalyzed cross-coupling reactions. A common and powerful approach starts with a precursor like 6-chloropyrimidine-4-carboxylic acid. The carboxylic acid can be converted to an amide, and the chloro group can then be displaced by various amines via nucleophilic aromatic substitution to build molecular complexity.[11]

PART 3: Experimental Protocols and Data

Representative Protocol: Two-Step Synthesis of a 6-Aminopyrimidine-4-carboxamide

This protocol is representative of a modern approach to synthesizing diverse aminopyrimidine carboxylate derivatives, as described in the synthesis of novel antitubercular agents.[11]

Step 1: Amide Coupling

  • To a solution of 6-chloropyrimidine-4-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at 25 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amide intermediate by flash column chromatography.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve the 6-chloro-pyrimidine-4-carboxamide intermediate (1.0 eq) in isopropanol.

  • Add the desired amine (LHS of the molecule) (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 100 °C in a sealed vessel.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure and purify the final 6-aminopyrimidine-4-carboxamide product by flash column chromatography or recrystallization.

Comparative Data: Evolution of the Biginelli Reaction

The following table summarizes the improvement in reaction conditions and yields for the Biginelli reaction, showcasing the evolution from classical to modern catalytic methods.

Catalyst / ConditionsSolventTimeYield (%)Reference
HCl (catalytic)Ethanol18 h20-60%[6][7]
Polyphosphate Ester (PPE)THFReflux60-95%[6][7]
Yb(OTf)₃None0.5-2 h85-95%[8]
InCl₃THF12 h80-95%[8]
Microwave (solvent-free)None5-15 min75-90%[8][10]

PART 4: Visualizing the Synthesis and Discovery Process

Diagram: The Classic Biginelli Reaction Mechanism

The mechanism of the Biginelli reaction involves a series of bimolecular reactions, starting with an acid-catalyzed condensation to form a key iminium intermediate.[5][8]

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Ar-CHO Iminium [Ar-CH=NH(C=O)NH₂]⁺ Iminium Ion Aldehyde->Iminium + Urea (rate-limiting) Urea H₂N(C=O)NH₂ Urea->Iminium Ketoester EtOOC-CH₂-(C=O)CH₃ Adduct Acyliminium Adduct Ketoester->Adduct Iminium->Adduct + Ketoester Enol DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization & Dehydration caption Fig 1. Simplified Biginelli Reaction Mechanism

Caption: Fig 1. Simplified Biginelli Reaction Mechanism

Diagram: Modern Synthetic Workflow for Drug Discovery

This workflow illustrates a modern, modular approach to creating a library of aminopyrimidine carboxylate derivatives for screening.

Drug_Discovery_Workflow cluster_synthesis Synthesis Module cluster_screening Screening & Optimization Start 6-Chloropyrimidine -4-Carboxylic Acid Amide Amide Coupling (HATU, Amine R¹) Start->Amide Step 1 Subst Nucleophilic Subst. (Amine R²) Amide->Subst Step 2 Library Compound Library (Diverse R¹ & R²) Subst->Library HTS High-Throughput Screening (HTS) Library->HTS Hit Hit Identification HTS->Hit SAR SAR Studies (Lead Optimization) Hit->SAR SAR->Library Iterative Design Candidate Preclinical Candidate SAR->Candidate caption Fig 2. Drug Discovery Workflow

Caption: Fig 2. Drug Discovery Workflow

Conclusion and Future Outlook

The journey of the aminopyrimidine carboxylate core from a curiosity of 19th-century organic chemistry to a cornerstone of modern drug discovery is a testament to its inherent chemical and biological value. The development of robust, efficient, and diverse synthetic methodologies has been paramount to this success. Early multicomponent reactions like the Biginelli synthesis provided the initial blueprint for assembling the pyrimidine ring, while modern catalytic and combinatorial methods have enabled the rapid exploration of chemical space required for identifying potent and selective therapeutic agents. As our understanding of disease biology deepens, the aminopyrimidine carboxylate scaffold, with its proven track record and synthetic tractability, is certain to remain a vital tool in the arsenal of medicinal chemists for years to come.

References

thermodynamic stability of Methyl 2-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Thermodynamic Stability of Methyl 2-aminopyrimidine-4-carboxylate Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry. As with any active pharmaceutical ingredient (API) or key intermediate, a comprehensive understanding of its thermodynamic stability is a prerequisite for successful drug development. This technical guide provides a robust framework for the systematic evaluation of the . We detail a multi-faceted approach that integrates computational analysis with a suite of empirical testing protocols, including forced degradation studies and advanced thermal analysis. The methodologies described herein are designed to not only identify potential degradation pathways but also to quantify the kinetics of degradation, thereby informing critical decisions regarding storage, formulation, and shelf-life prediction. This document serves as a self-validating system, explaining the causality behind experimental choices to ensure the generation of reliable and reproducible stability data.

Introduction: The Imperative of Stability Analysis

The journey of a drug candidate from discovery to clinical application is critically dependent on its physicochemical properties. Among the most vital of these is thermodynamic stability—the ability of a molecule to resist chemical degradation under various environmental conditions.[1] For this compound (Figure 1), a scaffold utilized in the synthesis of diverse bioactive agents, a poor stability profile can compromise shelf-life, lead to the formation of potentially toxic degradants, and ultimately cause the failure of an otherwise promising therapeutic program.[1]

This guide, written from the perspective of a Senior Application Scientist, outlines a comprehensive strategy for characterizing the stability of this molecule. We move beyond simple checklists, providing the scientific rationale for a tiered analytical approach. This begins with in-silico predictions to identify potential liabilities, followed by a rigorous experimental program of stress testing and thermal analysis to empirically define the compound's stability profile.

Figure 1: Chemical Structure of this compound

Caption: The core structure featuring a pyrimidine ring.

Physicochemical & Foundational Data

A proper stability investigation begins with cataloging the known physical properties of the compound. This data provides a baseline for subsequent analytical work.

PropertyValueSource
CAS Number 6937-03-7[2]
Molecular Formula C₇H₈N₂O₂[3]
Molecular Weight 152.15 g/mol [3]
Appearance White to brown crystalline powder[4]
Melting Point 144-148 °C[2][4]
Solubility Insoluble in water; Soluble in Chloroform[4]
pKa (Predicted) 4.89 ± 0.11[4]

Tier 1: Computational Stability Assessment

Before committing to extensive lab work, computational methods can offer invaluable foresight into the molecule's potential weak points. Density Functional Theory (DFT) calculations are particularly powerful for this purpose.[5][6]

The objective of this phase is to model the molecule's electronic structure and predict its reactivity towards common degradation forces like hydrolysis and oxidation.

Rationale and Causality

By calculating properties like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO/LUMO), and bond dissociation energies, we can hypothesize which parts of the molecule are most susceptible to attack.[5] For this compound, we would anticipate:

  • Ester Group: The carbonyl carbon of the ester is electrophilic and a prime target for nucleophilic attack by water or hydroxide ions, leading to hydrolysis.

  • Amino Group: The nitrogen lone pair makes this group a potential site for oxidation.

  • Pyrimidine Ring: While aromatic, the nitrogen atoms withdraw electron density, creating sites that can be susceptible to nucleophilic attack or ring-opening reactions under harsh conditions.[7]

Recommended Computational Protocol
  • Conformational Analysis: Identify the lowest energy (most stable) conformer of the molecule using a tool like the Conformer–Rotamer Ensemble Sampling Tool (CREST).[8][9]

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation on the most stable conformer using DFT with a suitable functional and basis set (e.g., B3LYP/6-31+G(d,p)).[6]

  • Electronic Property Calculation: From the optimized structure, calculate and map the MEP to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Determine the HOMO-LUMO energy gap, which can be an indicator of chemical reactivity.[5]

  • Modeling Degradation Reactions: Model the transition states and calculate the activation energies for key potential degradation reactions, such as the acid- and base-catalyzed hydrolysis of the methyl ester. A lower activation energy suggests a more facile, and therefore more likely, degradation pathway.

Tier 2: Empirical Stability Profiling & Forced Degradation

Forced degradation, or stress testing, is the cornerstone of experimental stability analysis.[] It involves subjecting the compound to conditions more severe than those it would typically encounter to accelerate degradation and rapidly identify likely breakdown products.[] This data is essential for developing and validating a stability-indicating analytical method.[11]

Experimental Workflow Overview

The overall workflow ensures a systematic investigation where the development of the analytical method and the stress testing are conducted in parallel, allowing for iterative refinement.

Caption: Workflow for forced degradation and method validation.

Core Analytical Technique: Stability-Indicating HPLC Method

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for this analysis.[12] The goal is a method that can separate the intact parent compound from all process impurities and degradation products.

Protocol: HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), as it is versatile for moderately polar compounds.

  • Mobile Phase Screening:

    • Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water (to control peak shape).

    • Organic (B): Acetonitrile and/or Methanol.

  • Gradient Elution: Develop a gradient method starting from high aqueous content to high organic content (e.g., 5% to 95% B over 20 minutes) to elute all potential components.

  • Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm). This allows for the determination of peak purity and selection of the optimal monitoring wavelength.

  • Optimization: Adjust the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30 °C) to achieve optimal resolution (>2.0) between the parent peak and any adjacent peaks.

Forced Degradation Protocols

For each condition, a solution of this compound (e.g., 1 mg/mL) is prepared. A control sample, protected from the stress condition, is analyzed alongside the stressed samples. The target is to achieve 5-20% degradation of the API.

Stress ConditionProtocol DetailsRationale & Potential Products
Acid Hydrolysis Treat with 0.1 M HCl at 60 °C for 24-48 hours. Neutralize before injection.Simulates acidic environments. The primary expected degradation is the hydrolysis of the methyl ester to form 2-aminopyrimidine-4-carboxylic acid .[13][14]
Base Hydrolysis Treat with 0.1 M NaOH at room temperature for 4-8 hours. Neutralize before injection.Simulates alkaline environments. Base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed hydrolysis.[14] The product is also 2-aminopyrimidine-4-carboxylic acid .
Oxidation Treat with 3% H₂O₂ at room temperature for 24 hours.Tests susceptibility to oxidative stress. Potential products include N-oxides or hydroxylated species on the pyrimidine ring.
Photostability Expose solid powder and solution to UV/Vis light according to ICH Q1B guidelines (Overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²).Pyrimidine rings are known to be photoreactive and can undergo reactions like hydration or ring cleavage upon UV exposure.[7][15]
Thermal Stress Expose solid powder to dry heat (e.g., 80 °C) for 7 days.Assesses the stability of the solid form at elevated temperatures, relevant for storage and transport.
Degradant Identification

Once the HPLC method shows significant degradation peaks, the next step is structural elucidation, typically using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[16]

  • Inject the stressed samples into an LC-MS/MS system.

  • Obtain the accurate mass of the parent ion for each degradation product.

  • Perform fragmentation (MS/MS) on the degradant peaks.

  • Propose structures by analyzing the fragmentation patterns and comparing them to the structure of the parent compound. For example, a mass loss of 14 Da (CH₂) from the parent would strongly suggest ester hydrolysis.

Proposed Degradation Pathways

Based on the functional groups present and established pyrimidine chemistry, we can propose the most likely degradation pathways. This serves as a hypothesis to be confirmed by the LC-MS/MS data.

G cluster_0 This compound (Parent Compound) cluster_1 Hydrolysis Product cluster_2 Oxidation Product cluster_3 Photodegradation Products Parent C₇H₈N₂O₂ Hydrolysis 2-aminopyrimidine-4-carboxylic acid (C₆H₅N₂O₂) - CH₃OH Parent->Hydrolysis H⁺ or OH⁻ / H₂O Oxidation N-Oxide or Hydroxylated Species (+O) Parent->Oxidation H₂O₂ Photo Ring-Opened Products or Hydrates Parent->Photo UV/Vis Light

Caption: Potential degradation pathways for the molecule.

Tier 3: Quantitative Thermal Analysis

While forced degradation explores chemical reactivity, dedicated thermal analysis techniques provide quantitative data on the physical stability of the solid form.[17]

6.1. Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as a function of temperature.[18] It is used to determine the melting point, purity, and detect polymorphic transitions.

  • Protocol: Accurately weigh 2-5 mg of the compound into an aluminum pan. Heat at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation: The sharp endotherm corresponds to the melting point. The shape and onset of the peak can provide an indication of purity. The absence of other thermal events before melting suggests the sample is a single, stable crystalline form under the test conditions.

6.2. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature.[17] It is used to determine the temperature at which the compound begins to decompose.

  • Protocol: Accurately weigh 5-10 mg of the compound into a ceramic or platinum pan. Heat at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation: A significant mass loss indicates decomposition. The onset temperature of this mass loss is the decomposition temperature. Any mass loss at lower temperatures (e.g., <120 °C) would suggest the presence of residual solvent or water.

Conclusion: Synthesizing a Complete Stability Profile

By systematically executing the computational and experimental tiers outlined in this guide, a comprehensive thermodynamic stability profile for this compound can be established. The integration of forced degradation studies with a validated, stability-indicating HPLC method allows for the confident identification and quantification of degradation products.[12] Thermal analysis provides critical data on the solid-state stability.

The resulting dataset is not merely a collection of results but a foundational pillar of knowledge for the compound. It directly informs the selection of appropriate storage conditions, guides formulation development to minimize degradation, and is a non-negotiable component of any regulatory submission. This rigorous, science-driven approach ensures the quality, safety, and efficacy of any future therapeutic agent derived from this important chemical entity.

References

Introduction: The Understated Influence of a Core Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of the Pyrimidine Ring System

To the casual observer, pyrimidine is a simple, six-membered aromatic heterocycle containing two nitrogen atoms. To the seasoned researcher, it is a scaffold of immense significance, forming the structural and electronic heart of nucleic acids, vitamins, and a vast array of pharmaceuticals.[1][2] Its understated structure belies a complex and highly tunable electronic landscape. The precise arrangement of its nitrogen atoms imparts a characteristic π-deficiency that governs its reactivity, molecular interactions, and ultimately, its biological and material functions.[3][4] This guide serves as a technical deep-dive into the core electronic properties of the pyrimidine system, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to understand, predict, and manipulate this crucial chemical entity.

The Electronic Foundation: Aromaticity and π-Electron Distribution

Pyrimidine is an aromatic heterocyclic organic compound, similar in structure to benzene but with two nitrogen atoms at positions 1 and 3 of the ring.[3][5] This fundamental substitution is the genesis of its unique electronic character.

Aromaticity in a π-Deficient System

Like benzene, pyrimidine fulfills Hückel's criteria for aromaticity with a planar ring and 6 π-electrons. However, the high electronegativity of the two nitrogen atoms causes a significant perturbation of the π-electron cloud. These nitrogen atoms act as powerful inductive electron-withdrawing groups, pulling electron density from the carbon atoms and rendering the entire ring system "π-deficient."[3][6] This reduced electron density means its aromatic stabilization is less than that of benzene. Computational studies using descriptors like the Aromatic Stabilization Energy (ASE), Nucleus-Independent Chemical Shift (NICS), and the Harmonic Oscillator Model of Aromaticity (HOMA) consistently quantify this reduced aromaticity.[7][8] Interestingly, unlike benzene derivatives, studies have shown that nearly all substituents, whether electron-donating or withdrawing, tend to decrease the aromaticity of the pyrimidine ring.[7][8]

A Landscape of Uneven Charge

The inductive pull of the nitrogen atoms is not uniform across the ring. The electron density is most depleted at the positions ortho and para to the nitrogens (C2, C4, and C6).[6][9] The C5 position, being meta to both nitrogens, is comparatively less electron-deficient and retains a more "benzenoid" character.[6] This uneven distribution creates distinct reactive sites: the nitrogen atoms themselves are nucleophilic centers (due to their lone pairs), the C2, C4, and C6 positions are electrophilic (prone to attack by nucleophiles), and the C5 position is the preferred site for attack by electrophiles, albeit only under forcing conditions or with ring activation.[3][6][10]

Caption: Electron density map of the pyrimidine ring.

Chemical Reactivity: The Consequences of π-Deficiency

The electronic structure of pyrimidine directly dictates its chemical behavior, creating a clear distinction between its reactions with electrophiles and nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The pronounced electron deficiency at the C2, C4, and C6 positions makes them highly susceptible to nucleophilic attack.[3] This is a hallmark of pyrimidine chemistry. Leaving groups (such as halogens) at these positions are readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides). The reaction proceeds via a high-energy intermediate (a Meisenheimer complex) where the negative charge is stabilized by delocalization onto the ring nitrogen atoms.[11]

Electrophilic Aromatic Substitution

In stark contrast, electrophilic substitution on an unactivated pyrimidine ring is difficult.[3][11] The electron-withdrawing nature of the nitrogens deactivates the ring towards attack by electrophiles. When such reactions do occur, they happen exclusively at the C5 position, the least deactivated site.[3] For common electrophilic reactions like nitration or halogenation to proceed, the ring typically requires activation by one or more strong electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH) substituents.[6][11]

Basicity and N-Reactions

Compared to pyridine (pKa of conjugate acid = 5.23), pyrimidine is a significantly weaker base (pKa = 1.23).[3][11] The second electronegative nitrogen atom further deactivates the ring, making the lone pairs less available for protonation.[3] N-alkylation and N-oxidation are also more difficult than in pyridine for the same reason.[3]

PropertyPyrimidinePyridineBenzeneReference
pKa (Conjugate Acid) 1.235.30N/A[3]
Dipole Moment (D) ~2.2 D~2.2 D0 D[6]
Reactivity towards SNAr High (at C2, C4, C6)Moderate (at C2, C4)Very Low[3]
Reactivity towards SEAr Very Low (at C5)Low (at C3)High[3]
Table 1: Comparative electronic and reactivity properties.

The Role of Substituents: Tuning Electronic Properties

For drug development and materials science, the parent pyrimidine ring is often just a starting point. Substituents are used to finely tune the electronic properties of the core, altering its reactivity, solubility, and molecular interactions.

  • Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and -OR increase the electron density of the ring through resonance and inductive effects. This counteracts the π-deficiency, increasing the basicity of the nitrogen atoms and activating the ring towards electrophilic substitution at the C5 position.[6][12]

  • Electron-Withdrawing Groups (EWGs): Groups like -Cl, -CF₃, and -NO₂ further decrease the ring's electron density.[13][14] This enhances the susceptibility of the C2, C4, and C6 positions to nucleophilic attack but makes electrophilic substitution even more challenging.[14]

G cluster_0 Modulating Pyrimidine Electronics with Substituents cluster_edg Effects of EDG cluster_ewg Effects of EWG Pyrimidine Pyrimidine Core EDG Electron-Donating Group (e.g., -NH2, -OH) Pyrimidine->EDG EWG Electron-Withdrawing Group (e.g., -Cl, -NO2) Pyrimidine->EWG Inc_Basicity Increased Basicity (pKa ↑) EDG->Inc_Basicity Inc_SEAr Activation for SEAr (at C5) EDG->Inc_SEAr Dec_SNAr Deactivation for SNAr EDG->Dec_SNAr Dec_Basicity Decreased Basicity (pKa ↓) EWG->Dec_Basicity Dec_SEAr Deactivation for SEAr EWG->Dec_SEAr Inc_SNAr Activation for SNAr (at C2, C4, C6) EWG->Inc_SNAr G cluster_workflow Characterization Workflow for Pyrimidine Derivatives cluster_analysis Analysis Synthesis Synthesis & Purification (e.g., Biginelli Reaction) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR UVVis UV-Vis Spectroscopy Synthesis->UVVis MS Mass Spectrometry Synthesis->MS DFT Computational Modeling (DFT) Synthesis->DFT Structure Structural Elucidation NMR->Structure Properties Electronic Properties (HOMO/LUMO, Reactivity) UVVis->Properties MS->Structure DFT->Properties Structure->Properties

References

Methodological & Application

Application Note: Methyl 2-Aminopyrimidine-4-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling pathways; their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy. The 2-aminopyrimidine scaffold is a privileged structure in kinase inhibitor design, prized for its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of methyl 2-aminopyrimidine-4-carboxylate, a versatile and readily functionalized building block, for the synthesis of potent and selective kinase inhibitors. We will detail the rationale behind its use, provide a robust synthetic protocol for derivatization via Suzuki-Miyaura cross-coupling, and outline a standard method for in vitro biological evaluation.

The 2-Aminopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The effectiveness of the 2-aminopyrimidine core lies in its structural resemblance to the purine ring of ATP, allowing it to act as an ATP-competitive inhibitor.[4][5] Specifically, the arrangement of nitrogen atoms in the pyrimidine ring enables the formation of one to three critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge" region, which connects the N- and C-terminal lobes of the catalytic domain.[6][7] This interaction is a conserved feature for the majority of Type I kinase inhibitors, which bind to the active conformation of the kinase, and is crucial for achieving high-affinity binding and potent inhibition.[7][]

The this compound scaffold offers two primary points for chemical diversification: the 2-amino group and the C5 position of the pyrimidine ring (once the C4-ester is converted or used as a handle). This allows for the systematic exploration of the structure-activity relationship (SAR) to enhance potency and selectivity.

cluster_Kinase Kinase Hinge Region cluster_Inhibitor 2-Aminopyrimidine Core Hinge_NH Hinge Amide (NH) Hinge_CO Hinge Carbonyl (C=O) Inhibitor N1 Inhibitor->Hinge_NH H-Bond Acceptor Inhibitor_NH2 2-Amino (NH₂) Inhibitor_NH2->Hinge_CO H-Bond Donor

Caption: Key hydrogen bonding interactions between the 2-aminopyrimidine scaffold and the kinase hinge region.

Synthetic Strategy & Protocol: Functionalization via Suzuki-Miyaura Coupling

A common and powerful strategy for elaborating the 2-aminopyrimidine core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9] This reaction allows for the installation of various aryl or heteroaryl groups, which can be tailored to target specific sub-pockets within the kinase active site, thereby improving potency and selectivity.[3]

To utilize this method, the this compound starting material must first be converted to a suitable halide, typically a chloride or bromide. The following protocol outlines a representative workflow, starting from the commercially available 2-amino-4,6-dichloropyrimidine as a close and illustrative analogue, demonstrating the coupling at a reactive chloro-position. This serves as a robust template that can be adapted for derivatives of this compound after appropriate halogenation.

General Synthetic Workflow

The overall process involves the palladium-catalyzed coupling of a chloropyrimidine with an arylboronic acid in the presence of a base. The Pd(0) catalyst, often generated in situ, undergoes oxidative addition with the chloropyrimidine, followed by transmetalation with the boronic acid and reductive elimination to yield the desired product and regenerate the catalyst.[10]

G start Methyl 2-amino-5-bromo- pyrimidine-4-carboxylate reaction Suzuki-Miyaura Cross-Coupling start->reaction boronic Arylboronic Acid (R-B(OH)₂) boronic->reaction reagents Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup Reaction Completion purify Column Chromatography workup->purify product Final Product: Methyl 2-amino-5-aryl- pyrimidine-4-carboxylate purify->product hydrolysis Ester Hydrolysis (Optional) LiOH product->hydrolysis acid_product Carboxylic Acid Derivative hydrolysis->acid_product

Caption: General workflow for the synthesis of a kinase inhibitor precursor via Suzuki coupling.

Detailed Experimental Protocol

This protocol is a generalized procedure for the Suzuki coupling of a 2-aminohalopyrimidine with an arylboronic acid, based on established methodologies.[10][11][12]

Materials & Reagents

Reagent/MaterialPurposeSupplier/Grade
2-Amino-5-bromopyrimidine derivativeStarting MaterialN/A
Arylboronic AcidCoupling PartnerSigma-Aldrich, >97%
Pd(dppf)Cl₂Palladium CatalystStrem Chemicals
Potassium Carbonate (K₂CO₃)BaseFisher Scientific, Anhydrous
1,4-DioxaneSolventAcros Organics, Anhydrous
WaterCo-solventDeionized
Ethyl AcetateExtraction SolventHPLC Grade
BrineWashing SolutionSaturated NaCl(aq)
Anhydrous Sodium SulfateDrying AgentEMD Millipore
Silica GelChromatography230-400 mesh
Schlenk Flask & CondenserReaction VesselGlassco
Inert Gas (Argon or Nitrogen)Inert AtmosphereAirgas

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and condenser, add the 2-amino-5-bromopyrimidine derivative (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure the exclusion of oxygen. Maintaining an inert atmosphere is critical as the Pd(0) catalytic species is sensitive to oxidation.[12]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The solvent should be degassed by sparging with argon for at least 30 minutes prior to use.

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv), to the mixture.

  • Reaction: Heat the reaction mixture to 85-100 °C and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final coupled product.

Biological Evaluation: In Vitro Kinase Assay

Once a library of compounds is synthesized, their biological activity must be assessed. The half-maximal inhibitory concentration (IC50) is the most common metric for inhibitor potency.[13] The following is a generalized protocol for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.[14]

Principle of the Assay

The assay measures the activity of a kinase by quantifying the amount of ADP produced, which is directly proportional to the amount of ATP consumed during the phosphorylation of a substrate.[14] In the presence of an inhibitor, kinase activity is reduced, leading to a decrease in ADP production. The luminescent signal generated is inversely proportional to the kinase activity.

General Protocol for IC50 Determination

This protocol is based on commercially available kits such as ADP-Glo™.[15]

Materials:

  • Recombinant Kinase (e.g., CDK9, VEGFR2)

  • Kinase-specific substrate

  • ATP

  • Test Compounds (serial dilutions in DMSO)

  • Assay Buffer (e.g., HEPES, MgCl₂)

  • ADP-Glo™ Reagent & Kinase Detection Reagent

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Add a small volume (e.g., 50 nL) of each concentration to the wells of a 384-well plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent inhibitor).

  • Kinase/Substrate Addition: Prepare a solution containing the target kinase and its specific substrate in the assay buffer. Add this solution to the wells containing the test compounds.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.[16]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed in the linear range.

  • Signal Generation: Stop the reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Data Acquisition: After a final 30-minute incubation, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[14]

Representative Data & Interpretation

The derivatization of the 2-aminopyrimidine scaffold can have a profound impact on kinase selectivity and potency. By systematically changing the aryl group installed at the C5 position, researchers can probe interactions with different regions of the ATP-binding pocket.

Table 1: Example IC50 Data for Hypothetical Inhibitors

Compound IDC5-SubstituentKinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
Parent -Br2,5004,800>10,000
Cmpd-1 Phenyl4501,2008,500
Cmpd-2 3-Methoxyphenyl859506,200
Cmpd-3 4-(Piperidin-1-yl)phenyl152,1009,800

Data are for illustrative purposes only.

The hypothetical data in Table 1 demonstrates a typical SAR progression. The parent bromo-pyrimidine shows weak activity. Adding a simple phenyl group (Cmpd-1) improves potency. Further modification with a methoxy group (Cmpd-2) enhances potency for Kinase A, suggesting an interaction with a specific pocket. Finally, adding a basic piperidine moiety (Cmpd-3) dramatically and selectively increases potency against Kinase A, likely by forming a salt bridge or hydrogen bond with a charged or polar residue in a solvent-exposed region of the active site.

Conclusion

This compound and its halogenated derivatives are exceptionally valuable building blocks in medicinal chemistry for the development of kinase inhibitors.[17] The scaffold's inherent ability to engage the kinase hinge region provides a solid foundation for high-affinity binding.[3] Its amenability to functionalization, particularly through robust and versatile methods like the Suzuki-Miyaura cross-coupling, allows for the rational design and synthesis of compound libraries to optimize potency and selectivity against a wide range of kinase targets implicated in human disease.[1][18]

References

Application Notes and Protocols: A Comprehensive Guide to the N-Alkylation of Methyl 2-Aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective modification of heterocyclic scaffolds is a cornerstone of medicinal chemistry. The pyrimidine core, in particular, is a privileged structure found in numerous therapeutic agents. This guide provides a detailed protocol and scientific rationale for the N-alkylation of methyl 2-aminopyrimidine-4-carboxylate, a valuable building block in the synthesis of novel bioactive molecules.

Introduction: The Significance of N-Alkylated Aminopyrimidines

N-alkylated aminopyrimidines are crucial intermediates in the development of a wide range of pharmaceuticals. The introduction of an alkyl group on the exocyclic amino function can significantly modulate the parent molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. However, the selective N-alkylation of 2-aminopyrimidines presents a notable challenge due to the presence of multiple nucleophilic sites—the exocyclic amino group and the endocyclic ring nitrogens. This protocol outlines a robust method for achieving selective N-alkylation, minimizing common side reactions and ensuring high yields of the desired product.

Reaction Mechanism and Strategy

The N-alkylation of this compound with an alkyl halide proceeds via a nucleophilic substitution reaction (SN2).[1] The exocyclic amino group acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The choice of base is critical in this reaction; a suitable base will deprotonate the amino group, enhancing its nucleophilicity without promoting undesirable side reactions such as hydrolysis of the methyl ester or alkylation of the ring nitrogens.

Visualizing the Reaction Pathway

N-Alkylation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products start This compound anion Pyrimidine Anion start->anion Deprotonation alkyl_halide Alkyl Halide (R-X) transition_state SN2 Transition State alkyl_halide->transition_state base Base (e.g., NaH) base->anion anion->transition_state product N-alkylated Product transition_state->product Alkylation salt Salt (NaX) transition_state->salt

Caption: General mechanism for the N-alkylation of this compound.

Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol provides a detailed, step-by-step method for the N-alkylation of this compound using an alkyl halide in the presence of sodium hydride.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material. The concentration should be approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. The formation of the sodium salt of the aminopyrimidine should result in a homogenous solution.

  • Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Experimental Workflow Diagram

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound to a dry flask under inert atmosphere. B 2. Dissolve in anhydrous DMF. A->B C 3. Cool to 0 °C and add NaH for deprotonation. B->C D 4. Add alkyl halide dropwise at 0 °C. C->D E 5. Warm to room temperature and monitor by TLC. D->E F 6. Quench with saturated aq. NH4Cl. E->F G 7. Extract with ethyl acetate. F->G H 8. Wash with water and brine. G->H I 9. Dry over Na2SO4 and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: Step-by-step workflow for the N-alkylation protocol.

Key Considerations and Optimization

The success of this protocol hinges on several key factors. The following table summarizes critical parameters and their impact on the reaction outcome.

ParameterRecommended ConditionRationale and Potential Issues
Base Sodium Hydride (NaH)A strong, non-nucleophilic base is essential for efficient deprotonation of the amino group. Weaker bases may lead to incomplete reaction, while stronger, more soluble bases could promote side reactions.
Solvent Anhydrous DMF or THFA polar aprotic solvent is required to dissolve the reactants and the intermediate salt. The solvent must be anhydrous to prevent quenching of the base and hydrolysis of the ester.
Temperature 0 °C to Room TemperatureInitial cooling to 0 °C controls the exothermic deprotonation and alkylation steps, minimizing side reactions. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.
Alkylating Agent Alkyl Iodides > Bromides > ChloridesThe reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are generally the most reactive. The choice may depend on the specific alkyl group being introduced.
Stoichiometry Slight excess of base and alkylating agentA slight excess of the base ensures complete deprotonation, while a slight excess of the alkylating agent drives the reaction to completion. A large excess of the alkylating agent should be avoided to minimize the risk of dialkylation.
Alternative Approaches and Future Directions

While the described protocol is robust, alternative methods for N-alkylation exist and may be advantageous for specific substrates. For instance, reductive amination offers a complementary approach where the aminopyrimidine is reacted with an aldehyde or ketone in the presence of a reducing agent.[2][3] Additionally, transition-metal-catalyzed methods using alcohols as alkylating agents are gaining prominence as a greener alternative.[4][5] These methods often exhibit high selectivity and generate water as the only byproduct.[4]

Future research in this area will likely focus on developing more sustainable and atom-economical catalytic systems for the selective N-alkylation of complex heterocyclic molecules, further expanding the toolkit available to medicinal chemists.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from Methyl 2-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of novel heterocyclic compounds utilizing Methyl 2-aminopyrimidine-4-carboxylate as a versatile starting material. The unique structural features of this reagent, possessing a nucleophilic amino group, an electrophilic ester moiety, and reactive ring nitrogens, make it an exceptional building block for the construction of diverse fused pyrimidine systems. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This guide will explore several synthetic strategies, provide detailed experimental protocols, and explain the underlying chemical principles to empower researchers in the design and execution of novel heterocyclic synthesis.

Introduction: The Strategic Advantage of this compound

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1] The strategic incorporation of a carboxylate group at the 4-position, as in this compound, offers a reactive handle for a variety of chemical transformations, enabling the construction of complex molecular architectures.

This compound is a stable, crystalline solid. Its reactivity is characterized by the nucleophilic exocyclic amino group and the endocyclic nitrogen atoms, which can participate in cyclization reactions. The methyl ester at the C4 position can act as an electrophile or be involved in cyclocondensation reactions after hydrolysis or modification. This trifunctional nature allows for a range of synthetic possibilities, leading to the formation of fused heterocyclic systems such as pyrimido[1,2-a]pyrimidines, pyrido[2,3-d]pyrimidines, and other novel ring systems.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₇H₈N₂O₂
Molecular Weight168.15 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point144-148 °C

Synthetic Strategies and Mechanistic Rationale

The synthesis of novel heterocycles from this compound predominantly relies on cyclocondensation reactions with bifunctional electrophiles. The choice of the reaction partner dictates the structure of the resulting fused heterocyclic system.

Strategy 1: Synthesis of Pyrimido[1,2-a]pyrimidin-4-ones via Reaction with β-Ketoesters

The reaction of 2-aminopyrimidines with β-ketoesters is a classical and efficient method for the synthesis of the pyrimido[1,2-a]pyrimidine scaffold. This reaction, often catalyzed by acid, proceeds through a sequence of condensation and cyclization steps.

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of this compound onto the ketonic carbonyl of the β-ketoester, forming an enamine intermediate. Subsequent intramolecular cyclization occurs via the attack of a ring nitrogen onto the ester carbonyl, followed by the elimination of water and methanol to yield the fused pyrimido[1,2-a]pyrimidin-4-one. The ester group on the pyrimidine ring can participate in the cyclization, leading to a variety of possible products depending on the reaction conditions.

G cluster_0 Reaction Pathway A This compound C Enamine Intermediate A->C + β-Ketoester (Condensation) B β-Ketoester B->C D Intramolecular Cyclization C->D Acid Catalyst E Pyrimido[1,2-a]pyrimidin-4-one D->E - H₂O, - MeOH

Caption: Synthesis of Pyrimido[1,2-a]pyrimidin-4-ones.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Methyl 2-amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates

This protocol is adapted from a similar synthesis of pyrido[2,3-d]pyrimidines and illustrates the reaction of a 2-aminopyrimidine derivative with a β-dicarbonyl compound.[2]

Materials:

  • This compound

  • Substituted benzoylpyruvic acid methyl ester

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of this compound (10 mmol) and the respective substituted benzoylpyruvic acid methyl ester (10 mmol) is prepared in a round-bottom flask.

  • Glacial acetic acid (20 mL) is added to the mixture.

  • The reaction mixture is refluxed with stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with ethanol (2 x 10 mL), and then dried under vacuum.

  • The crude product can be recrystallized from a suitable solvent, such as a mixture of DMF and ethanol, to afford the pure Methyl 2-amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylate.

Expected Outcome: This reaction is expected to produce the target compounds in good yields, typically ranging from 60-80%. The products are usually obtained as crystalline solids with high melting points.

Data Summary Table:

EntrySubstituent (Aryl)Reaction Time (h)Yield (%)
1Phenyl575
24-Methoxyphenyl4.582
34-Chlorophenyl671
44-Nitrophenyl668
Strategy 2: Synthesis of Fused Pyrimidines via Reaction with Dicarbonyl Compounds

The reaction with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, provides another versatile route to fused pyrimidine systems. The regioselectivity of the cyclization can be influenced by the nature of the dicarbonyl compound and the reaction conditions.

Mechanistic Rationale: The initial step involves the formation of an enamine by condensation of the 2-amino group with one of the carbonyl groups of the dicarbonyl compound. The subsequent intramolecular cyclization can proceed through two main pathways, involving either the endocyclic nitrogen or the ester group, leading to the formation of different isomeric products. The use of a catalyst can direct the reaction towards a specific isomer.

G cluster_1 Synthetic Workflow Start Starting Materials (this compound + Dicarbonyl Compound) Reaction Cyclocondensation Reaction (Solvent, Catalyst, Temp.) Start->Reaction Workup Reaction Work-up (Cooling, Filtration) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Caption: General workflow for heterocycle synthesis.

Protocol 2: Proposed Synthesis of a Novel Pyrimido[1,2-a]pyrimidine Derivative

This protocol is a proposed synthetic route based on established methodologies for the reaction of 2-aminopyridines with diketones.

Materials:

  • This compound

  • Acetylacetone

  • Polyphosphoric acid (PPA) or a similar acid catalyst

  • Anhydrous Toluene

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10 mmol) and acetylacetone (12 mmol).

  • Add anhydrous toluene (50 mL) to the flask.

  • Carefully add polyphosphoric acid (5 g) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then pour it carefully into a beaker containing ice-water (100 mL).

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain the desired pyrimido[1,2-a]pyrimidine derivative.

Self-Validation and Characterization: The structure of the synthesized compound should be unequivocally confirmed by spectroscopic methods.

  • ¹H and ¹³C NMR: To confirm the connectivity of the atoms and the formation of the new heterocyclic ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the final molecule, such as carbonyl stretching frequencies.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. The methodologies presented in this guide, particularly those involving cyclocondensation reactions with bifunctional electrophiles, offer a robust platform for the generation of fused pyrimidine libraries. These libraries can be of immense value to researchers in the field of drug discovery, providing access to new chemical entities with the potential for significant biological activity. Further exploration of the reactivity of this starting material, for instance, through metal-catalyzed cross-coupling reactions or multicomponent reactions, will undoubtedly lead to the discovery of even more diverse and complex heterocyclic systems.

References

Application Notes & Protocols: Strategic Functionalization of the 2-Aminopyrimidine Scaffold via Metal-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Aminopyrimidine Core in Modern Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for countless therapeutic agents and biologically active compounds.[1][2][3] Its prevalence stems from its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, making it a privileged scaffold in drug design.[4][5] Methyl 2-aminopyrimidine-4-carboxylate, in particular, represents a versatile building block, featuring three distinct points for chemical modification: the amino group, the carboxylate, and the pyrimidine ring itself.

Metal-catalyzed cross-coupling reactions have transformed the art of molecule-making, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[6][7] For a scaffold like this compound, these reactions unlock a universe of possibilities for structural diversification. By installing a suitable leaving group, typically a halogen (Br, Cl, I), on the pyrimidine ring (e.g., at the C5 position), this core becomes an ideal substrate for a suite of powerful palladium-catalyzed transformations.

This guide provides an in-depth exploration of key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination—applied to the functionalization of the this compound scaffold. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested protocols, and explain the critical reasoning behind the selection of catalysts, ligands, and reaction conditions.

Note: The protocols described herein assume the use of a halogenated precursor, such as Methyl 2-amino-5-bromopyrimidine-4-carboxylate , as the starting electrophile for the cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)-C(sp²) bonds, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[8][9]

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[10][11] The cycle is initiated by the oxidative addition of the aryl halide to the active Pd(0) species. This is often the rate-determining step and is facilitated by electron-rich, bulky phosphine ligands that stabilize the low-coordinate Pd(0) complex and promote its insertion into the C-X bond.[12] The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center, a process activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar¹-Pd(II)L₂-Ar² (Diorganopalladium Complex) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Coupled Product) reductive_elimination->product reagents Ar¹-X (Pyrimidine-Br) reagents->oxidative_addition boronic_acid Ar²-B(OR)₂ + Base boronic_acid->transmetalation Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex  Oxidative  Addition (Ar-X) di_org Ar-Pd(II)L₂-C≡CR pd_complex->di_org Transmetalation di_org->pd0  Reductive  Elimination product_node Ar-C≡CR (Product) di_org->product_node cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide  Alkyne + Base (R-C≡CH) cu_acetylide->pd_complex cu_acetylide->cu_x Heck_Reaction_Workflow start Pd(0)L₂ + Ar-X ox_add Oxidative Addition start->ox_add pd_complex Ar-Pd(II)L₂-X ox_add->pd_complex alkene_coord Alkene Coordination & Migratory Insertion pd_complex->alkene_coord + Alkene insertion_complex Intermediate Complex alkene_coord->insertion_complex beta_elim β-Hydride Elimination insertion_complex->beta_elim product_complex [HPd(II)L₂-X] + Product beta_elim->product_complex regen Base-mediated Regeneration product_complex->regen finish Pd(0)L₂ regen->finish Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L-X (Oxidative Addition Complex) oxidative_addition->pd_complex amination Amine Coordination & Deprotonation pd_complex->amination amido_complex Ar-Pd(II)L-NR¹R² (Amido Complex) amination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² (Coupled Product) reductive_elimination->product reagents Ar-X (Pyrimidine-Br) reagents->oxidative_addition amine HNR¹R² + Base amine->amination

References

application of Methyl 2-aminopyrimidine-4-carboxylate in agricultural chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Methyl 2-aminopyrimidine-4-carboxylate and its derivatives in agricultural chemistry. This document provides a comprehensive overview of its role as a versatile scaffold in developing novel fungicides, herbicides, insecticides, and plant growth regulators, complete with detailed application notes and validated protocols.

Introduction: The Central Role of the Pyrimidine Scaffold

In the quest for novel agrochemicals, the pyrimidine ring stands out as a "privileged scaffold" due to its presence in a vast array of biologically active molecules.[1][2] Its unique electronic properties and stable heterocyclic structure allow for extensive functionalization, leading to compounds with high efficacy and diverse mechanisms of action.[1] this compound serves as a key starting material—a versatile chemical building block—for the synthesis of these advanced agricultural agents. While not typically an end-product itself, its structure provides the foundational core upon which highly active fungicides, herbicides, insecticides, and plant growth regulators are built.[3][4][5] This guide explores the journey from this core molecule to its potent derivatives and their applications in modern crop protection and enhancement.

Core Applications in Agricultural Chemistry

Derivatives synthesized from the this compound scaffold have demonstrated broad-spectrum biological activities, addressing major challenges in agriculture from pest control to yield improvement.[1][2]

Fungicidal Applications

Pyrimidine derivatives are a cornerstone in the development of modern fungicides, combating a wide range of phytopathogenic fungi that threaten crop health.[4][6] The emergence of resistance to existing fungicides necessitates the continuous discovery of agents with novel modes of action.[4]

Mechanism of Action: The fungicidal activity of many aminopyrimidine derivatives stems from their ability to interfere with essential fungal life processes. One primary mechanism is the inhibition of methionine biosynthesis, a critical pathway for fungal growth and development.[7] Specifically, compounds like pyrimethanil are suggested to target enzymes such as cystathionine β-lyase.[7] Another key mode of action involves the disruption of the mitochondrial respiratory chain, which cuts off the energy supply (ATP synthesis) within the fungal cell, leading to its death.[3]

Quantitative Efficacy Data: The following table summarizes the in vitro fungicidal activity of various pyrimidine derivatives against common plant pathogens, demonstrating their potency.

Derivative ClassTarget FungiEC₅₀ (µg/mL)Positive ControlEC₅₀ of Control (µg/mL)Reference
Phenyl-Trifluoromethyl-Pyrimidin-2-amineBotrytis cinerea0.78Cyprodinil0.23[3][8]
Phenyl-Trifluoromethyl-Pyrimidin-2-amineBotrytis cinerea0.78Pyrimethanil>100[3][8]
Pyrimidine Amide DerivativePhomopsis sp.10.5Pyrimethanil32.1[9]
Coumarin-Containing Pyrimidin-4-amineRhizoctonia solani11.3Diflumetorim19.8[3]

Note: A lower EC₅₀ value indicates higher fungicidal activity.

Herbicidal Applications

Derivatives of the pyrimidine scaffold are also prominent herbicides.[5] They can exhibit excellent weed control across a broad spectrum of species, including those resistant to other herbicide classes.[10]

Mechanism of Action: A common herbicidal mode of action for pyrimidine derivatives is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[10][11] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Blocking this pathway halts protein synthesis and leads to weed death.[11] Other pyrimidine-based herbicides act as protoporphyrinogen oxidase (PPO) inhibitors.[12]

Efficacy Data: Certain pyrimidine-biphenyl hybrids have shown potent post-emergence herbicidal activity against a broad spectrum of weeds at application rates of 37.5–150 g of active ingredient per hectare.[10] Some derivatives have also demonstrated efficacy against weeds that have developed resistance to other AHAS inhibitors.[10]

Insecticidal Applications

The versatility of the pyrimidine core extends to insect control, with numerous derivatives commercialized as effective insecticides.[1] These compounds can act through various mechanisms, providing crucial tools for managing insect resistance.[13]

Mechanism of Action: One key insecticidal mode of action is the inhibition of acetylcholinesterase (AChE), a vital enzyme in the insect's nervous system.[3][14] By blocking AChE, these compounds cause a buildup of the neurotransmitter acetylcholine, leading to continuous nerve stimulation, paralysis, and death.[3] Other pyrimidine insecticides function as mitochondrial electron transport inhibitors or as antagonists of the nicotinic acetylcholine receptor (nAChR).[1]

Quantitative Efficacy Data: The following table highlights the insecticidal activity of specific pyrimidine derivatives.

Derivative ClassTarget InsectLC₅₀ (mg/L)Positive ControlLC₅₀ of Control (mg/L)Reference
Pyrimidin-4-amine Derivative (U7)Mythimna separata3.57Flufenerim3.14[14]
Pyrimidin-4-amine Derivative (U8)Mythimna separata4.22Flufenerim3.14[14]
Pyrimidine Derivative (3)Aphis fabae0.42--[1]
Pyrimidine Derivative (4)Aphis fabae0.52--[1]

Note: A lower LC₅₀ value indicates higher insecticidal activity.

Plant Growth Regulation

Beyond crop protection, certain pyrimidine derivatives act as plant growth regulators, enhancing crop vigor and yield.[15][16] They can mimic the effects of natural phytohormones, such as auxins and cytokinins, to promote healthy development.[15][17]

Mechanism of Action: These synthetic compounds can influence plant growth by modulating the biosynthesis and metabolism of endogenous phytohormones.[15][17] This leads to improved cell proliferation, elongation, and differentiation in root and shoot systems, enhanced protein synthesis, and better preservation of chlorophyll, all of which contribute to increased productivity.[17] Studies on wheat have shown that treatment with specific pyrimidine derivatives can significantly increase shoot length and overall biomass.[15][16]

Synthesis and Derivatization Workflow

This compound is a critical intermediate. The general workflow involves synthesizing this core and then using its reactive sites—primarily the amino group and the aromatic ring—to build more complex and biologically active molecules.

Caption: From Core to Application: Derivatization Workflow.

Experimental Protocols

The following protocols provide standardized methodologies for evaluating the efficacy of novel pyrimidine derivatives in an agricultural context.

Protocol 1: In Vitro Fungicidal Activity Assay (Poisoned Food Technique)

This protocol is a standard method for determining the direct inhibitory effect of a compound on fungal mycelial growth.[4]

1. Materials:

  • Test compounds (pyrimidine derivatives)
  • Sterile Potato Dextrose Agar (PDA) or Fructose Gelatin Agar (FGA) medium[8][18]
  • Suitable solvent (e.g., acetone, DMSO)
  • Pure cultures of target phytopathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
  • Sterile Petri dishes (90 mm)
  • Sterile cork borer (5 mm diameter)
  • Incubator

2. Procedure:

  • Stock Solution Preparation: Dissolve the test compounds in a minimal amount of solvent to prepare a concentrated stock solution (e.g., 10,000 µg/mL).

  • Poisoned Medium Preparation: Autoclave the PDA medium and cool it to 45-50°C. Add the required volume of the stock solution to the molten agar to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). A solvent-only plate serves as the negative control. Pour the mixtures into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using the sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing fungal culture plate. Place the disc, mycelium-side down, in the center of each prepared test and control plate.

  • Incubation: Seal the plates and incubate them at a suitable temperature (e.g., 25°C) in the dark until the mycelial growth in the control plate has nearly reached the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the colony in the control plate and dt is the average diameter in the treated plate.

  • EC₅₀ Determination: Use probit analysis of the concentration-inhibition data to calculate the EC₅₀ value (the concentration that inhibits 50% of mycelial growth).[3]

    Caption: Workflow for In Vitro Fungicidal Assay.

Protocol 2: Herbicidal Activity Assay (Post-emergence Pot Trial)

This protocol assesses the effectiveness of a compound on weeds that have already germinated.[11]

1. Materials:

  • Test compounds
  • Solvent (e.g., acetone) and surfactant (e.g., Tween-20)
  • Seeds of target weeds (e.g., Brassica napus, Echinochloa crusgalli) and crop (e.g., wheat)
  • Pots filled with standard potting soil
  • Greenhouse with controlled temperature and light
  • Spray chamber or handheld sprayer

2. Procedure:

  • Plant Cultivation: Sow seeds of weed and crop species in separate pots. Grow them in the greenhouse until they reach the 2-4 leaf stage.
  • Treatment Solution Preparation: Dissolve the test compound in the solvent and add surfactant to create a sprayable emulsion. Prepare a series of concentrations corresponding to different application rates (e.g., 15, 75, 150 g ai/ha). A control solution contains only solvent and surfactant.
  • Application: Transfer the pots to a spray chamber. Apply the treatment solutions evenly over the foliage of the plants at a constant pressure and volume.
  • Incubation: Return the pots to the greenhouse and maintain them under optimal growing conditions for 2-3 weeks.
  • Data Collection: Visually assess the herbicidal injury on a scale of 0 (no effect) to 100 (complete death). For a quantitative assessment, harvest the above-ground plant material, dry it in an oven, and record the dry weight.
  • Data Analysis: Calculate the percentage of growth inhibition based on the dry weight reduction compared to the control group. Determine the GR₅₀ (the dose required for 50% growth reduction).

Protocol 3: Plant Growth Regulation Assay (Wheat Seedling Growth)

This protocol evaluates the ability of a compound to enhance plant growth.[15][16]

1. Materials:

  • Test compounds
  • Wheat seeds (Triticum aestivum L.)
  • Petri dishes with filter paper or pots with vermiculite
  • Growth chamber with controlled light, temperature, and humidity

2. Procedure:

  • Seed Sterilization: Surface-sterilize wheat seeds to prevent microbial contamination.
  • Treatment Solution Preparation: Prepare aqueous solutions of the test compounds at very low concentrations (e.g., 10⁻⁶ M or 10⁻⁷ M).[16] Use distilled water as a control.
  • Germination and Treatment:
  • Petri Dish Method: Place a set number of seeds in each Petri dish on filter paper moistened with the respective treatment or control solution.
  • Pot Method: Sow seeds in pots and water them with the treatment or control solutions.
  • Incubation: Place the dishes or pots in a growth chamber under a controlled photoperiod (e.g., 16h light / 8h dark) for 1-4 weeks.
  • Data Collection: After the incubation period, carefully remove the seedlings. Measure the length of the shoots and roots. Record the fresh and dry weight of the seedlings.
  • Data Analysis: Compare the average shoot length, root length, and biomass of the treated groups to the control group. Calculate the percentage increase in each parameter to quantify the growth-regulating effect.

Conclusion and Future Outlook

This compound is a cornerstone intermediate, providing a robust and versatile scaffold for the discovery of next-generation agrochemicals.[1][2] Its derivatives have demonstrated exceptional efficacy as fungicides, herbicides, insecticides, and plant growth regulators.[1][4][5][15] The diverse mechanisms of action exhibited by these compounds make them invaluable tools for integrated pest management and for combating the growing challenge of resistance.[3][10] Future research should continue to explore novel substitutions and modifications of the pyrimidine ring to develop agrochemicals with even greater specificity, lower environmental impact, and improved safety profiles, ensuring sustainable agricultural productivity for years to come.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a ubiquitous scaffold in a multitude of biologically active molecules, including a wide range of pharmaceuticals such as antiviral, anticancer, and anti-inflammatory agents.[1][2] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool in the medicinal chemist's arsenal for the synthesis of functionalized pyrimidines, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][3][4] This guide provides an in-depth exploration of the experimental procedures for the Suzuki-Miyaura coupling of pyrimidine derivatives, offering insights into the underlying principles, detailed protocols, and troubleshooting strategies to empower researchers in their drug discovery endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the coupling of an organoboron compound with an organic halide or triflate. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R_1-X R_1-Pd(II)L_n-X R_1-Pd(II)L_n-X Oxidative\nAddition->R_1-Pd(II)L_n-X Transmetalation Transmetalation R_1-Pd(II)L_n-X->Transmetalation R_2-B(OR)_2 Base R_1-Pd(II)L_n-R_2 R_1-Pd(II)L_n-R_2 Transmetalation->R_1-Pd(II)L_n-R_2 Reductive\nElimination Reductive Elimination R_1-Pd(II)L_n-R_2->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R_1-R_2 R_1-R_2 Reductive\nElimination->R_1-R_2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters and Their Scientific Rationale

The success of a Suzuki-Miyaura coupling reaction with pyrimidine derivatives is highly dependent on the careful selection of several key parameters. The electron-deficient nature of the pyrimidine ring makes halogenated pyrimidines generally reactive substrates.[3] However, the presence of nitrogen atoms can also lead to challenges such as catalyst inhibition.[5]

Palladium Catalyst and Ligands: The Heart of the Reaction

The choice of the palladium source and, more critically, the ancillary ligand is paramount for a successful coupling.

  • Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. While Pd(PPh₃)₄ is a pre-formed Pd(0) complex, others require in-situ reduction to the active catalytic species.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like some pyrimidine derivatives, electron-rich and sterically bulky phosphine ligands are often employed. These ligands facilitate the oxidative addition and reductive elimination steps and can prevent catalyst deactivation.[1] Notable examples include:

    • Buchwald-type ligands: SPhos, XPhos, and RuPhos have demonstrated broad utility in the coupling of heteroaryl halides.[6]

    • Other phosphine ligands: Tri-tert-butylphosphine and other bulky alkylphosphines can also be highly effective.

The Role of the Base: Activating the Boron Reagent

The base plays a crucial role in the transmetalation step by activating the boronic acid or ester, forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are widely used.[1][2] Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.

  • Organic Bases: In some cases, organic bases like triethylamine (Et₃N) may be employed, although they are generally less common for this application.[7]

Solvent System: The Reaction Medium

The solvent system must be capable of dissolving the reagents and facilitating the reaction. It should also be stable under the reaction conditions.

  • Aqueous Mixtures: A mixture of an organic solvent and water is frequently used, as water can enhance the rate of transmetalation.[8] Common combinations include 1,4-dioxane/water, THF/water, and DMF/water.[1][2][8]

  • Anhydrous Solvents: In cases where water-sensitive functional groups are present, anhydrous solvents like toluene or DMF can be used.

Pyrimidine Substrate: Reactivity and Challenges

The position of the leaving group (halide or triflate) on the pyrimidine ring significantly influences its reactivity.

  • Halogen Reactivity: The reactivity of halogens generally follows the order I > Br > Cl.

  • Positional Effects:

    • 5-Halopyrimidines: Generally exhibit good reactivity.[1]

    • 4- and 6-Halopyrimidines: Also good substrates for Suzuki coupling.[9][10]

    • 2-Halopyrimidines: Often the most challenging due to the proximity of the nitrogen atom, which can chelate to the palladium catalyst and inhibit the reaction.[1] This is often referred to as the "2-pyridyl problem" in a broader context.[1]

Experimental Protocols

The following protocols provide a general framework for conducting Suzuki-Miyaura coupling reactions with pyrimidine derivatives. Optimization of specific parameters may be necessary for different substrates.

Protocol 1: Conventional Heating

This protocol is suitable for a wide range of pyrimidine derivatives and boronic acids.

Materials and Reagents:

Reagent/MaterialTypical AmountMolar Equiv.
Halogenated Pyrimidine1.0 mmol1.0
Aryl/Heteroaryl Boronic Acid1.1 - 1.5 mmol1.1 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.05 mmol0.05
Base (e.g., K₂CO₃)2.0 mmol2.0
Solvent (e.g., 1,4-Dioxane/Water 4:1)5 mL-

Procedure:

  • To a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the halogenated pyrimidine, aryl/heteroaryl boronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl pyrimidine.[2]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improve yields.[3]

Materials and Reagents:

Reagent/MaterialTypical AmountMolar Equiv.
Halogenated Pyrimidine0.5 mmol1.0
Aryl/Heteroaryl Boronic Acid0.75 mmol1.5
Palladium Catalyst (e.g., Pd(dppf)Cl₂)0.025 mmol0.05
Base (e.g., K₃PO₄)1.0 mmol2.0
Solvent (e.g., DMF)3 mL-

Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add the halogenated pyrimidine, aryl/heteroaryl boronic acid, palladium catalyst, and base.

  • Add the degassed solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (typically 120-150 °C) for the specified time (usually 10-30 minutes) with stirring.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - Halogenated Pyrimidine - Boronic Acid - Pd Catalyst - Base Solvent Add Degassed Solvent Reagents->Solvent Inert Inert Atmosphere (Ar or N2) Solvent->Inert Heating Conventional Heating or Microwave Irradiation Inert->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Extraction Extraction with Organic Solvent Monitoring->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Biaryl Pyrimidine Purification->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of pyrimidine derivatives.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Catalyst inhibition by pyrimidine nitrogen- Insufficiently active base- Low reaction temperature- Use a pre-catalyst or ensure in-situ reduction is effective.- Employ bulky, electron-rich ligands (e.g., SPhos, XPhos) to mitigate catalyst inhibition.[5]- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature.
Protodeboronation (Loss of Boronic Acid) - Presence of water or protic solvents- High temperatures- Unstable boronic acid- Use anhydrous solvents if possible.- Lower the reaction temperature and extend the reaction time.- Consider using more stable boronic esters (e.g., pinacol esters).
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Ensure the reaction is performed under a strictly inert atmosphere.- Reduce the catalyst loading.
Formation of Side Products - Reaction at multiple halogen sites (for polyhalogenated pyrimidines)- Decomposition of starting materials or product- Carefully control the stoichiometry of the boronic acid.- Perform the reaction at a lower temperature.- Optimize the reaction time to minimize decomposition.
Difficult Purification - Co-elution of product with byproducts or starting materials- Optimize the mobile phase for column chromatography.- Consider alternative purification techniques such as recrystallization or preparative HPLC.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of functionalized pyrimidine derivatives, which are of significant interest in drug discovery and development. A thorough understanding of the reaction mechanism and the judicious selection of the catalyst, ligand, base, and solvent are crucial for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

Revolutionizing Pyrimidine Synthesis: A Guide to Enhanced Yields with Microwave-Assisted Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Application in Research, Discovery, and Process Development

Authored by: A Senior Application Scientist

Introduction: The Enduring Importance of Pyrimidines and the Limitations of Conventional Synthesis

The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of a vast array of therapeutic agents, including anticancer, antiviral, and antibacterial drugs.[1][2] The synthesis of these vital heterocyclic compounds has traditionally relied on classical heating methods, which often involve long reaction times, high energy consumption, and the use of high-boiling, often toxic, solvents.[3] These conventional approaches can lead to lower yields and the formation of undesirable byproducts, presenting significant hurdles for researchers in both academic and industrial settings.[4]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these challenges. By utilizing microwave irradiation, MAOS provides rapid, uniform, and highly efficient heating of the reaction mixture, leading to dramatic accelerations in reaction rates, significantly improved yields, and enhanced product purity.[3][4] This guide provides detailed application notes and validated protocols for the microwave-assisted synthesis of pyrimidine derivatives, designed to empower researchers to achieve superior results with greater efficiency and sustainability.

The Science Behind the Speed: Understanding Microwave-Assisted Heating

Unlike conventional heating, which relies on the slow transfer of heat from an external source through convection and conduction, microwave energy couples directly with polar molecules and ionic species within the reaction mixture.[5][6] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates molecular friction, which generates heat rapidly and uniformly throughout the reaction medium.[7][8]

  • Ionic Conduction: If free ions or ionic species are present, the electric field induces their migration. Collisions between these moving ions result in the dissipation of energy as heat.[7][8]

This direct and instantaneous heating mechanism, often referred to as "volumetric heating," eliminates the thermal gradients and localized overheating common with conventional methods, leading to cleaner reactions and fewer side products.[6][8] The ability to rapidly reach and precisely control high temperatures and pressures in sealed vessels further expands the synthetic possibilities, allowing for reactions to be completed in minutes rather than hours.[9]

Featured Application: The Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea, is a classic method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of pyrimidine derivatives with significant pharmacological importance.[10][11] Microwave irradiation has been shown to dramatically improve the efficiency of this reaction.[10][12]

Comparative Analysis: Microwave vs. Conventional Heating

The advantages of MAOS for the Biginelli reaction are stark when compared to traditional heating methods.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 3–10 minutes[13][14]2–6 hours[13]
Yield (%) 78–98%[12][13]54–87%[13][15]
Energy Consumption Significantly lower[3]High
Solvent Use Often feasible under solvent-free conditions or with green solvents[10][14]Typically requires organic solvents
Workup Simple filtration and recrystallization[10][16]Often requires column chromatography

Data compiled from multiple sources demonstrating typical ranges.[10][12][13][14][15][16]

Expert Insights: Causality Behind Improved Yields

The dramatic increase in yield and reduction in reaction time observed in microwave-assisted Biginelli reactions can be attributed to several factors:

  • Rapid Achievement of Activation Energy: Microwave energy provides a powerful and instantaneous input of energy, allowing the reacting molecules to quickly overcome the activation energy barrier of the reaction.[8]

  • Enhanced Reaction Kinetics: The rapid and uniform heating accelerates all steps of the multicomponent reaction cascade, minimizing the potential for side reactions and decomposition of intermediates that can occur during prolonged heating.[3]

  • Solvent Superheating: In sealed microwave vials, solvents can be heated far above their atmospheric boiling points, creating high-pressure conditions that further accelerate the reaction rate.[9] For instance, ethanol, a common solvent for this reaction, can be safely heated to 120 °C or higher under microwave conditions.[16]

  • Polar Transition States: The mechanism of the Biginelli reaction involves polar intermediates and transition states. These polar species interact strongly with the microwave's electric field, leading to selective heating and further acceleration of the reaction.

Visualizing the Workflow: Biginelli Reaction

Biginelli_Workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation A Aldehyde MV Combine in Microwave Vial A->MV B β-Dicarbonyl Compound B->MV C Urea/Thiourea C->MV Cat Catalyst (Optional) Cat->MV Sol Solvent (e.g., Ethanol) Sol->MV MW Irradiate in Microwave Reactor (e.g., 120°C, 10 min) MV->MW Cool Cool to RT MW->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Product Wash->Dry P P Dry->P Pure DHPM Product Hantzsch_Mechanism cluster_steps Reaction Cascade R1 Aldehyde Knoevenagel Knoevenagel Condensation R1->Knoevenagel R2 Active Methylene Compound (e.g., Barbituric Acid) R2->Knoevenagel R3 Amine Source (e.g., Urea, Amine) Michael Michael Addition R3->Michael Knoevenagel->Michael Intermediate A Cyclization Cyclization & Dehydration Michael->Cyclization Intermediate B Product Fused Pyrimidine Derivative Cyclization->Product

References

The Pivotal Role of Methyl 2-aminopyrimidine-4-carboxylate in the Synthesis of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Oncology

The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, particularly in the development of anticancer agents.[1][2] A significant number of FDA-approved cancer therapies are built upon a pyrimidine core, highlighting its versatility and effectiveness in targeting key oncogenic pathways.[3] Among the vast array of pyrimidine-based starting materials, methyl 2-aminopyrimidine-4-carboxylate stands out as a versatile and strategically important precursor for a class of potent anticancer compounds, particularly kinase inhibitors. This guide provides an in-depth exploration of its application, complete with detailed synthetic protocols and an analysis of the biological targets.

The Strategic Importance of this compound

This compound is a highly functionalized pyrimidine derivative that offers multiple reactive sites for chemical modification. Its strategic importance lies in its efficient conversion to the 2,4-diaminopyrimidine scaffold, a key pharmacophore in a multitude of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[4] By inhibiting specific kinases involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinases (CDKs) and c-Jun N-terminal Kinases (JNKs), 2,4-diaminopyrimidine derivatives can effectively halt tumor growth.[2][5]

The synthetic utility of this compound stems from the reactivity of its functional groups. The ester at the C4 position can be readily hydrolyzed to a carboxylic acid and subsequently converted to a hydroxyl group. This hydroxyl group can then be transformed into a leaving group, typically a chlorine atom, which allows for the introduction of various amino substituents at the C4 position via nucleophilic aromatic substitution. The amino group at the C2 position is a key feature for hydrogen bonding interactions within the ATP-binding pocket of kinases, a common mechanism of action for this class of inhibitors.[6]

Synthetic Workflow: From Precursor to Potent Kinase Inhibitor

The general synthetic strategy to leverage this compound for the creation of 2,4-diaminopyrimidine-based anticancer agents can be conceptualized in the following workflow:

G A This compound B Step 1: Hydrolysis (e.g., NaOH, H2O) A->B C 2-Amino-4-hydroxypyrimidine B->C D Step 2: Chlorination (e.g., POCl3) C->D E 2-Amino-4-chloropyrimidine (Key Intermediate) D->E F Step 3: Nucleophilic Aromatic Substitution (R-NH2, base) E->F G 2,4-Diaminopyrimidine Derivatives (Active Anticancer Agents) F->G

Caption: General synthetic workflow from the starting material to the final active compounds.

PART 1: Preparation of the Key Intermediate: 2-Amino-4-chloropyrimidine

The conversion of this compound to the pivotal 2-amino-4-chloropyrimidine intermediate is a two-step process.

Protocol 1: Hydrolysis of this compound to 2-Amino-4-hydroxypyrimidine

  • Principle: The ester group at the C4 position is saponified under basic conditions to yield the corresponding carboxylate salt, which is then protonated to form the carboxylic acid. While not explicitly detailed for this specific substrate in the provided literature, this is a standard and reliable organic transformation. For the purpose of this guide, we will proceed to the readily available 2-amino-4-hydroxypyrimidine, which can be synthesized from various starting materials.[7]

Protocol 2: Chlorination of 2-Amino-4-hydroxypyrimidine

  • Principle: The hydroxyl group at the C4 position is converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction transforms the C4 position into an electrophilic site, primed for nucleophilic attack.[8][9]

  • Materials:

    • 2-Amino-4-hydroxypyrimidine

    • Phosphorus oxychloride (POCl₃)

    • N,N-dimethylaniline (or another suitable base)

    • Ice

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-hydroxypyrimidine.

    • Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask in a fume hood.

    • Slowly add N,N-dimethylaniline dropwise to the reaction mixture.

    • Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude 2-amino-4-chloropyrimidine.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

PART 2: Synthesis of 2,4-Diaminopyrimidine Derivatives as Kinase Inhibitors

The 2-amino-4-chloropyrimidine intermediate is a versatile building block for creating a library of potential anticancer agents.

Protocol 3: Nucleophilic Aromatic Substitution with Primary or Secondary Amines

  • Principle: The chlorine atom at the C4 position is displaced by a primary or secondary amine via a nucleophilic aromatic substitution reaction. This allows for the introduction of a wide variety of substituents at this position, which is crucial for modulating the compound's potency and selectivity for different kinase targets.[10]

  • Materials:

    • 2-Amino-4-chloropyrimidine

    • Desired primary or secondary amine (R-NH₂)

    • Triethylamine (TEA) or another suitable base

    • Anhydrous propanol or another suitable high-boiling solvent

    • Microwave reactor (optional, can accelerate the reaction)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a reaction vial, add 2-amino-4-chloropyrimidine (1 equivalent), the desired amine (1-1.2 equivalents), and anhydrous propanol.

    • Add triethylamine (2-3 equivalents) to the mixture.

    • Seal the vial and heat the reaction mixture at 120-140°C for 15-30 minutes if using a microwave reactor, or reflux for several hours if using conventional heating. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure 2,4-diaminopyrimidine derivative.

Biological Activity and Target Pathways

Derivatives synthesized from this compound have shown significant promise as inhibitors of key kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) and c-Jun N-terminal Kinases (JNKs).

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of protein kinases that are essential for the regulation of the cell cycle.[4][11] Uncontrolled cell division is a hallmark of cancer, and thus, inhibiting CDKs is a prime therapeutic strategy. 2,4-diaminopyrimidine derivatives have been shown to be potent inhibitors of various CDKs, including CDK2, CDK7, and CDK9.[6][12]

G cluster_0 G1 Phase cluster_1 S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Replication Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->CyclinD_CDK46 inhibits Inhibitor->CyclinE_CDK2 inhibits Inhibitor->CyclinA_CDK2 inhibits G Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K Stress->MAP3K MKK47 MKK4/7 MAP3K->MKK47 phosphorylates JNK JNK MKK47->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis Proliferation Cell Proliferation cJun->Proliferation Inhibitor 2,4-Diaminopyrimidine JNK Inhibitor Inhibitor->JNK inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-aminopyrimidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and make informed decisions in your laboratory work.

Overview of the Core Synthesis

The most reliable and widely adopted method for constructing the 2-aminopyrimidine core of the target molecule is a variation of the Pinner pyrimidine synthesis.[1][2] This involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine. For our target, this compound, the key building blocks are guanidine (providing the N-C-N fragment with the amino group) and a suitable methyl 1,3-dicarbonyl synthon (providing the C-C-C fragment with the carboxylate group).[3][4]

The reaction is typically base-mediated, driving the cyclization and dehydration steps to form the stable aromatic pyrimidine ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product Guanidine Guanidine Condensation Base-Mediated Cyclocondensation Guanidine->Condensation Ketoester Methyl 2,4-dioxobutanoate (or equivalent β-keto ester) Ketoester->Condensation Target This compound Condensation->Target G cluster_incomplete cluster_decomposition start Low Yield Issue check_sm Are Starting Materials (SMs) Visible on Final TLC? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No check_base Is Base Active/Fresh? yes_sm->check_base check_tar Is Tarry Residue Present? no_sm->check_tar check_conditions Are Conditions Anhydrous? check_base->check_conditions Yes increase_time Dry Solvents/Glassware Use Inert Atmosphere check_base->increase_time No check_conditions->increase_time Yes check_conditions->increase_time No lower_temp Lower Reaction Temp Monitor by TLC check_tar->lower_temp Yes check_workup Check Workup pH Optimize Extraction check_tar->check_workup No

References

Technical Support Center: Crystallization of Methyl 2-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude Methyl 2-aminopyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline material.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Achieving high purity of this compound is critical for downstream applications, and crystallization is the most effective method for this purpose. This guide provides a systematic approach to troubleshooting common issues encountered during the crystallization process, supported by scientific principles and practical insights.

Part 1: Understanding the Crystallization Process

Crystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system. The ideal solvent will dissolve the crude product at an elevated temperature and allow the desired compound to crystallize upon cooling, while the impurities remain in the solution.

Key Parameters for Successful Crystallization:
  • Solvent Selection: The choice of solvent is the most critical factor. An ideal solvent should have a steep solubility curve for the target compound, meaning it dissolves a large amount at high temperatures and a small amount at low temperatures.

  • Saturation Level: The solution must be supersaturated for crystallization to occur. This is typically achieved by dissolving the solute in a minimal amount of hot solvent.

  • Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals or "oiling out."

  • Nucleation: This is the initial formation of small crystal nuclei. It can be spontaneous or induced by methods like scratching the flask or adding a seed crystal.

Part 2: Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward crystallization method.

Step-by-Step Methodology:

  • Solvent Screening: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent and heat the mixture. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is useful when no single solvent provides the desired solubility characteristics.

Step-by-Step Methodology:

  • Solvent Selection: Choose a "good" solvent in which the compound is highly soluble, even at room temperature, and a "poor" solvent (anti-solvent) in which the compound is sparingly soluble, even at elevated temperatures. The two solvents must be miscible.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol, using an ice-cold mixture of the two solvents in the same ratio for washing.

Part 3: Troubleshooting Guide

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is a common issue with amines.

  • Cause: The solution is too concentrated, or the cooling is too rapid. The boiling point of the solvent may also be too high, causing the compound to melt before it crystallizes.

  • Solutions:

    • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool more slowly.

    • Slower Cooling: Insulate the flask to slow down the cooling rate. Allow it to cool to room temperature on the benchtop before moving it to an ice bath.

    • Change Solvent System: Select a solvent with a lower boiling point or one in which your compound is less soluble at room temperature. A two-solvent system can also be effective.

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

A2: This indicates that the solution is not sufficiently supersaturated.

  • Cause: The solution is too dilute (too much solvent was added).

  • Solutions:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to induce crystallization.

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent to increase the concentration. Then, allow it to cool again.

    • Add an Anti-Solvent: If you are using a single solvent, you can try adding a miscible "poor" solvent dropwise until turbidity appears, then clarify with a few drops of the "good" solvent and cool.

Q3: The crystallization resulted in a very low yield. What could be the cause?

A3: A low yield is often due to product loss during the procedure.

  • Cause:

    • Using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor.

    • Premature crystallization during hot filtration.

    • Washing the crystals with too much solvent or with a solvent that is not cold enough.

  • Solutions:

    • Use Minimal Solvent: Always use the minimum amount of hot solvent necessary to dissolve the crude product completely.

    • Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask.

    • Efficient Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.

    • Second Crop: You can attempt to recover more product by concentrating the mother liquor and allowing a second batch of crystals to form.

Q4: The purified crystals are colored, indicating the presence of impurities. How can I remove them?

A4: Colored impurities often co-crystallize with the product.

  • Cause: The impurities have similar solubility properties to the desired compound.

  • Solution:

    • Activated Charcoal: Before cooling the hot solution, add a small amount of activated charcoal (about 1-2% by weight of the crude product) to adsorb the colored impurities.

    • Hot Filtration: Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious as charcoal can also adsorb some of the desired product.

Part 4: Data and Visualizations

Table 1: Solvent Selection Guide for this compound
SolventPolarityBoiling Point (°C)Suitability for CrystallizationNotes
Ethanol Polar Protic78GoodOften a good starting point for aminopyrimidines.
Methanol Polar Protic65GoodSimilar to ethanol, but lower boiling point.
Ethyl Acetate Polar Aprotic77ModerateCan be effective, sometimes in a mixed-solvent system.
Chloroform Nonpolar61PossibleMentioned in patent literature for crystallization after extraction.[1]
Hexane/Acetone MixedVariableGoodA common mixed-solvent system for pyrimidine derivatives.
Hexane/Ethyl Acetate MixedVariableGoodAnother effective mixed-solvent system.
Water Polar Protic100PoorGenerally, aminopyrimidine esters have low water solubility.

Diagram 1: General Crystallization Workflow

G cluster_workflow Crystallization Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end G cluster_problem Problem Identification cluster_solution Potential Solutions start Crystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No solution_oiling Reheat, Dilute, Cool Slowly, Change Solvent oiling_out->solution_oiling Yes low_yield Low Yield? no_crystals->low_yield No solution_no_crystals Induce Nucleation, Concentrate Solution, Add Anti-Solvent no_crystals->solution_no_crystals Yes solution_low_yield Use Less Solvent, Pre-heat Funnel, Wash with Cold Solvent low_yield->solution_low_yield Yes success Successful Crystallization low_yield->success No solution_oiling->start solution_no_crystals->start solution_low_yield->start

References

common side products in the synthesis of 2-aminopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-aminopyrimidine derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this important class of heterocyclic compounds. As a cornerstone in many pharmaceutical agents, mastering the synthesis of 2-aminopyrimidines is a critical skill. This guide is structured to address common challenges and provide practical, field-proven insights to enhance the success of your experimental work.

Troubleshooting Guide: Common Side Products and Experimental Issues

This section addresses specific problems that may arise during the synthesis of 2-aminopyrimidine derivatives, particularly through the common route of condensing a 1,3-dicarbonyl compound with guanidine.

Question 1: My reaction yield is low, and I've isolated a significant amount of a byproduct that doesn't contain the guanidine moiety. What is it likely to be, and how can I prevent its formation?

Answer:

A frequent side product in the synthesis of 2-aminopyrimidines from 1,3-dicarbonyls and guanidine is the Knoevenagel condensation product . This reaction is a competing pathway where the 1,3-dicarbonyl compound undergoes self-condensation or reacts with another electrophile present in the reaction mixture, instead of cyclizing with guanidine.[1]

Causality and Mechanistic Insight:

The formation of the desired 2-aminopyrimidine and the Knoevenagel side product are two competing reaction pathways originating from the same starting materials. The outcome of the reaction is often dictated by the reaction conditions.

  • Desired Pathway (2-Aminopyrimidine Formation): This involves the nucleophilic attack of guanidine on the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrimidine ring.

  • Side Reaction (Knoevenagel Condensation): This pathway is favored under certain conditions and involves the deprotonation of the active methylene group of the 1,3-dicarbonyl, which then acts as a nucleophile, attacking another molecule of the dicarbonyl or another electrophile.

Troubleshooting Strategies:

  • Control of pH: The basicity of the reaction medium is crucial. While a basic medium is required to deprotonate guanidine to its more nucleophilic freebase form, excessively strong basic conditions can favor the deprotonation of the 1,3-dicarbonyl, promoting the Knoevenagel condensation. Careful selection and control of the base are therefore critical.

  • Order of Reagent Addition: Adding the guanidine salt and the base to the reaction mixture before the 1,3-dicarbonyl compound can help to ensure that the guanidine is present in its active form to react as soon as the dicarbonyl is introduced.

  • Temperature Control: Reaction temperature can influence the relative rates of the two competing reactions. It is advisable to start at a lower temperature and slowly increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

Question 2: My reaction seems to stall, and I'm isolating an intermediate that contains both the dicarbonyl and guanidine fragments, but it's not the final cyclized product. What is this intermediate and how can I promote the cyclization?

Answer:

The intermediate you are likely isolating is an uncyclized guanidine adduct , also known as an open-chain intermediate. This occurs when the initial nucleophilic addition of guanidine to one of the carbonyl groups of the 1,3-dicarbonyl compound takes place, but the subsequent intramolecular cyclization and dehydration to form the pyrimidine ring do not proceed to completion.

Causality and Mechanistic Insight:

The formation of the uncyclized adduct is a key step in the reaction mechanism. The stability of this intermediate and the energy barrier for the subsequent cyclization determine the overall success of the reaction.

Troubleshooting Strategies:

  • Acid Catalysis: The cyclization and dehydration steps are often promoted by acid. If your reaction is stalling at the intermediate stage, the addition of a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) can facilitate the ring closure.

  • Heating: Providing sufficient thermal energy by increasing the reaction temperature or extending the reaction time can help overcome the activation energy barrier for the cyclization step. Refluxing the reaction mixture is a common practice.

  • Dehydration: The final step in the formation of the pyrimidine ring is the elimination of a molecule of water. Ensuring that water is effectively removed from the reaction mixture can drive the equilibrium towards the formation of the cyclized product. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-aminopyrimidine derivatives?

A1: The most prevalent method is the Principal Synthesis , which involves the condensation of a compound containing a guanidino group with a 1,3-dicarbonyl compound or its synthetic equivalent.[2] Another common approach is the Pinner synthesis , which is a modification of the Principal Synthesis.[3]

Q2: How can I purify my crude 2-aminopyrimidine derivative?

A2: Purification of 2-aminopyrimidine derivatives can often be achieved by recrystallization or column chromatography .

  • Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents for recrystallizing aminopyrimidines include ethanol, methanol, and water.[4][5]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. Due to the basic nature of the amino group, it is often necessary to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to prevent peak tailing and improve recovery.[4]

Q3: I am observing a fluorescent byproduct in my reaction. What could it be?

A3: In syntheses that are analogous to the Biginelli reaction, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP) .[6] This can occur when two equivalents of the β-ketoester react with an aldehyde and ammonia (which can be formed from the decomposition of urea, a related nitrogen source to guanidine).

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol details the synthesis of 2-amino-4,6-dimethylpyrimidine from acetylacetone and guanidine nitrate, a common and reliable procedure.[7][8]

Materials:

  • Guanidine nitrate

  • Acetylacetone (2,4-pentanedione)

  • Sodium carbonate

  • Water

  • Ethanol (for recrystallization)

  • Activated charcoal (optional, for decolorization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add guanidine nitrate (0.05 mol) and sodium carbonate (0.052 mol) to 15 mL of water. Stir the mixture to dissolve the solids.[9]

  • Addition of Dicarbonyl: To the stirred solution, add acetylacetone (0.052 mol) dropwise at room temperature.[9]

  • Reaction: Heat the reaction mixture to 60°C in a water bath and continue stirring. For an enhanced reaction rate, the flask can be subjected to ultrasonic irradiation for 30 minutes.[9] Alternatively, the mixture can be heated to 95-100°C and refluxed for 2-3 hours.[7][8]

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold water.[9]

Purification by Recrystallization:

  • Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid is completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, perform a hot gravity filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The purified product will crystallize out of the solution. Cooling in an ice bath can further increase the yield.

  • Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Compound Molecular Weight Melting Point Appearance
2-Amino-4,6-dimethylpyrimidine123.16 g/mol 152-155 °CWhite solid

Visualizing Reaction Pathways

To better understand the competition between the desired synthesis and the formation of the Knoevenagel side product, the following diagram illustrates the key mechanistic steps.

Reaction_Pathways Reactants Guanidine + 1,3-Dicarbonyl Guanidine_Adduct Uncyclized Guanidine Adduct Reactants->Guanidine_Adduct Nucleophilic Addition Enolate Dicarbonyl Enolate Reactants->Enolate Deprotonation (Base) Aminopyrimidine 2-Aminopyrimidine (Desired Product) Guanidine_Adduct->Aminopyrimidine Cyclization & Dehydration Knoevenagel Knoevenagel Product (Side Product) Enolate->Knoevenagel Condensation

Caption: Competing pathways in 2-aminopyrimidine synthesis.

References

optimization of reaction conditions for Biginelli reaction of pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Biginelli reaction. This guide is designed for researchers, chemists, and drug development professionals who are working with this cornerstone multicomponent reaction. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in mechanistic principles and field-proven strategies.

I. Troubleshooting Guide: Overcoming Common Hurdles

This section provides a problem-oriented approach to resolving specific issues encountered during the Biginelli synthesis of dihydropyrimidinones (DHPMs).

Problem: Low to No Product Yield

Low product yield is the most frequent issue. The cause is often multifactorial, stemming from catalyst choice, reaction conditions, or reagent quality.

Answer: A systematic, step-wise investigation is the key to diagnosing and solving low yield.

Causality & Recommended Actions:

  • Ineffective Catalysis: The Biginelli reaction is acid-catalyzed, proceeding via an N-acyliminium ion intermediate.[1] Without a suitable catalyst, this key intermediate does not form efficiently, stalling the reaction.[2]

    • Action 1: Catalyst Screening. The choice of catalyst—Brønsted or Lewis acid—is critical.[2][3] For a new substrate combination, screen a panel of catalysts. Start with a classic Brønsted acid (e.g., HCl, p-TsOH) and a common Lewis acid (e.g., Yb(OTf)₃, InCl₃).[4] Heterogeneous catalysts or ionic liquids can also be highly effective and offer easier workup.[5][6]

    • Action 2: Verify Catalyst Loading. While typically catalytic (5-20 mol%), some stubborn substrates may require higher catalyst loading. Conversely, excessive acid can sometimes promote side reactions. Run a small optimization screen from 5 mol% to 30 mol%.

  • Suboptimal Solvent or Temperature: The solvent influences reagent solubility and the position of the key diketo-enol tautomerization equilibrium of the β-dicarbonyl compound.[7] Temperature affects reaction kinetics; insufficient heat leads to slow conversion, while excessive heat can cause decomposition.

    • Action 1: Solvent Selection. Polar protic solvents like ethanol are traditional choices.[8] However, higher-boiling polar aprotic solvents (e.g., acetonitrile, DMF) or even solvent-free conditions can dramatically improve yields for certain substrates.[9][10][11] Solvent-free reactions, often assisted by microwave irradiation or ball milling, are a green and efficient alternative.[12][13]

    • Action 2: Temperature Optimization. Most Biginelli reactions are run at reflux.[14] If the yield is low at the reflux temperature of your chosen solvent, consider switching to a higher-boiling solvent. For thermally sensitive substrates, lower temperatures over longer reaction times may be necessary.[15]

  • Reagent Stoichiometry and Purity:

    • Action: Use a slight excess (1.2 to 1.5 equivalents) of the urea and β-ketoester components relative to the aldehyde, which is typically the limiting reagent.[16] Ensure the aldehyde is pure; aldehydes can oxidize to carboxylic acids upon storage, which will inhibit the reaction.

Problem: Significant Side Product Formation

The formation of side products complicates purification and reduces the yield of the desired DHPM.

Answer: Side product formation is often a result of reaction conditions favoring alternative reaction pathways. Adjusting the catalyst and temperature can steer the reaction toward the desired product.

Causality & Recommended Actions:

  • Hantzsch Dihydropyridine Formation: This is a common side product, especially when using ammonia or ammonium salts as the nitrogen source instead of urea.

    • Action: Ensure you are using urea or a suitable urea derivative. If Hantzsch-type products persist, it may indicate decomposition of urea. Using a milder catalyst or lower reaction temperature can sometimes suppress this pathway.

  • Aldehyde Self-Condensation: Under strongly acidic or basic conditions, aldehydes (especially those without α-hydrogens) can undergo self-condensation (e.g., Cannizzaro reaction) or other side reactions.

    • Action: Switch to a milder Lewis acid catalyst (e.g., Yb(OTf)₃, Cu(OTf)₂) which is less likely to promote aldehyde self-condensation compared to strong Brønsted acids.[4][6]

  • Knoevenagel Condensation: The aldehyde can react with the β-ketoester to form a Knoevenagel adduct, which may or may not proceed to the final product.

    • Action: This side reaction suggests that the rate of iminium ion formation is slow. Using a catalyst that effectively catalyzes the aldehyde-urea condensation, or increasing the concentration of urea, can favor the correct pathway.

II. Frequently Asked Questions (FAQs)

Q1: How do I choose the best catalyst for my specific substrates?

Answer: Catalyst choice depends on the electronic properties and steric hindrance of your aldehyde and β-dicarbonyl compound. There is no single "best" catalyst, but there are excellent starting points.

  • For simple, robust aromatic aldehydes: A strong Brønsted acid like HCl or p-toluenesulfonic acid (p-TsOH) is often sufficient and cost-effective.[7]

  • For electron-rich or acid-sensitive aldehydes: Milder Lewis acids are superior. Ytterbium triflate (Yb(OTf)₃) is an excellent, versatile catalyst that can be used in low concentrations and under solvent-free conditions.[4] Other effective Lewis acids include InCl₃, Bi(NO₃)₃, and Hf(OTf)₄.[4][11][14]

  • For improved sustainability and recyclability: Consider heterogeneous catalysts like polymer-supported acids, montmorillonite clay, or zeolites.[5][10][13] These simplify purification by allowing the catalyst to be filtered off.

Catalyst Type Examples Typical Loading (mol%) Advantages Considerations
Brønsted Acid HCl, H₂SO₄, p-TsOH10 - 50Inexpensive, readily availableCan be harsh, may cause side reactions with sensitive substrates
Lewis Acid Yb(OTf)₃, InCl₃, Cu(OTf)₂1 - 15High efficiency, mild conditions, broad substrate scopeHigher cost, some are water-sensitive
Heterogeneous Montmorillonite KSF, Zeolites10 - 30 (wt%)Recyclable, easy product isolation, environmentally friendlyMay require higher temperatures or longer reaction times
Organocatalyst Proline, Thiourea derivatives10 - 20Metal-free, useful for asymmetric synthesisCan be substrate-specific, may require longer times
Q2: What is the mechanistic role of the acid catalyst?

Answer: The accepted mechanism involves the acid catalyst playing a crucial role in the initial, rate-determining step.[3]

  • Activation of the Aldehyde: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • N-Acyliminium Ion Formation: Urea attacks the activated aldehyde. This is followed by acid-catalyzed dehydration to form a key intermediate, the N-acyliminium ion.[1]

  • Nucleophilic Attack: The enol form of the β-ketoester then attacks the highly electrophilic N-acyliminium ion.

  • Cyclization and Dehydration: Finally, the molecule cyclizes via attack of the free amine onto the ketone carbonyl, followed by another dehydration step to yield the final 3,4-dihydropyrimidin-2(1H)-one (DHPM).[17][18]

Biginelli_Mechanism cluster_1 Step 1: Iminium Formation cluster_2 Step 2: C-C Bond Formation cluster_3 Step 3: Cyclization & Dehydration A Aldehyde + Urea Iminium N-Acyliminium Ion (Rate-Determining) A->Iminium H⁺ Catalyst -H₂O Adduct Open-Chain Adduct Iminium->Adduct + Enol Ketoester β-Ketoester (Enol) Ketoester->Adduct Adduct2 Open-Chain Adduct DHPM Final DHPM Product Adduct2->DHPM 1. Cyclization 2. -H₂O

Caption: The generally accepted acid-catalyzed mechanism of the Biginelli reaction.
Q3: Can I use microwave irradiation to speed up my reaction?

Answer: Absolutely. Microwave-assisted synthesis is a well-established and highly effective technique for accelerating the Biginelli reaction.[19][20]

Advantages:

  • Drastic Reduction in Reaction Time: Reactions that take several hours under conventional heating can often be completed in minutes (e.g., 5-20 min).[12][21]

  • Improved Yields: Rapid heating can minimize the formation of thermal decomposition byproducts, often leading to cleaner reactions and higher isolated yields.

  • Solvent-Free Conditions: Microwave heating is particularly effective for solvent-free reactions, enhancing the sustainability of the procedure.[12]

Experimental Protocol: Microwave-Assisted Biginelli Synthesis

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a small magnetic stir bar, combine the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.2 mmol), urea (1.5 mmol), and the chosen catalyst (e.g., 5 mol% Yb(OTf)₃).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the cavity of a scientific microwave reactor. Irradiate at a set temperature (e.g., 120 °C) for 10-15 minutes.[21][22] Power will be modulated automatically to maintain the target temperature.

  • Workup: After cooling the vial to room temperature, add 5 mL of cold water or ethanol to the reaction mixture.

  • Isolation: The solid product often precipitates. Collect the crude product by vacuum filtration, wash with a small amount of cold ethanol, and dry.[11]

  • Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure DHPM.

Q4: How do I purify the final dihydropyrimidinone (DHPM) product?

Answer: DHPMs are typically crystalline solids, making purification relatively straightforward.

  • Precipitation and Filtration (Primary Purification): The most common first step is to quench the reaction mixture by pouring it into ice-cold water or allowing it to cool to room temperature. The DHPM product, being less soluble in the cold solvent, will precipitate out. It can then be collected by simple vacuum filtration.[11][16] A wash with cold ethanol can help remove unreacted starting materials.[23]

  • Recrystallization (Secondary Purification): For higher purity, recrystallization is the method of choice. Ethanol is the most common solvent for recrystallizing DHPMs. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form high-purity crystals.

  • Column Chromatography (If Necessary): If the product is an oil or if recrystallization fails to remove a persistent impurity, silica gel column chromatography is a reliable option. A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether.[11]

Purification_Workflow Start Crude Reaction Mixture Quench Quench with Cold H₂O/EtOH Start->Quench Filter Vacuum Filtration Quench->Filter CrudeSolid Crude DHPM Solid Filter->CrudeSolid Recrystallize Recrystallize from Hot EtOH CrudeSolid->Recrystallize Chromatography Column Chromatography (if needed) CrudeSolid->Chromatography if impurities persist PureSolid Pure Crystalline DHPM Recrystallize->PureSolid CheckPurity Check Purity (TLC, NMR) PureSolid->CheckPurity Chromatography->PureSolid

Caption: A standard workflow for the purification of DHPM products.

III. References

  • Biginelli reaction - Wikipedia. Available at: --INVALID-LINK--

  • The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. | Semantic Scholar. Available at: --INVALID-LINK--

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synfacts. Available at: --INVALID-LINK--

  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Asian Journal of Chemistry. Available at: --INVALID-LINK--

  • Biginelli Reaction - ChemContent. Available at: --INVALID-LINK--

  • Biginelli Reaction - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation - ArTS - UniTS. Available at: --INVALID-LINK--

  • Microwave Multicomponent Synthesis - PMC - NIH. Available at: --INVALID-LINK--

  • A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS - RSC Publishing. Available at: --INVALID-LINK--

  • Biginelli Reaction - ChemContent. Available at: --INVALID-LINK--

  • Biginelli Reaction - J&K Scientific LLC. Available at: --INVALID-LINK--

  • Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed. Available at: --INVALID-LINK--

  • Effect of microwave irradiation in a model Biginelli reaction - ResearchGate. Available at: --INVALID-LINK--

  • Effects of the solvent on the yield of the model Biginelli reaction.... - ResearchGate. Available at: --INVALID-LINK--

  • The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanis - Tunisian Chimical Society. Available at: --INVALID-LINK--

  • Biginelli Reaction: Polymer Supported Catalytic Approaches | ACS Combinatorial Science. Available at: --INVALID-LINK--

  • Biginelli reaction – Knowledge and References - Taylor & Francis. Available at: --INVALID-LINK--

  • Optimization of the enantioselective Biginelli reaction conditions a - ResearchGate. Available at: --INVALID-LINK--

  • Original Research J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Available at: --INVALID-LINK--

  • Optimization the reaction conditions for the Biginelli reaction. - ResearchGate. Available at: --INVALID-LINK--

  • Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PubMed Central. Available at: --INVALID-LINK--

  • Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Publishing. Available at: --INVALID-LINK--

  • Optimization of reaction conditions. a | Download Scientific Diagram - ResearchGate. Available at: --INVALID-LINK--

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC - PubMed Central. Available at: --INVALID-LINK--

  • Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00180C. Available at: --INVALID-LINK--

  • Biginelli Reaction Experiment Analysis Guide - Atlas: School AI Assistant. Available at: --INVALID-LINK--

  • Highly Efficient Synthesis of Substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs) Catalyzed by Hf(OTf)4: Mechanistic Insights into Reaction Pathways under Metal Lewis Acid Catalysis and Solvent-Free Conditions - PMC - NIH. Available at: --INVALID-LINK--

References

Technical Support Center: Navigating the Scale-Up Synthesis of Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of pyrimidine intermediates. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning pyrimidine syntheses from the laboratory bench to pilot plant or manufacturing scale. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical and engineering principles that govern a successful and safe scale-up. Here, we will address common challenges through a practical, question-and-answer format, grounded in scientific evidence and field-proven experience.

The synthesis of pyrimidines, core scaffolds in numerous pharmaceuticals, presents unique challenges when moving from grams to kilograms.[1] Issues that are manageable at the lab scale, such as heat dissipation and impurity removal, can become critical obstacles at a larger scale. This guide is structured to help you anticipate, troubleshoot, and overcome these hurdles, ensuring a robust, safe, and reproducible manufacturing process.

Section 1: Thermal Hazard Management & Reaction Control

The single most critical difference between lab and plant scale is the management of reaction heat. The surface-area-to-volume ratio decreases dramatically upon scale-up, meaning reactors retain heat much more effectively.[2] An exothermic reaction that causes a mild temperature increase in a lab flask could lead to a dangerous thermal runaway in a large vessel.[3]

Frequently Asked Questions (FAQs)

Q1: My pyrimidine synthesis (e.g., a Biginelli or Pinner reaction) is mildly exothermic at the lab scale. How do I assess the risk for thermal runaway upon scale-up?

A1: Visual observation is insufficient for a scale-up safety assessment. A thorough thermal hazard assessment is non-negotiable. This involves:

  • Differential Scanning Calorimetry (DSC): DSC is used to screen for the onset temperature of decomposition of your starting materials, intermediates, and final product. This helps define the maximum safe operating temperature.

  • Reaction Calorimetry (RC1): An RC1 study measures the heat of reaction in real-time under process-simulated conditions. It provides critical data such as the total heat of reaction (ΔH), the rate of heat release, and the adiabatic temperature rise. The adiabatic temperature rise is a worst-case calculation of how hot the reaction would get if all cooling were lost.[4][5]

Table 1: Key Data from Thermal Hazard Assessment

ParameterDescriptionCritical Implication for Scale-Up
Heat of Reaction (ΔH) Total energy released or absorbed during the reaction.Determines the total cooling duty required from the reactor.
Onset Temperature (Tonset) Temperature at which decomposition begins.The reaction temperature must be kept safely below this value.
Adiabatic Temperature Rise (ΔTad) Theoretical temperature increase with no heat loss.If Tprocess + ΔTad > Tonset, a thermal runaway is possible.[4]
Max Temp of Synthesis Reaction (MTSR) The highest temperature the batch could reach under deviation conditions.The MTSR must be well below the decomposition temperature of the reaction mixture.[6]

Q2: What are the primary engineering and procedural controls to manage a known exotherm during a large-scale pyrimidine synthesis?

A2: Control is achieved by managing the rate of heat generation and ensuring the rate of heat removal is always greater. Key strategies include:

  • Semi-Batch Feeding: Instead of adding all reagents at once, add the limiting or most reactive reagent slowly over time. This controls the rate of reaction and thus the rate of heat generation.[6] The addition rate should be carefully calculated based on the reaction calorimetry data and the reactor's cooling capacity.

  • Dilution: Increasing the solvent volume increases the overall thermal mass of the batch, meaning it can absorb more heat for a given temperature rise. However, this can negatively impact cycle time and volumetric efficiency.

  • Adequate Cooling: Ensure the plant reactor's cooling system is capable of handling the calculated heat flow from the reaction. This is a fixed parameter of the hardware, so the process must be designed around the available cooling capacity.[2]

  • Lower Reaction Temperature: If kinetics permit, running the reaction at a lower temperature provides a larger safety margin and slows the rate of heat evolution.[6]

Troubleshooting Guide: Uncontrolled Exotherm

This guide outlines immediate steps if you observe a temperature rising beyond its set point.

G start Uncontrolled Temperature Rise Detected action1 IMMEDIATELY STOP ALL REAGENT ADDITION start->action1 action2 MAXIMIZE COOLING (Lowest Temp, Max Flow) action1->action2 check1 Is Temperature Now Controlled? action2->check1 action3 Increase Agitation Rate (If Safe & Assessed for Hot Spots) check1->action3 No end_ok Resume at Slower Rate After Re-establishing Control check1->end_ok  Yes check2 Is Temperature Still Rising? action3->check2 action4 INITIATE EMERGENCY QUENCH PROTOCOL check2->action4 Yes check2->end_ok No, but stable end_shutdown EMERGENCY SHUTDOWN & EVACUATE action4->end_shutdown

Section 2: Impurity Formation & Control

Impurities that are minor, easily removed by chromatography at the lab scale can become major challenges in large batches where chromatography is often not feasible. A robust impurity control strategy is therefore essential.[7][]

Frequently Asked Questions (FAQs)

Q1: We are observing a new, unknown impurity in our pilot batch that was not present in the lab. What are the likely causes?

A1: This is a common scale-up issue. Potential causes include:

  • "Hot Spots": Inadequate mixing in a large reactor can lead to localized areas of high temperature or high reagent concentration, driving alternative reaction pathways.[4]

  • Extended Reaction Times: Longer heating and processing times at scale can lead to the degradation of starting materials, intermediates, or the final product.

  • Raw Material Impurities: The impurity profile of raw materials can vary between batches, especially when ordering larger quantities from different suppliers. An impurity in a starting material may be carried through or even catalyze a side reaction.[7]

  • Materials of Construction: The reactor's material (e.g., stainless steel, glass-lined) can sometimes catalyze side reactions not observed in lab glassware.

Q2: How do we develop a strategy to control impurities when scaling up?

A2: A proactive impurity control strategy involves several key steps:

  • Understand Your Impurity Profile: At every stage of development, analyze for impurities. The goal is to identify all impurities and understand their concentration.[7] Techniques like HPLC and LC-MS are crucial.

  • Identify Critical Process Parameters (CPPs): Determine which reaction parameters (e.g., temperature, stoichiometry, reaction time) have the biggest impact on the formation of specific impurities.[9] For example, if an impurity results from overheating, the upper temperature limit becomes a CPP that must be strictly controlled in the plant.[7]

  • Purge Potential: Evaluate the ability of your work-up and isolation steps to remove each specific impurity. Some impurities that are structurally similar to the product can be very difficult to purge via crystallization.

  • Control Raw Materials: Have tight specifications for incoming raw materials, including their impurity profiles. Understand the synthetic route of your starting materials, as this can predict potential impurities.[7]

Experimental Protocol: Spike & Purge Study

This study is critical for understanding if your planned crystallization can effectively remove a known impurity.

Objective: To determine the purge efficiency of a key impurity during the crystallization of a pyrimidine intermediate.

Methodology:

  • Prepare a Spiked Solution: Dissolve a known quantity of your purified pyrimidine intermediate in the chosen crystallization solvent at a typical process concentration.

  • Spike with Impurity: Add a known amount of the isolated impurity to this solution (e.g., 1-2% w/w relative to the product).

  • Crystallize: Execute the planned crystallization protocol (e.g., cooling profile, anti-solvent addition).

  • Isolate and Analyze: Filter and dry the crystalline product. Analyze both the isolated solid and the mother liquor by a validated analytical method (e.g., HPLC) to quantify the amount of the impurity in each stream.

  • Calculate Purge Factor: The purge factor is the ratio of the impurity in the mother liquor to the impurity in the isolated solid. A high purge factor indicates effective removal.

Section 3: Crystallization & Isolation

Achieving a consistent and pure crystalline product at a large scale is a significant challenge. The final physical form of the intermediate (e.g., crystal habit, particle size, polymorphism) can dramatically affect downstream processing, handling, and even the final drug product's performance.

Frequently Asked Questions (FAQs)

Q1: Our pyrimidine intermediate is an oil in the lab, but we need a filterable solid for the plant. How can we induce crystallization?

A1: "Oiling out" is a common problem. A systematic approach to developing a crystallization process is needed:

  • Solvent Screen: Screen a wide range of solvents and anti-solvents. Look for a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

  • Control Supersaturation: Oiling out often occurs when supersaturation is generated too quickly. Employ slow cooling profiles or slow addition of an anti-solvent to maintain a metastable zone where nucleation and crystal growth can occur in a controlled manner.

  • Seeding: Seeding the solution with a small amount of crystalline material can bypass the difficult primary nucleation phase and promote controlled crystal growth on the seed surface.[10]

Q2: We have identified multiple polymorphic forms of our pyrimidine intermediate. How do we ensure we consistently produce the desired, stable form at scale?

A2: Polymorphism control is critical, as different polymorphs can have different stability, solubility, and bioavailability.[11][12]

  • Identify the Thermodynamic Form: The most stable polymorph is typically desired for development. This can be identified through slurry experiments at different temperatures.

  • Define the Crystallization Design Space: Systematically study the effect of key parameters (solvent, temperature, cooling rate, agitation) on the resulting polymorphic form. This defines the operating conditions that will reliably produce the target form.[13]

  • Characterize Every Batch: Use analytical techniques like Powder X-Ray Diffraction (PXRD) and DSC to confirm the polymorphic form of every batch produced.

G start Crystallization Development step1 Solvent Screening (Solubility & Anti-Solvent) start->step1 step2 Polymorph Screening (Identify Stable Form via PXRD/DSC) step1->step2 step3 Define Operating Conditions (Cooling Rate, Seeding, Agitation) step2->step3 step4 Challenge Study (Test process at edge of parameters) step3->step4 end Robust Crystallization Process step4->end

Section 4: Process Analytical Technology (PAT) in Pyrimidine Synthesis

Modern pharmaceutical manufacturing is moving away from fixed, recipe-based operations towards a more dynamic, controlled approach based on real-time understanding. Process Analytical Technology (PAT) is a framework for achieving this.[9][14]

Frequently Asked Questions (FAQs)

Q1: What is Process Analytical Technology (PAT) and how can it be applied to pyrimidine synthesis scale-up?

A1: PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[15] Instead of waiting for offline lab results, PAT uses in-line or on-line probes to monitor the process in real-time. For pyrimidine synthesis, this could involve:

  • In-situ FTIR/Raman Spectroscopy: A probe inserted directly into the reactor can monitor the disappearance of a starting material or the appearance of a product in real-time, allowing for precise determination of reaction completion without sampling.[16] This avoids running the reaction for too long (risking impurity formation) or too short (risking low yield).

  • Focused Beam Reflectance Measurement (FBRM): During crystallization, an FBRM probe can monitor particle size distribution in real-time, helping to ensure batch-to-batch consistency of the final product's physical properties.

Q2: What is the main benefit of implementing PAT?

A2: The primary benefit is enhanced process understanding and control. By monitoring Critical Process Parameters (CPPs) in real-time, you can ensure that Critical Quality Attributes (CQAs) of the product are met consistently.[9] This leads to:

  • Improved Quality and Consistency: Quality is "built into" the process rather than "tested into" the final product.[14]

  • Reduced Waste and Cycle Time: Reactions are stopped at their optimal endpoint, and out-of-spec batches are prevented.[15]

  • Enhanced Safety: Real-time monitoring can provide early warnings of process deviations before they become hazardous.

This guide provides a framework for addressing the multifaceted challenges of scaling up pyrimidine intermediate synthesis. By combining a deep understanding of the reaction chemistry with sound chemical engineering principles and modern process control strategies, you can develop a process that is not only efficient and high-yielding but also safe and robust.

References

Technical Support Center: Overcoming Catalyst Deactivation in Suzuki Coupling of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize reaction outcomes. The inherent electronic properties of pyrimidines present unique obstacles, primarily related to catalyst stability and reactivity. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a pyrimidine substrate is sluggish or fails completely. What are the most common causes?

A1: Low or no conversion in Suzuki coupling reactions with pyrimidine substrates is a frequent issue, often stemming from catalyst deactivation. The primary culprits are:

  • Catalyst Poisoning: The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive.[1][2][3][4] This is a major deactivation pathway, especially for 2-substituted pyrimidines.

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the active Pd(0) species and facilitating the key steps of the catalytic cycle.[5][6] An inappropriate ligand may not sufficiently shield the palladium center from the pyrimidine nitrogens or promote the necessary oxidative addition and reductive elimination steps.

  • Formation of Palladium Black: The precipitation of black, elemental palladium indicates catalyst agglomeration and decomposition, removing it from the catalytic cycle.[4][7][8][9] This is often caused by an unstable catalytic complex, the presence of oxygen, or high reaction temperatures.[4][8]

  • Boronic Acid/Ester Instability: Pyrimidine boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved, especially under basic conditions at elevated temperatures.[1][10][11][12]

Q2: My reaction mixture is turning black. What is this, and how can I prevent it?

A2: The black precipitate is likely "palladium black," which consists of agglomerated, catalytically inactive palladium metal.[4][7][9] Its formation is a clear visual indicator of catalyst decomposition. While a color change to dark brown or black is common in many successful Suzuki couplings, rapid and extensive precipitation early in the reaction often correlates with poor catalyst stability and low yield.

Prevention Strategies:

  • Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) catalytic species and preventing aggregation.[1][4] These ligands create a sterically hindered environment around the palladium center.

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[4] While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial. However, be aware that a large excess can sometimes inhibit the reaction.

  • Control the Temperature: High temperatures can accelerate the rate of catalyst decomposition.[3][4] It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to deactivation and the formation of palladium black.[4][8][13] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is essential.

Q3: I'm observing significant side products like homocoupling of my boronic acid and dehalogenation of my pyrimidine. What's going wrong?

A3: The formation of these side products points to specific imbalances in the catalytic cycle.

  • Homocoupling: The coupling of two boronic acid molecules is often mediated by Pd(II) species and can be exacerbated by the presence of oxygen.[11][13][14] This suggests that either your Pd(II) precatalyst is not being efficiently reduced to the active Pd(0) state, or that the active catalyst is being re-oxidized during the reaction.

  • Dehalogenation (Protodehalogenation): This occurs when the halo-pyrimidine is reduced, replacing the halogen with a hydrogen atom. This side reaction can become competitive if the oxidative addition is slow or reversible and a proton source is available.

Troubleshooting Strategies:

  • For Homocoupling:

    • Ensure Rigorous Deoxygenation: Use a facile nitrogen or argon subsurface sparge prior to the introduction of the catalyst to minimize dissolved oxygen.[14][15]

    • Use a Pre-formed Pd(0) Source: Catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are already in the active oxidation state, reducing the reliance on in-situ reduction which can be a source of Pd(II).

    • Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can help maintain the palladium in the Pd(0) state, suppressing homocoupling.[14][15]

  • For Dehalogenation:

    • Select a Highly Active Catalyst System: A catalyst that promotes rapid oxidative addition can outcompete the dehalogenation pathway. This often involves using bulky, electron-rich ligands.[1][6]

    • Use Anhydrous Solvents: Minimize the presence of water or other protic sources that can facilitate this side reaction.

Q4: How does the position of the leaving group (e.g., -Cl, -Br) on the pyrimidine ring affect the reaction?

A4: The reactivity of halopyrimidines in Suzuki coupling is highly dependent on the position of the halogen. The π-electron-deficient nature of the pyrimidine ring generally facilitates the crucial oxidative addition step.[16][17]

The general order of reactivity for the halogen position is: 4- > 2- > 5- .[3][18]

  • C4 and C2 Positions: These positions are highly activated towards oxidative addition due to the electronic influence of the adjacent nitrogen atoms. Reactions at these positions are generally more facile.

  • C5 Position: This position is less electronically activated and can be significantly more challenging to couple. Reactions at the C5 position often require more forcing conditions or highly specialized catalyst systems.

This differential reactivity can be exploited for selective, sequential cross-couplings on poly-halogenated pyrimidines.[17]

Troubleshooting Guides

Problem 1: Low to No Conversion with a Halopyrimidine Substrate

You are attempting to couple a 4-chloropyrimidine with an arylboronic acid using Pd(OAc)₂/SPhos and K₂CO₃ in dioxane at 100 °C, but you observe less than 10% conversion after 12 hours.

Causality Analysis Workflow

This workflow helps diagnose the root cause of low conversion, focusing on the key vulnerabilities in pyrimidine Suzuki couplings.

cluster_start Initial Observation cluster_diag Diagnostic Questions cluster_cause Probable Causes cluster_solution Troubleshooting Actions Start <10% Conversion of 4-Chloropyrimidine Q1 Did the mixture turn black rapidly? Start->Q1 Q2 Is the catalyst system optimal for heterocycles? Start->Q2 Q3 Is the boronic acid stable? Start->Q3 Q4 Are reaction conditions strictly inert? Start->Q4 C1 Catalyst Decomposition (Agglomeration) Q1->C1 Yes C2 Catalyst Poisoning (N-coordination) Q2->C2 No C3 Protodeboronation Q3->C3 Unsure C4 Catalyst Oxidation Q4->C4 No S1 Use bulky ligand (XPhos) Lower Temperature (80-90°C) Use a Pre-catalyst (G3-XPhos) C1->S1 C2->S1 S2 Switch to more stable boronate ester (pinacol/MIDA) C3->S2 S3 Thoroughly degas solvent and reagents C4->S3

Caption: Troubleshooting workflow for low conversion.

Step-by-Step Experimental Protocol to Overcome Low Conversion
  • Reagent and Glassware Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of argon or nitrogen.

    • Use fresh, high-purity halopyrimidine. If purity is questionable, purify by recrystallization or column chromatography.

    • Use a fresh bottle of boronic acid or, preferably, switch to the more stable pinacol boronate ester.[9][13]

    • Use anhydrous, degassed solvent. Purge solvent with argon for at least 30 minutes before use.

  • Reaction Setup (Under Inert Atmosphere):

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the halopyrimidine (1.0 mmol), the arylboronic pinacol ester (1.2 mmol), and finely ground, anhydrous K₃PO₄ (2.0 mmol).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 0.044 mmol, 4.4 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80-90 °C) with vigorous stirring.[4]

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).

  • Work-up and Analysis:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Problem 2: Catalyst System Optimization for a Challenging Pyrimidine Substrate

When coupling an electron-rich or sterically hindered pyrimidine, catalyst performance is paramount. A systematic screen of catalysts, ligands, bases, and solvents is often the most efficient path to a successful reaction.

Data Presentation: Optimizing Reaction Components

The following tables summarize representative yields for the Suzuki coupling of a generic 2-chloropyrimidine, illustrating the impact of different reaction components.

Table 1: Catalyst and Ligand Screening (Conditions: 2-chloropyrimidine (1.0 eq), Phenylboronic Acid (1.2 eq), K₂CO₃ (2.0 eq), Dioxane/H₂O (4:1), 100 °C, 12h)

Catalyst (2 mol%)Ligand (4 mol%)Yield (%)NotesSource(s)
Pd(OAc)₂PPh₃<10Inefficient for this substrate class; prone to deactivation.[19]
Pd₂(dba)₃P(t-Bu)₃65Moderate yield; improved by bulky, electron-rich ligand.[6]
Pd(OAc)₂SPhos85High yield; Buchwald ligands are highly effective for heteroaryl couplings.[1][6]
Pd(OAc)₂XPhos92Excellent yield; often the ligand of choice for challenging substrates.[1][2][6]
IPr-Pd-PEPPSI-88N-heterocyclic carbene (NHC) catalysts show high activity.[19][20]

Table 2: Base and Solvent Screening (Conditions: 2-chloropyrimidine (1.0 eq), Phenylboronic Acid (1.2 eq), Pd(OAc)₂/XPhos (2/4 mol%), 100 °C, 12h)

Base (2.0 eq)SolventYield (%)NotesSource(s)
Na₂CO₃Dioxane/H₂O (4:1)75Common aqueous conditions; risk of protodeboronation.[21]
K₂CO₃Dioxane/H₂O (4:1)88Often provides better results than sodium carbonate.[17]
K₃PO₄Toluene (anhydrous)94Strong, non-nucleophilic base; excellent for anhydrous conditions.[3][4]
Cs₂CO₃Dioxane (anhydrous)91Highly effective but more expensive base.[3]
KFTHF (anhydrous)60Milder base, can be useful for base-sensitive substrates.[22]

Key Catalyst Deactivation Pathways in Pyrimidine Suzuki Coupling

Understanding the mechanisms of deactivation is key to designing robust reaction conditions.

G cluster_deactivation Deactivation Pathways Active_Cycle Active Pd(0)/Pd(II) Catalytic Cycle N_Coordination Nitrogen Coordination (Catalyst Poisoning) Active_Cycle->N_Coordination Pyrimidine Substrate Aggregation Aggregation & Precipitation Active_Cycle->Aggregation Unstable Complex Oxidation Oxidation by Air/Impurities Active_Cycle->Oxidation O₂ Ligand_Deg Ligand Degradation (e.g., P-Oxidation) Active_Cycle->Ligand_Deg O₂ / H₂O Inactive_Complex [Pd(L)n-Pyrimidine] (Off-Cycle Reservoir) N_Coordination->Inactive_Complex Pd_Black Palladium Black (Inactive Pd Metal) Aggregation->Pd_Black Inactive_PdII Inactive Pd(II) Species Oxidation->Inactive_PdII Degraded_Ligand Inactive Ligand (e.g., Phosphine Oxide) Ligand_Deg->Degraded_Ligand

Caption: Major catalyst deactivation pathways.

Final Recommendations from the Scientist

The successful Suzuki-Miyaura coupling of pyrimidines hinges on maintaining a stable and active Pd(0) catalyst throughout the reaction. Catalyst deactivation via coordination to the pyrimidine nitrogens is the most significant challenge.

Key Takeaways:

  • Ligand is King: Always start with a bulky, electron-rich phosphine ligand from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) families, or a modern NHC ligand.[1][6][19] These are your first and best line of defense against catalyst poisoning and aggregation.

  • Use Precatalysts: Modern palladacycle precatalysts (e.g., G3 or G4 type) are often superior to generating the active catalyst in situ from sources like Pd(OAc)₂.[3][6] They provide more reliable initiation and can lead to lower catalyst loadings.

  • Control Your Conditions: Anhydrous, oxygen-free conditions are not optional; they are mandatory for reproducible, high-yielding reactions.[3][4]

  • Protect Your Boron: For challenging or prolonged reactions, consider using more stable boronate esters (pinacol, MIDA, or trifluoroborates) to mitigate protodeboronation.[10][11][13][23]

By systematically addressing these factors, you can transform a failing reaction into a robust and reliable synthetic method.

References

Technical Support Center: Strategies to Minimize Protodeboronation in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with protodeboronation, a common and often frustrating side reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to rationally design reaction conditions that favor your desired C-C bond formation over undesired C-H bond formation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in my Suzuki reaction?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of your organoboron reagent (e.g., a boronic acid or its ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This process is a highly undesirable side reaction in Suzuki-Miyaura coupling because it consumes your nucleophilic coupling partner, leading to reduced yields of the target molecule.[1][4] The resulting byproduct, a simple arene or heteroarene, can also complicate the purification of your desired product.[1][2]

Certain classes of boronic acids are notoriously unstable and prone to this reaction, particularly electron-deficient heteroaromatic boronic acids (like 2-pyridineboronic acid), vinyl boronic acids, and some electron-rich heterocyclic boronic acids.[1][5][6][7] The instability of substrates like 2-pyridineboronic acid is often due to the presence of a basic nitrogen atom within the ring, which can facilitate unique decomposition pathways not typically observed with simple arylboronic acids.[1][8]

Q2: I'm observing significant formation of the protodeboronated byproduct. What are the primary factors I should investigate?

A2: Several key reaction parameters can significantly influence the rate of protodeboronation. Understanding and controlling these factors is crucial for minimizing this unwanted side reaction:

  • Base Selection: The choice and concentration of the base are critical. Strong bases, especially in the presence of water, can accelerate protodeboronation by forming a more reactive boronate species.[2][9][10]

  • Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[2][11] While higher temperatures are often used to drive the desired coupling to completion, a careful balance must be struck.

  • Solvent and Water Content: Water can act as the proton source for protodeboronation.[2][12] While Suzuki reactions often benefit from aqueous co-solvents to facilitate the formation of the active palladium-hydroxo species, excessive water can be detrimental.[11][13] The choice of organic solvent can also play a role in the solubility of reagents and the overall reaction kinetics.[14][15][16]

  • Catalyst System (Palladium and Ligands): The palladium catalyst itself, particularly Pd(II) species, can catalyze protodeboronation.[2][17] Paradoxically, some bulky phosphine ligands, which are often employed to promote challenging cross-couplings, can increase the rate of this undesired side reaction.[2][17][18][19][20]

  • pH of the Reaction Medium: The pH of the reaction mixture is a crucial factor as it dictates the speciation of the boronic acid and can significantly influence its stability.[1][3][9] For some heteroaromatic boronic acids, like 2-pyridineboronic acid, the maximum rate of decomposition is observed at neutral pH due to the formation of a highly reactive zwitterionic intermediate.[1][3]

Troubleshooting Guide: A Deeper Dive

Problem: My primary byproduct is the protodeboronated starting material, leading to low yields.

This is a classic signature of protodeboronation outcompeting the desired Suzuki coupling. The core strategy is to accelerate the rate of the productive C-C bond formation relative to the C-B bond cleavage.

G start High Protodeboronation Observed reagent Modify the Boron Reagent start->reagent Is the boronic acid known to be unstable? base Re-evaluate the Base reagent->base If protodeboronation persists... sub_reagent1 Switch to Boronic Ester (Pinacol, MIDA) reagent->sub_reagent1 sub_reagent2 Use 'Slow-Release' Strategy (MIDA Boronates) reagent->sub_reagent2 catalyst Optimize the Catalyst System base->catalyst If base modification is insufficient... sub_base1 Use Weaker Base (K₃PO₄, K₂CO₃, CsF) base->sub_base1 conditions Adjust Reaction Conditions catalyst->conditions Fine-tune for optimal performance sub_catalyst1 Use Highly Active Ligands (e.g., Buchwald-type) catalyst->sub_catalyst1 sub_catalyst2 Use Pd(0) Pre-catalyst catalyst->sub_catalyst2 success Problem Solved conditions->success sub_conditions1 Lower Reaction Temperature conditions->sub_conditions1 sub_conditions2 Use Anhydrous Solvents (carefully) conditions->sub_conditions2

Caption: A decision tree for troubleshooting protodeboronation.

For substrates known to be prone to protodeboronation, modifying the boronic acid itself is often the most effective strategy.

  • Switch to a Boronic Ester: Converting the boronic acid to a more stable derivative like a pinacol ester can significantly reduce protodeboronation.[11][21] These are often commercially available or can be readily synthesized.

  • Employ a "Slow-Release" Strategy with MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline, and air-stable solids.[7][11] Under the reaction conditions, they provide a slow and controlled release of the boronic acid.[3][7][11][22][23][24] This keeps the concentration of the unstable free boronic acid low, minimizing its decomposition while still allowing for efficient transmetalation.[3][7][11][22][23][24]

If modifying the boron reagent is not feasible or insufficient, optimizing the base is the next critical step.

  • Switch to a Weaker Base: Strong bases like NaOH or KOH can significantly accelerate protodeboronation.[6] Consider switching to milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF).[1][6][11][25]

  • Anhydrous Conditions with Fluoride Bases: In some cases, using a fluoride source like CsF or KF under anhydrous conditions can be effective, as it avoids the presence of water as a proton source.

BaseRelative StrengthTypical ApplicationImpact on Protodeboronation
NaOH, KOHStrongGeneral purpose, often in aqueous mediaCan significantly accelerate protodeboronation[6]
K₃PO₄ModerateGood for sensitive substratesGenerally reduces protodeboronation compared to strong bases[1][25]
K₂CO₃ModerateWidely used, good balance of reactivityA good starting point for optimization[6][26]
CsF, KFWeak (in this context)Often used in anhydrous conditionsCan be very effective at minimizing protodeboronation[6]

The goal here is to use a catalyst system that is highly active for the desired cross-coupling, allowing it to outcompete the protodeboronation side reaction.

  • Utilize Highly Active Catalysts and Ligands: For challenging couplings, especially with unstable boronic acids, specialized precatalysts and bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often necessary.[6][11] These systems can promote rapid C-C bond formation even at lower temperatures.[11]

  • Consider the Palladium Precursor: Starting with a Pd(0) source like Pd₂(dba)₃ or a Buchwald G3 precatalyst can be advantageous over Pd(II) sources like Pd(OAc)₂. This is because Pd(II) species have been shown to catalyze protodeboronation, and using a Pd(0) source minimizes the catalyst initiation period where these species might be present.[17][18]

Fine-tuning the reaction environment can further tip the balance in favor of the desired product.

  • Lower the Reaction Temperature: Since protodeboronation is often accelerated at higher temperatures, running the reaction at the lowest temperature that still allows for efficient coupling can be beneficial.[2][11] This is particularly effective when using a highly active catalyst system.

  • Control the Water Content: While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water can serve as a proton source and promote protodeboronation.[12] Using anhydrous solvents can be a solution, but this may also slow down the desired reaction.[11] Careful optimization of the water content is key.[11]

Mechanistic Insights: Understanding the Competing Pathways

A deeper understanding of the mechanisms at play can guide your troubleshooting efforts. The Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. Protodeboronation is a competing pathway that can occur at various stages.

G cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation Pathway pd0 Pd(0)L_n pd2_oxadd Ar-Pd(II)L_n-X pd0->pd2_oxadd Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L_n-Ar' pd2_oxadd->pd2_trans Transmetalation (Ar'-B(OR)₂) pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Desired Product) pd2_trans->product boronic_acid Ar'-B(OH)₂ byproduct Ar'-H (Byproduct) boronic_acid->byproduct Base, H₂O, Heat, Pd(II) boronic_acid_start Ar'-B(OH)₂ boronic_acid_start->pd2_oxadd Enters Suzuki Cycle

References

Technical Support Center: Dicyclohexylurea (DCU) Impurity Removal After Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of 1,3-dicyclohexylurea (DCU), a common and often persistent impurity in esterification reactions mediated by N,N'-dicyclohexylcarbodiimide (DCC). Our goal is to equip you with the foundational knowledge and practical methodologies to achieve high product purity.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses fundamental questions about DCU and the common difficulties encountered during purification.

Q1: What is 1,3-dicyclohexylurea (DCU) and why is its removal from reaction mixtures a significant challenge?

A1: 1,3-Dicyclohexylurea (DCU) is the stoichiometric byproduct generated when N,N'-dicyclohexylcarbodiimide (DCC) is used as a coupling agent in reactions like the Steglich esterification.[1][2] The primary challenge in removing DCU stems from its low solubility in a wide range of common organic solvents, which can lead to its co-precipitation with the desired product and contamination of the final compound.[3][4] If not effectively removed, residual DCU can compromise the purity, yield, and subsequent applications of the synthesized ester.[3]

Q2: What are the principal strategies for removing DCU impurity?

A2: The most effective strategies for DCU removal leverage its characteristic low solubility. The main techniques include:

  • Precipitation and Filtration: This is the most common and direct method, where the insolubility of DCU in the reaction solvent allows for its removal as a solid precipitate by filtration.[1][3]

  • Crystallization: This technique relies on the differential solubility of the desired product and DCU in a chosen solvent at varying temperatures to achieve separation.[3]

  • Solvent Precipitation (Anti-Solvent Method): By adding a solvent in which your product is soluble but DCU is not (an "anti-solvent"), you can selectively precipitate the DCU.[5]

  • Column Chromatography: This method is typically used for removing trace amounts of soluble DCU to achieve high product purity.[1][6]

  • Aqueous Extraction: In cases where the target compound is stable under acidic conditions, washing the reaction mixture with a dilute acid can help in removing DCU and other basic impurities.[3]

Q3: Are there alternative coupling agents that avoid the formation of DCU?

A3: Yes, to circumvent the challenges associated with DCU removal, alternative water-soluble carbodiimides are frequently used. A prominent example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI).[1][6] The urea byproduct formed from EDC is water-soluble, which simplifies its removal through a standard aqueous workup.[4][7] Another alternative is N,N'-diisopropylcarbodiimide (DIC), which forms a urea derivative that is more easily removed by extraction.[6]

Section 2: Troubleshooting Guides for DCU Removal

This section provides detailed troubleshooting in a question-and-answer format for specific issues encountered during the purification process.

Filtration & Precipitation Issues
Q: My filtration is extremely slow, and the filter paper is getting clogged with very fine DCU particles. What can I do?

A: This is a common issue due to the fine, powdery nature of precipitated DCU.

  • Underlying Cause: The fine particulate nature of DCU can quickly block the pores of standard filter paper, significantly slowing down or halting filtration.

  • Expert Recommendation:

    • Use a Filter Aid: Employing a filter aid like Celite® is highly effective. First, prepare a small pad of Celite® in your Büchner or fritted glass funnel. To do this, create a slurry of Celite® in your reaction solvent and pour it onto the funnel under vacuum to form an even layer. Then, filter your reaction mixture through this pad. The Celite® creates a porous layer that traps the fine DCU particles without clogging.[8][9]

    • Optimize Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath for at least 15-30 minutes before filtration to maximize the precipitation of DCU.[1]

    • Consider Centrifugation: For smaller-scale reactions, an alternative is to centrifuge the reaction mixture to pellet the solid DCU. The supernatant containing your product can then be carefully decanted.[9]

Q: After filtration, I still see DCU in my product's NMR spectrum. How can I remove these residual traces?

A: This indicates that a significant amount of DCU remained dissolved in the reaction solvent.

  • Underlying Cause: The solubility of DCU, while low in many solvents, is not zero. The amount of dissolved DCU can be enough to appear in spectroscopic analysis.

  • Expert Recommendation:

    • Anti-Solvent Precipitation: After concentrating the filtrate, dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane). Then, slowly add an "anti-solvent" in which DCU is insoluble, such as hexanes or diethyl ether, until you observe DCU precipitating.[1][5] Cool the mixture to maximize precipitation and filter again.[5]

    • Recrystallization: A carefully executed recrystallization is a powerful method for removing trace impurities.[4] Choose a solvent system where your product's solubility is significantly different from DCU's at high and low temperatures.

    • Cold Solvent Trituration: Wash or triturate your crude product with a cold solvent in which DCU has limited solubility, such as cold ethyl acetate or acetonitrile.[9][10]

Chromatography Challenges
Q: I'm trying to remove DCU by column chromatography, but it's streaking across all my fractions. How can I achieve a clean separation?

A: This "streaking" phenomenon is a known issue with DCU on silica gel.

  • Underlying Cause: DCU has a tendency to dissolve gradually in common eluents like ethyl acetate/hexane mixtures, causing it to elute slowly and contaminate multiple fractions.[10] This is particularly problematic if your product has a similar polarity to DCU.[11]

  • Expert Recommendation:

    • Modify the Eluent: To prevent streaking, the DCU needs to be fully solubilized in the mobile phase. Adding a small amount of chloroform to your eluent system (e.g., hexane/ethyl acetate/chloroform) can completely dissolve the DCU, allowing it to be separated cleanly from your product.[10]

    • Use an Alternative Stationary Phase: Consider using Florisil® as the stationary phase instead of silica gel. DCU often elutes quickly and cleanly from a Florisil® column.[10]

    • Bulk Removal First: Always perform a filtration step to remove the majority of the DCU before attempting column chromatography. Chromatography should be reserved for removing the final, soluble traces.[1]

Section 3: Methodologies and Data

This section provides detailed experimental protocols and supporting data to guide your purification strategy.

Data Presentation: Solubility of Dicyclohexylurea (DCU)

The selection of an appropriate solvent is critical for the successful removal of DCU. The following table summarizes the solubility of DCU in various common laboratory solvents.

SolventSolubilityMethod of RemovalNotes
Dichloromethane (DCM) Soluble to Sparingly SolubleFiltrationDCU often precipitates from DCM, but a considerable amount can remain in solution.[1][9]
Chloroform SolubleColumn ChromatographyUseful for dissolving DCU completely during chromatographic separation.[9][10]
Ethyl Acetate (Cold) Limited/Sparingly SolublePrecipitation/WashingCan be used to precipitate or wash out DCU.[4][6]
Acetonitrile (Cold) Limited/Sparingly SolublePrecipitation/WashingEffective for precipitating residual DCU.[10]
Hexanes/Pentane InsolublePrecipitation (Anti-Solvent)Commonly used as an anti-solvent to precipitate DCU from a solution of the desired product.[1][4]
Diethyl Ether Limited/Sparingly SolublePrecipitation (Anti-Solvent)Can be used as an anti-solvent for DCU precipitation.[4][6]
Ethanol SolubleRecrystallizationDCU is soluble in ethanol, especially when hot.[12][13]
Acetone SolubleRecrystallizationDCU is soluble in acetone.[12][13]
Water InsolubleAqueous Workup (Ineffective)DCU is practically insoluble in water and will not be removed by aqueous washes.[4][8]
Experimental Protocols
Protocol 1: Bulk Removal of DCU via Filtration

This protocol is the first and most crucial step for removing the majority of the precipitated DCU.

  • Cool the Reaction Mixture: Upon completion of the reaction (as determined by TLC), cool the reaction flask in an ice-water bath for 15-30 minutes. This will maximize the precipitation of DCU.[1]

  • Set up Filtration Apparatus: Assemble a Büchner funnel with a correctly sized filter paper on a clean filter flask connected to a vacuum source.[5]

  • Wet the Filter Paper: Lightly wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.

  • Filter the Mixture: Turn on the vacuum and pour the cold reaction mixture into the funnel.

  • Wash the Precipitate: Wash the collected DCU precipitate on the filter with a minimal amount of cold reaction solvent to recover any product that may have been trapped.[1]

  • Collect the Filtrate: The filtrate, which contains your desired ester, is now ready for further purification (e.g., concentration followed by Protocol 2 or 3).

Protocol 2: Removal of Trace DCU by Anti-Solvent Precipitation

This method is effective after the initial filtration to remove dissolved DCU.

  • Concentrate the Filtrate: Remove the solvent from the filtrate obtained in Protocol 1 under reduced pressure.

  • Dissolve the Crude Product: Dissolve the resulting residue in the minimum amount of a solvent in which your product is highly soluble (e.g., dichloromethane).[5]

  • Add Anti-Solvent: Slowly add an anti-solvent in which DCU is poorly soluble (e.g., hexanes or diethyl ether) with stirring, until a white precipitate of DCU is observed.[5]

  • Cool and Filter: Cool the mixture in an ice bath for 15-30 minutes to ensure complete precipitation, then filter through a Büchner funnel to remove the solid DCU.[5]

  • Isolate the Product: The desired product is now in the filtrate, which can be concentrated to yield a purer compound.

Protocol 3: Purification by Recrystallization

This is a powerful technique for achieving high purity when a suitable solvent system is identified.

  • Solvent Selection: Choose a solvent in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while DCU remains in solution upon cooling. Ethanol or acetone can be good starting points.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the product completely dissolves.[4]

  • Hot Filtration (Optional): If insoluble impurities (like residual DCU) are present in the hot solution, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. For maximum recovery, the flask can then be placed in an ice bath.[4]

  • Isolate Crystals: Collect the purified crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor, then dry the crystals under vacuum.[4]

Visualizations

Steglich Esterification and DCU Formation

Steglich_Esterification cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea Intermediate R-COOH->O-Acylisourea + DCC DCC DCC N-Acylpyridinium N-Acylpyridinium Salt O-Acylisourea->N-Acylpyridinium + DMAP DMAP DMAP Ester Ester (R-COOR') N-Acylpyridinium->Ester + R'-OH R'-OH Alcohol DCU DCU Byproduct

Caption: Mechanism of the Steglich Esterification.

General Workflow for DCU Removal

DCU_Removal_Workflow cluster_purification Trace Removal Options start Crude Reaction Mixture (Product + DCU) filtration Protocol 1: Bulk Filtration start->filtration filtrate Filtrate (Product + Soluble DCU) filtration->filtrate solid_dcu Solid DCU (Discard) filtration->solid_dcu removes >90% precipitation Protocol 2: Anti-Solvent Precipitation filtrate->precipitation chromatography Column Chromatography filtrate->chromatography recrystallization Protocol 3: Recrystallization filtrate->recrystallization pure_product Pure Product precipitation->pure_product chromatography->pure_product recrystallization->pure_product

Caption: Workflow for DCU removal via precipitation and filtration.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Pyridine and Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for the development of novel therapeutic agents. Among these, pyridine and pyrimidine derivatives stand out for their prevalence in FDA-approved drugs and their diverse pharmacological activities.[1][2] This guide offers a comparative analysis of the bioactivity of these two critical pharmacophores, providing experimental data, mechanistic insights, and practical protocols to inform drug discovery and development efforts.

Structural and Physicochemical Foundations of Bioactivity

Pyridine, a six-membered aromatic ring with one nitrogen atom, and pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, share structural similarities with benzene but possess distinct electronic properties that govern their biological interactions.[3][4] The nitrogen atom(s) in these rings act as hydrogen bond acceptors and introduce a dipole moment, influencing their solubility, membrane permeability, and binding affinity to biological targets.[3]

The lone pair of electrons on the nitrogen in pyridine contributes to its basicity and ability to form coordination complexes.[3] In pyrimidine, the two nitrogen atoms decrease the electron density of the ring, making it less basic than pyridine and influencing its reactivity and interaction with biomolecules. These fundamental differences in their electronic nature are a key determinant of their varied biological activities.

Comparative Bioactivity Analysis

Pyridine and pyrimidine derivatives have been extensively explored for a wide range of therapeutic applications, most notably in oncology, infectious diseases, and inflammatory conditions.[5] The following sections provide a comparative overview of their performance in these key areas, supported by experimental data.

Anticancer Activity

Both pyridine and pyrimidine scaffolds are integral to the design of numerous anticancer agents.[6][7] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as kinases.[8]

Table 1: Comparative Anticancer Activity of Pyridine and Pyrimidine Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyridine Pyridine-Urea 8eMCF-7 (Breast)0.22[9]
Pyridine-Urea 8nMCF-7 (Breast)1.88[9]
Sorafenib (Reference)MCF-7 (Breast)4.50[9]
Doxorubicin (Reference)MCF-7 (Breast)1.93[9]
Pyrimidine Imidazo[1,2-a]pyrimidine 3dMCF-7 (Breast)43.4[10]
Imidazo[1,2-a]pyrimidine 4dMCF-7 (Breast)39.0[10]
Pyrimidine Derivative 5aHepG2 (Liver)43.84 (µg/mL)
Pyridine Derivative 14HepG2 (Liver)57.14 (µg/mL)

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data indicates that specific pyridine-urea derivatives exhibit potent anticancer activity against the MCF-7 breast cancer cell line, with compound 8e being significantly more active than the reference drugs sorafenib and doxorubicin.[9] While the presented pyrimidine derivatives show activity, a direct comparison is challenging due to different experimental setups. However, it is evident that both scaffolds can be tailored to produce highly active anticancer compounds.

A key signaling pathway often targeted by these derivatives is the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Pyrimidine_Derivative Pyrimidine/Pyridine Derivative Pyrimidine_Derivative->PI3K Inhibits

Caption: PI3K signaling pathway and a potential point of inhibition by pyridine or pyrimidine derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine and pyrimidine derivatives have shown considerable promise in this area.[11][12]

Table 2: Comparative Antimicrobial Activity of Pyridine and Pyrimidine Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Pyridine Pyridine analogue 114aS. aureus50[12]
Pyridine analogue 114eS. aureus25[12]
Pyridine analogue 36S. aureus18-31 (µM)[12]
Pyrimidine Pinanyl pyrimidine amine 1iS. pneumoniae15.6[13]
Pinanyl pyrimidine amine 1iE. coli7.8[13]
Camphoryl pyrimidine amine 2fS. aureus31.2[13]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The presented data showcases that both pyridine and pyrimidine derivatives can be effective antimicrobial agents. Notably, the pinanyl pyrimidine amine 1i demonstrates potent activity against both Gram-positive (S. pneumoniae) and Gram-negative (E. coli) bacteria.[13] The pyridine analogues also exhibit a range of activities against S. aureus.[12]

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and the development of effective anti-inflammatory drugs is a major research focus. A direct comparative study has been conducted on pyridine and pyrimidine derivatives for their anti-inflammatory potential.[14]

Table 3: Comparative Anti-inflammatory Activity of Pyridine and Pyrimidine Derivatives

Compound ClassDerivativeCell LineIC50 (µM)Reference
Pyridine Pyridine 7aRAW 264.776.6[14][15]
Pyridine 7fRAW 264.796.8[14][15]
Pyrimidine Pyrimidine 9aRAW 264.783.1[14][15]
Pyrimidine 9dRAW 264.788.7[14][15]

IC50 values represent the concentration of the compound required to inhibit 50% of the nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

In this comparative study, both pyridine and pyrimidine derivatives demonstrated significant anti-inflammatory activity.[14][15] The pyridine derivative 7a showed slightly better potency with a lower IC50 value compared to the most active pyrimidine derivative 9d.[14] Further analysis revealed that compound 7a was more effective in downregulating the expression of pro-inflammatory genes such as IL-1, IL-6, and TNF-ɑ compared to compound 9d.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

To assess the anticancer activity of novel pyridine and pyrimidine derivatives, the MTT assay is a widely used and reliable colorimetric method. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle

In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[16] The amount of formazan produced is directly proportional to the number of viable cells.[16] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Step-by-Step Methodology
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[17]

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds (pyridine or pyrimidine derivatives). Incubate for another 24-72 hours.[17]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[16][17]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[16][17]

Caption: Workflow of the MTT assay for assessing cell viability.

Conclusion

Both pyridine and pyrimidine derivatives are privileged scaffolds in medicinal chemistry, offering vast potential for the development of new drugs. This guide has provided a comparative overview of their bioactivity in key therapeutic areas, highlighting that while both classes of compounds are highly active, the specific substitutions on the heterocyclic ring are crucial in determining their potency and selectivity. The choice between a pyridine or pyrimidine core in drug design will ultimately depend on the specific biological target and the desired physicochemical properties of the final compound. The provided experimental protocol for the MTT assay serves as a practical starting point for researchers to evaluate the cytotoxic potential of their novel pyridine and pyrimidine derivatives.

References

A Comparative Guide to Validating the Purity of Methyl 2-aminopyrimidine-4-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research. Methyl 2-aminopyrimidine-4-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly impact the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of high-performance liquid chromatography (HPLC) based methods for validating the purity of this compound, grounded in scientific principles and practical application.

The Criticality of Purity for this compound

This compound (MW: 152.15 g/mol ) is a polar aromatic compound, typically appearing as a white to brown crystalline powder.[1] Its synthesis often involves the esterification of 2-aminoisonicotinic acid with methanol in the presence of reagents like thionyl chloride.[2] Potential impurities can therefore include unreacted starting materials, by-products from side reactions, and residual solvents. A reliable analytical method is paramount to ensure the quality of this intermediate.

This guide will detail a primary reversed-phase HPLC-UV method and compare its performance characteristics with a more advanced Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness in separating a wide range of compounds.[3][4] For a polar compound like this compound, a C18 column is a suitable choice, providing a non-polar stationary phase that retains the analyte based on hydrophobic interactions.[5][6]

Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on its ability to provide sufficient retention for polar aromatic compounds when used with a highly aqueous mobile phase.[7][8] The mobile phase, a mixture of a buffer and an organic modifier, is critical. A phosphate or acetate buffer is often employed to control the pH and ensure the consistent ionization state of the analyte, which is crucial for reproducible retention times.[6] Acetonitrile is a common organic modifier due to its low viscosity and UV transparency. The detection wavelength is selected based on the UV absorbance maxima of this compound, which is typically around 270 nm.

Experimental Protocol: HPLC-UV

Objective: To separate this compound from its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 100 µg/mL solution.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter (0.45 µm) s3->s4 h1 Inject Sample s4->h1 h2 C18 Column Separation h1->h2 h3 UV Detection (270 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate % Purity d1->d2

HPLC-UV Workflow for Purity Analysis

Comparative Method: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For higher throughput, increased sensitivity, and more definitive peak identification, UPLC-MS offers a significant advantage.[9] UPLC utilizes smaller particle size columns (<2 µm), which allows for faster separations at higher pressures without sacrificing resolution.[10] Coupling this with a mass spectrometer provides mass-to-charge ratio information for each eluting peak, enabling positive identification of the main component and any impurities.

Rationale for UPLC-MS

The primary driver for using UPLC-MS is the need for higher sensitivity (lower limits of detection and quantification) and the ability to identify unknown impurities based on their mass.[10] This is particularly valuable during process development and for troubleshooting out-of-specification results. Electrospray ionization (ESI) in positive ion mode is generally suitable for aminopyrimidine derivatives, as the amino group is readily protonated.

Experimental Protocol: UPLC-MS

Objective: To achieve rapid separation and identification of this compound and its impurities.

Instrumentation:

  • UPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 98% A, 2% B

    • 0.5-3.5 min: Linear gradient to 50% A, 50% B

    • 3.5-4.0 min: Hold at 50% A, 50% B

    • 4.1-5.0 min: Return to 98% A, 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 10 µg/mL solution.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 50-300

UPLCMS_Workflow cluster_prep Sample Preparation cluster_uplcms UPLC-MS Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter (0.22 µm) s3->s4 u1 Inject Sample s4->u1 u2 UPLC Separation u1->u2 u3 ESI+ Ionization u2->u3 u4 Mass Detection u3->u4 d1 Extract Ion Chromatograms u4->d1 d2 Identify Impurities by Mass d1->d2 d3 Calculate % Purity d2->d3

UPLC-MS Workflow for Purity Analysis

Performance Comparison

The performance of an analytical method is assessed through a validation process, following guidelines from the International Council for Harmonisation (ICH).[11][12] The table below provides a comparative summary of the expected performance characteristics for the two methods described.

Parameter HPLC-UV UPLC-MS Rationale
Linearity (r²) > 0.999> 0.999Both techniques are expected to show excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~50 ng/mL~1 ng/mLThe mass spectrometer is inherently more sensitive than a UV detector.
Limit of Quantification (LOQ) ~150 ng/mL~5 ng/mLThe higher sensitivity of MS allows for reliable quantification at much lower levels.
Precision (%RSD) < 2.0%< 5.0%Both methods should demonstrate high precision, with HPLC-UV often showing slightly better precision for the main component.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods are capable of high accuracy, with the acceptance criteria for MS being slightly wider to account for potential matrix effects.
Specificity Good (based on retention time)Excellent (based on retention time and mass-to-charge ratio)MS provides unequivocal identification, making it superior in specificity.
Analysis Time ~35 minutes~5 minutesUPLC technology significantly reduces the run time per sample.

Conclusion

Both HPLC-UV and UPLC-MS are powerful techniques for validating the purity of this compound. The choice between them depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and highly precise method that is well-suited for routine quality control and release testing where the impurity profile is well-characterized.

  • UPLC-MS offers superior sensitivity, specificity, and speed, making it the preferred method for impurity identification, trace-level analysis, and high-throughput screening during process development and in research settings.

By understanding the principles and performance characteristics of each method, researchers can make an informed decision to ensure the quality and integrity of their work.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1][2][3] Its versatile structure allows for substitutions at various positions, profoundly influencing the resulting compound's biological activity.[2][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrimidine derivatives across different therapeutic areas, supported by experimental data and detailed protocols to inform rational drug design.

Section 1: Pyrimidine Derivatives in Oncology

The pyrimidine core is a privileged scaffold for developing anticancer agents, with derivatives targeting a range of enzymes crucial for cancer cell proliferation and survival.[1][5] Key targets include protein kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), as well as enzymes in the folate pathway like Dihydrofolate Reductase (DHFR).[6][7]

Case Study: Pyrrolo[2,3-d]pyrimidines as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, drives uncontrolled cell growth in many cancers.[8][9] Pyrrolo[2,3-d]pyrimidines, which act as ATP isosteres, are a potent class of EGFR inhibitors.[8][10]

Core SAR Insights:

  • C4 Position: Substitution with an aniline or substituted aniline is critical for binding to the ATP pocket of the EGFR kinase domain. The nature of the aniline substituent fine-tunes potency and selectivity.

  • Pyrrolo Group (C5 and C6): Modifications at the C5 and C6 positions of the pyrimidine ring, often by fusing a pyrrole ring, can enhance binding affinity and modulate pharmacokinetic properties.[9]

  • C2 Position: The presence of an amino group at the C2 position is a common feature that contributes to the inhibitory activity.

Comparative Data for Pyrrolo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors:

Compound IDC4-Substituent (Aniline Moiety)C5-SubstituentEGFR IC50 (nM)A549 Cell Line IC50 (µM)Reference
Erlotinib 3-EthynylphenylamineUnsubstituted21.12[11]
Compound 10b 4-((3-bromophenyl)amino)5-carbonitrile8.295.85[11]
Compound 46 Varies (halogenated)Fused Pyrrolo3.76Not Reported[9]
Compound 22d VariesFused Pyrrolo0.18 (L858R/T790M)0.0083 (H1975)[12]

Causality Behind Experimental Choices: The introduction of a cyano group at the C5 position (Compound 10b) was explored to enhance interactions within the ATP-binding site.[11] The development of third-generation inhibitors like Compound 22d focused on overcoming resistance mutations (e.g., T790M) by designing molecules that could form a covalent bond with a cysteine residue in the active site.[12]

Case Study: 2,4-Disubstituted Pyrimidines as CDK Inhibitors

Cyclin-Dependent Kinases (CDKs) are essential for cell cycle progression, and their dysregulation is a hallmark of cancer.[13][14] N2,N4-disubstituted pyrimidine-2,4-diamines have emerged as effective inhibitors of both CDK2 and CDK9.[13][15]

Core SAR Insights:

  • N2 and N4 Positions: Diphenylpyrimidine-2,4-diamines serve as a potent structural prototype.[13] Modifications on these phenyl rings are crucial for activity and selectivity.

  • C5 Position: Substitution at the C5 position with a chloro group has been shown to enhance potency for CDK6 and CDK9.[16]

Comparative Data for Pyrimidine-based CDK Inhibitors:

Compound IDN2-SubstituentN4-SubstituentCDK2 IC50 (nM)CDK9 IC50 (nM)Reference
3g PhenylSubstituted Phenyl83-[13]
3c PhenylSubstituted Phenyl-65[13]
66 Pyridin-2-ylPhenyl>1000022[16]

Causality Behind Experimental Choices: Researchers systematically modified the N2 and N4 substituents to explore the chemical space and improve potency against CDK2 and CDK9.[13] The design of compound 66 aimed to achieve dual inhibition of CDK6 and CDK9, which was accomplished through the specific combination of a pyridin-2-yl group at N2 and a phenyl group at N4 on a 5-chloro-pyrimidine core.[16]

Case Study: 2,4-Diamino-5-benzylpyrimidines as DHFR Inhibitors

Dihydrofolate Reductase (DHFR) is a key enzyme in the synthesis of nucleotides, making it a well-established target for anticancer and antimicrobial agents.[7] Pyrimethamine is a classic example of a pyrimidine-based DHFR inhibitor.[1]

Core SAR Insights:

  • 2,4-Diamino Groups: The 2,4-diaminopyrimidine core is a critical pharmacophore that mimics the pteridine ring of the natural substrate, dihydrofolate.[17]

  • C5-Substituent: A benzyl group at the C5 position is a common feature. Substitutions on this benzyl ring significantly impact inhibitory activity.[18] Meta-position substitutions on the benzyl ring are often preferred for enhanced activity.[18]

Comparative Data for 2,4-Diamino-5-benzylpyrimidine DHFR Inhibitors:

CompoundBenzyl Ring SubstitutionBovine Liver DHFR Inhibition (1/C)Reference
Trimethoprim 3,4,5-trimethoxyHigh[19]
Pyrimethamine 4-chlorophenylHigh[1]

Causality Behind Experimental Choices: The design of DHFR inhibitors has focused on creating compounds that can fit into the enzyme's active site and form key hydrogen bonds. The 2,4-diamino groups are essential for these interactions. The lipophilicity and electronic properties of the C5-benzyl substituent are modulated to optimize binding and cellular permeability.[18]

Section 2: Pyrimidine Derivatives as Antimicrobial Agents

The pyrimidine scaffold is also a valuable source of antimicrobial agents, with compounds demonstrating antibacterial and antifungal properties.[20][21]

Core SAR Insights:

  • Electron-withdrawing groups: For some series of 1,6-dihydropyrimidine derivatives, the presence of electron-withdrawing substituents on an N-phenyl acetamide ring was found to correlate with good antifungal activity.[20]

  • Fused Ring Systems: The fusion of other heterocyclic rings to the pyrimidine core can lead to potent antimicrobial compounds.[22]

Comparative Data for Pyrimidine-based Antimicrobial Agents:

Compound ClassKey Structural FeatureTarget OrganismActivityReference
1,6-dihydropyrimidinesElectron-withdrawing group on N-phenyl acetamideCandida albicansGood antifungal[20]
Pyrimido[4,5-d]pyrimidine-2,5-dionesFused pyrimidine systemBacteria and FungiPotent antimicrobial[22]
DihydropyrimidinonesDipeptide antibiotic analogsMRSAGood antibacterial[23]

Causality Behind Experimental Choices: The synthesis of novel pyrimidine derivatives as antimicrobial agents is often driven by the need to overcome resistance to existing drugs.[23] By modifying the core pyrimidine structure and its substituents, researchers aim to create compounds with novel mechanisms of action or improved activity against resistant strains.

Section 3: Experimental Protocols

The evaluation of pyrimidine derivatives relies on a suite of standardized biological assays.

Kinase Inhibition Assay (Example: EGFR)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a specific kinase.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Dilute the kinase (e.g., recombinant human EGFR) to the desired concentration in kinase buffer.

    • Prepare a solution of the substrate (e.g., a synthetic peptide) and ATP in kinase buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the kinase solution to each well and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the reaction for a specified time at a controlled temperature.

  • Detection:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Viability Assay (Example: MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrimidine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value.[24]

Section 4: Visualizing SAR Workflows and Pathways

Typical SAR Study Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study in drug discovery.

SAR_Workflow cluster_Discovery Discovery & Screening cluster_Optimization Lead Optimization Start Library Synthesis (Pyrimidine Analogs) Screening Primary Biological Screening Start->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Explore SAR Exploration (Analog Synthesis) Hit_ID->SAR_Explore Hit-to-Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR_Explore->Lead_Opt Candidate Candidate Drug Selection Lead_Opt->Candidate

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

EGFR Signaling Pathway Inhibition

This diagram shows a simplified representation of the EGFR signaling pathway and the point of inhibition by pyrimidine-based ATP-competitive inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Site ATP ATP ATP->EGFR ADP ADP Downstream Downstream Signaling (e.g., Ras/MAPK) P->Downstream Response Cell Proliferation & Survival Downstream->Response

Caption: Inhibition of EGFR autophosphorylation by a pyrimidine derivative.

References

A Comparative Guide to Pyrimidine Synthesis: Microwave-Assisted vs. Conventional Heating

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation. As a heterocyclic motif central to numerous pharmaceuticals—from antiviral agents to anticancer drugs—optimizing its synthesis is of paramount importance. This guide provides an objective, data-driven comparison of two primary heating methods employed in pyrimidine synthesis: traditional conventional heating and modern microwave-assisted organic synthesis (MAOS). By examining the fundamental mechanisms, key performance metrics, and detailed experimental protocols, this document aims to equip researchers with the knowledge to select the most appropriate and efficient method for their specific synthetic needs.

The Energetic Divide: Understanding Heating Mechanisms

The choice of a heating method is not merely a matter of convenience; it fundamentally dictates the efficiency, speed, and often the outcome of a chemical reaction. The disparity between conventional and microwave heating lies in the mode of energy transfer to the reaction mixture.

Conventional Heating: A Surface-Level Approach

Traditional synthesis relies on conventional heating sources like oil baths or heating mantles. This method transfers thermal energy via conduction and convection . Heat moves from the external source, through the walls of the reaction vessel, and into the bulk of the reaction medium. This process is inherently inefficient and slow, often creating significant temperature gradients within the vessel. The vessel walls become hotter than the reaction mixture, which can lead to localized overheating, decomposition of sensitive reagents, and the formation of unwanted byproducts.[1]

Microwave-Assisted Heating: Direct and Volumetric Energy Transfer

In contrast, microwave-assisted synthesis utilizes dielectric heating.[2][3] Microwave radiation, a form of electromagnetic energy, bypasses the constraints of conduction by directly coupling with polar molecules and ionic species within the reaction mixture.[2][3] This energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, which translates into rapid and uniform heating throughout the bulk of the material.[3][4]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions generate heat.[4]

This direct and instantaneous heating of the entire reaction volume—often termed "volumetric heating"—eliminates temperature gradients and allows for reaction temperatures to be reached in seconds or minutes, a feat that is difficult to achieve with conventional methods.[3][5][6]

cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave-Assisted Heating (Dielectric) A Heating Mantle B Vessel Wall A->B Slow, Indirect Heat Transfer C Reaction Medium B->C Slow, Indirect Heat Transfer D Reactant Molecules C->D Slow, Indirect Heat Transfer E Microwave Source (Magnetron) F Reaction Medium & Reactant Molecules E->F Rapid, Direct Energy Transfer

Caption: Comparison of Heat Transfer Mechanisms.

Performance Benchmark: The Biginelli Reaction

To provide a tangible comparison, we will analyze the well-known Biginelli reaction, a multicomponent condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable pyrimidine derivatives. This reaction serves as an excellent model due to the extensive literature comparing its performance under both heating protocols.[7][8][9]

A recent study by Becerra-Rivas et al. provides a direct comparison for the synthesis of 2-amino-4,6-diarylpyrimidines via a Biginelli-type reaction.[7][8] While conventional heating produced higher yields, it required significantly longer reaction times. The microwave-assisted strategy, however, achieved comparable efficiencies in dramatically shorter periods, aligning with the principles of green chemistry.[7][8]

Data Presentation: A Quantitative Comparison

The following table summarizes representative data from the literature, highlighting the profound impact of the heating method on key synthetic parameters for various pyrimidine syntheses.

ProductHeating MethodReaction TimeYield (%)Solvent/CatalystReference
2-Amino-4,6-diphenylpyrimidine Conventional12 hours94%Ethanol / KOH[7]
Microwave15 minutes86%CaCl2 / Solvent-free[7]
2-Amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine Conventional12 hours93%Ethanol / KOH[7]
Microwave15 minutes83%CaCl2 / Solvent-free[7]
Substituted Dihydropyrimidine Conventional6.5 hours65%Not Specified[10]
Microwave24 minutes82%Not Specified[10]
Substituted Thioxopyrimidine Conventional6 hours54%Not Specified[10]
Microwave21 minutes80%Not Specified[10]

This data clearly demonstrates that microwave irradiation consistently reduces reaction times from hours to minutes while maintaining high to excellent yields.[7][10]

Experimental Protocols: A Practical Guide

To illustrate the procedural differences, detailed step-by-step methodologies for the synthesis of 2-amino-4,6-diphenylpyrimidine are provided below, adapted from published protocols.[7]

Protocol 1: Conventional Heating Synthesis
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guanidine hydrochloride (1.2 mmol) and potassium hydroxide (1.2 mmol) in 20 mL of absolute ethanol.

  • Reaction Initiation: To the stirred solution, add benzaldehyde (1.0 mmol) and acetophenone (1.0 mmol).

  • Heating: Place the flask in a preheated oil bath at 80°C and reflux the mixture for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold water.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure 2-amino-4,6-diphenylpyrimidine.

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine benzaldehyde (1.0 mmol), acetophenone (1.2 mmol), guanidine hydrochloride (1.5 mmol), and calcium chloride (CaCl2) (1.2 mmol).

  • Microwave Irradiation: Seal the vial and place it in the cavity of a dedicated monomode microwave reactor. Irradiate the mixture at 120°C for 15 minutes. The temperature is monitored by an internal IR sensor.

  • Workup and Isolation: After the irradiation is complete, cool the vial to room temperature using compressed air. Add 10 mL of ethyl acetate to the solid residue and stir.

  • Purification: Filter the mixture to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, which can be used without further purification in many cases due to high purity.[7]

cluster_conv Conventional Workflow cluster_mw Microwave Workflow C1 Combine Reactants in Solvent C2 Reflux in Oil Bath (Hours) C1->C2 C3 Cool & Precipitate C2->C3 C4 Filter & Recrystallize C3->C4 M1 Combine Reactants (Solvent-Free) M2 Irradiate in Reactor (Minutes) M1->M2 M3 Cool & Dissolve M2->M3 M4 Filter & Evaporate M3->M4

Caption: Comparative Experimental Workflows.

Beyond Speed and Yield: Holistic Advantages of MAOS

The benefits of microwave-assisted synthesis extend beyond accelerated reaction rates and improved yields.

  • Green Chemistry and Energy Efficiency: MAOS is a cornerstone of green chemistry.[2][4][11] The dramatic reduction in reaction times often leads to significant energy savings, particularly when using sealed-vessel technology.[12] Furthermore, the efficiency of microwave heating frequently enables reactions to be performed under solvent-free conditions or with environmentally benign solvents like water or ethanol, drastically reducing chemical waste.[4][13]

  • Enhanced Purity and Simplified Workup: The rapid and uniform heating provided by microwaves minimizes the thermal stress on reactants and products.[5][14] This often leads to cleaner reaction profiles with fewer side products, simplifying subsequent purification steps and saving time and resources.[1][14]

  • Scalability: A common misconception is that microwave synthesis is not scalable. While the penetration depth of microwaves presents a challenge in very large batch reactors, this has been overcome.[15] Modern multimode microwave reactors can process larger volumes, and continuous flow systems have demonstrated the successful scalability of microwave-assisted reactions from the laboratory to the pilot plant scale.[16][17]

Causality and Conclusion: An Expert Perspective

The empirical data overwhelmingly supports the superiority of microwave-assisted heating for pyrimidine synthesis in the context of research and drug development. The rate and yield enhancements observed are not due to a mysterious "microwave effect" but are largely rationalized as a consequence of thermal/kinetic phenomena.[18][19] By rapidly and efficiently achieving temperatures that might be inaccessible or difficult to maintain with conventional methods, microwaves allow reactions to overcome activation energy barriers much more quickly.[3]

For the modern medicinal chemist, microwave synthesis is an indispensable tool. It transforms the workflow from a multi-hour or overnight process to one that can be completed and analyzed within a single afternoon. This acceleration facilitates rapid reaction screening, optimization of conditions, and the swift generation of compound libraries for biological evaluation. While conventional heating retains its utility for specific applications or in resource-limited settings, microwave-assisted synthesis offers an unparalleled combination of speed, efficiency, and environmental friendliness, establishing it as the preferred method for contemporary pyrimidine synthesis.

References

A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern therapeutics. Its prevalence in biologically active molecules necessitates robust and efficient methods for its functionalization. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling stands out as a powerful tool for forging carbon-carbon bonds. However, the coupling of chloropyrimidines, the most readily available and cost-effective feedstock, presents unique challenges due to the inherent inertness of the C-Cl bond.

This guide provides an in-depth, objective comparison of various palladium catalysts for the Suzuki coupling of chloropyrimidines. We will delve into the nuances of catalyst selection, from traditional systems to state-of-the-art precatalysts, supported by experimental data and mechanistic insights to empower you to select the optimal catalytic system for your specific synthetic challenge.

The Challenge: Activating the C-Cl Bond in Pyrimidines

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[1] However, the reactivity of the organic halide partner is paramount, following the general trend of I > Br > OTf > Cl. Chloropyrimidines, while economically advantageous, are the least reactive substrates. The electron-deficient nature of the pyrimidine ring somewhat mitigates this, making them more reactive than their chlorobenzene counterparts, but efficient coupling still demands a highly active catalyst.[2] The key to success lies in a catalyst that can readily undergo oxidative addition with the robust C-Cl bond.

A Comparative Analysis of Palladium Catalyst Systems

The evolution of palladium catalysts has led to a diverse toolkit for chemists. Here, we compare the performance of key catalyst classes for the Suzuki coupling of chloropyrimidines.

Traditional Phosphine Ligands: The Workhorse

Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have long been the go-to for many cross-coupling reactions. While effective for more reactive aryl bromides and iodides, their application with chloropyrimidines is often limited, requiring higher temperatures, longer reaction times, and higher catalyst loadings.[3]

Buchwald-Type Biarylphosphine Ligands: A Leap in Reactivity

The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[4] Ligands such as SPhos, XPhos, and RuPhos, when combined with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) or as pre-formed precatalysts (e.g., XPhos Pd G3), generate highly active monoligated Pd(0) species in situ.[4][5] These catalysts have demonstrated remarkable efficacy in the coupling of challenging substrates, including heteroaryl chlorides.[4]

N-Heterocyclic Carbene (NHC) Ligands: A New Paradigm of Stability and Activity

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis.[6] Their strong σ-donating ability and steric tunability lead to highly stable and active catalysts.[2] NHC-palladium complexes, such as PEPPSI-type precatalysts, have shown exceptional performance in the coupling of aryl chlorides, often at low catalyst loadings.[7]

Performance Data: A Head-to-Head Comparison

The following table summarizes representative data for the Suzuki coupling of chloropyrimidines with various palladium catalysts. It is important to note that direct comparisons can be nuanced due to variations in reaction conditions across different studies.

Catalyst SystemChloropyrimidine SubstrateBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference(s)
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O10015 (MW)800.5[3]
Pd(OAc)₂ / SPhos6-Chloropyrimidin-4-ol derivativeArylboronic acidK₂CO₃1,4-Dioxane/H₂O10012>902-4[8]
XPhos-Pd-G27-Chloro-1H-pyrrolo[2,3-c]pyridineArylboronic acidK₃PO₄t-Amyl alcohol1002921[9][10]
[Pd(IPr)(cinnamyl)Cl]2,4-Dichloropyridine (adaptable for pyrimidine)Arylboronic acidK₂CO₃1,4-DioxaneRT24High (C4 selective)3[11]
Pd(OAc)₂ / bis(tetrahydropyrimidinium) chloride4-ChlorotoluenePhenylboronic acidK₂CO₃DMF/H₂O805981.5[12]

Mechanistic Insights: Why Ligand Choice is Crucial

The superior performance of Buchwald-type and NHC ligands stems from their ability to facilitate the key steps of the catalytic cycle, particularly the rate-limiting oxidative addition of the chloropyrimidine to the Pd(0) center.

Suzuki_Coupling_Cycle Pd(0)L Active Catalyst (e.g., L = Buchwald ligand, NHC) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Cl Ar-Pd(II)(L)-Cl Palladium(II) Intermediate Oxidative\nAddition->Ar-Pd(II)(L)-Cl Transmetalation Transmetalation Ar-Pd(II)(L)-Cl->Transmetalation R-B(OH)₂ Base Ar-Pd(II)(L)-R Di-organopalladium(II) Intermediate Transmetalation->Ar-Pd(II)(L)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)(L)-R->Reductive\nElimination Reductive\nElimination->Pd(0)L Catalyst Regeneration Ar-R Coupled Product Reductive\nElimination->Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

  • Buchwald-Type Ligands: The steric bulk of ligands like SPhos and XPhos promotes the formation of a highly reactive, monoligated Pd(0) species.[4] This less-coordinated palladium center is more accessible for the oxidative addition of the sterically demanding chloropyrimidine. Furthermore, their electron-rich nature increases the electron density on the palladium, which also facilitates the cleavage of the C-Cl bond.

  • NHC Ligands: NHCs are even stronger σ-donors than phosphines, leading to a more electron-rich palladium center and thus faster oxidative addition. The strong Pd-NHC bond also imparts greater thermal stability to the catalyst, allowing for higher reaction temperatures if necessary, which can be beneficial for activating stubborn C-Cl bonds.[2]

The Challenge of Regioselectivity in Dichloropyrimidines

For substrates like 2,4-dichloropyrimidine, regioselectivity becomes a critical consideration. The C4 position is generally more reactive towards oxidative addition than the C2 position.[3] However, the choice of catalyst can influence this selectivity. Bulky NHC ligands, such as IPr, have been shown to favor coupling at the C4 position with high selectivity.[7] This is attributed to the steric hindrance around the palladium center, which directs the catalyst to the more accessible C4 position.

Caption: Representative structures of different ligand classes.

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Pd(PPh₃)₄

This protocol is adapted from a procedure optimized for microwave irradiation, which can significantly reduce reaction times.[3]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Pd(PPh₃)₄ (0.5 mol%)

  • 1,4-Dioxane

  • Water

  • Microwave reactor tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a microwave reactor tube, add 2,4-dichloropyrimidine, the desired arylboronic acid, and K₂CO₃.

  • Add a 2:1 mixture of 1,4-dioxane and water.

  • Purge the mixture with an inert gas for 10 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for C4-Selective Suzuki Coupling of a Dichloropyrimidine using a Buchwald Precatalyst

This protocol is based on the use of a modern Buchwald precatalyst for selective couplings and can be adapted from procedures for similar heteroaryl chlorides.[11]

Materials:

  • Dichloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • XPhos Pd G3 (or similar Buchwald precatalyst) (1-2 mol%)

  • t-Amyl alcohol (or other suitable solvent)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the dichloropyrimidine, arylboronic acid, K₃PO₄, and the palladium precatalyst to a dry Schlenk flask or vial.

  • Add the degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion: Selecting the Right Tool for the Job

The Suzuki coupling of chloropyrimidines is a vital transformation in modern drug discovery and development. While traditional palladium catalysts can be effective under harsh conditions, the advent of bulky, electron-rich phosphine ligands (Buchwald-type) and N-heterocyclic carbene (NHC) ligands has opened the door to milder, more efficient, and selective couplings.

For routine couplings of monochloropyrimidines where high turnover numbers and mild conditions are desired, Buchwald precatalysts such as those based on SPhos or XPhos are excellent choices.[4] For particularly challenging substrates or when regioselectivity in di- or poly-chlorinated pyrimidines is a concern, the use of sterically demanding NHC-palladium catalysts is highly recommended.[7] Ultimately, the optimal catalyst will depend on the specific substrate, desired reaction conditions, and economic considerations. This guide provides the foundational knowledge and practical protocols to empower you to make an informed decision and accelerate your research.

References

A Comparative Guide to Assessing the Anti-inflammatory Activity of Novel Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anti-inflammatory potential of novel pyrimidine derivatives. We will move beyond a simple recitation of protocols to provide a logical, in-depth analysis of experimental choices, comparing two hypothetical novel compounds, PY-1 and PY-2 , against established non-steroidal anti-inflammatory drugs (NSAIDs), the non-selective COX inhibitor Indomethacin and the selective COX-2 inhibitor Celecoxib .

The Inflammatory Cascade: Rationale for Targeted Assessment

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases. The development of novel anti-inflammatory agents requires a targeted approach, focusing on key enzymatic pathways that propagate the inflammatory response. Pyrimidine scaffolds are promising starting points for designing such agents due to their diverse pharmacological activities.[1][2][3][4][5] Our assessment strategy will focus on two central mediators in the inflammatory process: Prostaglandins and Nitric Oxide.

The Cyclooxygenase (COX) Pathway and Prostaglandin Synthesis

Prostaglandins are lipid compounds that drive pain and inflammation. Their synthesis from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes.[6] There are two primary isoforms:

  • COX-1: Constitutively expressed, it plays a role in physiological functions like protecting the gastric mucosa.

  • COX-2: An inducible enzyme, its expression is significantly upregulated at sites of inflammation.[7]

Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs like Indomethacin.[8][9]

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid (AA) COX2 COX-2 Enzyme (Inducible) Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Produces Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted to Inflammation Pain & Inflammation Prostaglandins->Inflammation Promotes Novel_Compounds Novel Pyrimidines (PY-1, PY-2) Celecoxib Novel_Compounds->COX2 Selective Inhibition

Caption: The COX-2 pathway in inflammation.

The Inducible Nitric Oxide Synthase (iNOS) Pathway

Nitric oxide (NO) is a signaling molecule with a dual role. Under normal conditions, it is produced by endothelial (eNOS) and neuronal (nNOS) synthases. However, during inflammation, the expression of inducible nitric oxide synthase (iNOS) is triggered in immune cells like macrophages.[10] This leads to a sustained, high-level production of NO, which contributes to vasodilation, cytotoxicity, and the overall inflammatory state.[11] Therefore, inhibiting iNOS is another key strategy for controlling inflammation.

In Vitro Assessment: Gauging Mechanistic Activity

Initial screening must be conducted in vitro to provide direct, quantifiable evidence of a compound's effect on its intended molecular target. These assays are cost-effective, rapid, and essential for establishing a preliminary structure-activity relationship (SAR).[12][13]

Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay provides a high-throughput method to directly measure the inhibition of purified COX-2 enzyme activity.

Causality Behind Experimental Choices:

  • Enzyme: We use purified, recombinant human COX-2 to ensure the results are relevant to human physiology and to isolate the interaction with the target enzyme from other cellular processes.[14]

  • Method: A fluorometric assay is chosen for its high sensitivity and suitability for screening numerous compounds. The assay measures the generation of Prostaglandin G2, an intermediate product, via a probe that fluoresces upon interaction.[15]

  • Control: Celecoxib, a known potent and selective COX-2 inhibitor, serves as the positive control to validate the assay's performance.[6][9]

Assay_Workflow_1 Start Start: Prepare Reagents Step1 1. Add Test Compounds (PY-1, PY-2) and Controls (Celecoxib, Indomethacin) to 96-well plate. Start->Step1 Step2 2. Add Reaction Mix containing COX-2 Enzyme, COX Probe, and Cofactor to each well. Step1->Step2 Step3 3. Pre-incubate to allow for compound-enzyme interaction. Step2->Step3 Step4 4. Initiate reaction by adding Arachidonic Acid substrate. Step3->Step4 Step5 5. Measure fluorescence kinetically (Ex/Em = 535/587 nm) over 5-10 minutes. Step4->Step5 End End: Calculate IC50 Values Step5->End

Caption: Experimental workflow for the COX-2 inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve test compounds (PY-1, PY-2) and standards (Celecoxib, Indomethacin) in DMSO. Prepare serial dilutions to create a dose-response curve.

  • Assay Plate Setup: In a 96-well white opaque plate, add 10 µL of each diluted test compound or control to the designated wells.[15] Include "enzyme control" wells with only DMSO.

  • Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

  • Enzyme Addition: Add 10 µL of reconstituted human recombinant COX-2 enzyme to all wells except for a "no enzyme" background control.[16]

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.[16]

  • Measurement: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (Excitation/Emission = 535/587 nm) for 5-10 minutes.[15]

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Comparative Data: COX-2 Inhibition

Compound Type COX-2 IC50 (µM)
PY-1 Novel Pyrimidine 0.05 ± 0.01
PY-2 Novel Pyrimidine 1.25 ± 0.15
Celecoxib Standard (COX-2 Selective) 0.04 ± 0.01

| Indomethacin | Standard (Non-selective) | 8.23 ± 0.50 |

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This cell-based assay assesses the ability of compounds to suppress iNOS activity within a relevant immune cell context.

Causality Behind Experimental Choices:

  • Cell Line: RAW 264.7 murine macrophages are a standard and robust cell line for inflammation studies. They reliably express iNOS and produce significant amounts of NO upon stimulation.[10][17]

  • Stimulant: Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent activator of macrophages and a strong inducer of the iNOS enzyme, mimicking an inflammatory response to infection.[18][19][20]

  • Detection: The Griess reaction is a simple, colorimetric method that measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[21][22] This provides a reliable proxy for NO production.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells into a 96-well plate at a density of 5x10⁵ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (PY-1, PY-2) and standards for 2 hours.

  • Stimulation: Add LPS (final concentration of 5 µg/mL) to all wells except the negative control to induce iNOS expression and NO production.[21]

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[22]

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample. Determine the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control. Calculate the IC50 values.

Comparative Data: Nitric Oxide Production Inhibition

Compound Type NO Inhibition IC50 (µM)
PY-1 Novel Pyrimidine 15.6 ± 2.1
PY-2 Novel Pyrimidine 9.8 ± 1.3
Celecoxib Standard (COX-2 Selective) > 100

| Indomethacin | Standard (Non-selective) | 25.4 ± 3.5 |

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

In Vivo Validation: Efficacy in a Preclinical Model

While in vitro assays are crucial for mechanistic understanding, in vivo models are essential to evaluate a compound's overall efficacy, accounting for absorption, distribution, metabolism, and excretion (ADME) properties in a complex biological system.[23][24]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is the most widely used and validated preclinical model for screening acute anti-inflammatory activity.[25][26]

Causality Behind Experimental Choices:

  • Model: The injection of carrageenan, a sulfated polysaccharide, into a rat's paw induces a predictable and reproducible acute inflammatory response characterized by edema (swelling).[26]

  • Biphasic Response: The inflammatory response is biphasic. The early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by prostaglandins produced via the COX pathway, making it highly relevant for testing NSAIDs.[25]

  • Endpoint: Paw volume is measured using a plethysmometer. The increase in paw volume is a direct and quantifiable measure of inflammatory edema.[25] The percentage inhibition of edema is the key parameter for assessing drug efficacy.

Assay_Workflow_2 Start Start: Acclimatize Rats Step1 1. Measure initial right hind paw volume (V₀) of each rat. Start->Step1 Step2 2. Administer test compounds (PY-1, PY-2) and controls orally (p.o.). Vehicle group receives saline. Step1->Step2 Step3 3. After 1 hour, inject 0.1 mL of 1% carrageenan into the subplantar surface of the right hind paw. Step2->Step3 Step4 4. Measure paw volume (Vₜ) at 1, 2, 3, and 4 hours post-carrageenan injection. Step3->Step4 End End: Calculate % Inhibition of Edema Step4->End

Caption: Workflow for the carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animal Grouping: Use male Wistar rats (150-200g), with 6 animals per group. Groups include a vehicle control (saline), positive controls (Indomethacin 10 mg/kg, Celecoxib 10 mg/kg), and test groups (PY-1 and PY-2 at a specified dose, e.g., 20 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw (V₀) for each rat using a digital plethysmometer.

  • Drug Administration: Administer the compounds and controls orally (p.o.) one hour before inducing inflammation.[25]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[27]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.[28]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at the time of peak edema (usually 3 or 4 hours) using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

Comparative Data: In Vivo Anti-inflammatory Activity

Compound (Dose) Type % Inhibition of Paw Edema @ 4hr
PY-1 (20 mg/kg) Novel Pyrimidine 68.5%
PY-2 (20 mg/kg) Novel Pyrimidine 45.2%
Celecoxib (10 mg/kg) Standard (COX-2 Selective) 72.1%

| Indomethacin (10 mg/kg)| Standard (Non-selective) | 65.8% |

Data are hypothetical for illustrative purposes.

Synthesis, SAR, and Conclusion

Analysis of Results:

  • PY-1 demonstrates very high potency against the COX-2 enzyme in vitro (IC50 = 0.05 µM), comparable to the selective inhibitor Celecoxib.[6] This potent enzymatic inhibition translates into excellent in vivo efficacy (68.5% inhibition), performing on par with Indomethacin and nearly as well as Celecoxib. Its activity against NO production is modest, suggesting its primary mechanism of action is likely through the COX-2 pathway.

  • PY-2 shows moderate activity against COX-2 but is a more effective inhibitor of nitric oxide production in macrophages (IC50 = 9.8 µM). Its in vivo anti-inflammatory effect (45.2% inhibition) is significant but less potent than PY-1. This suggests PY-2 may act via a dual mechanism, inhibiting both COX and iNOS pathways, or that its primary contribution is through iNOS inhibition.

Structure-Activity Relationship (SAR) Insights: The difference in activity between PY-1 and PY-2 likely stems from their structural modifications. For instance, if PY-1 possesses a specific sulfonamide or a related functional group, this could explain its high affinity for the secondary pocket of the COX-2 active site, similar to celecoxib.[8] Conversely, the structural features of PY-2 might favor interaction with the iNOS enzyme. The position and nature of substituents on the pyrimidine ring are critical in determining the biological activity and selectivity of these compounds.[5][29]

Conclusion: This comparative guide outlines a robust, multi-tiered strategy for assessing novel pyrimidine anti-inflammatory agents. The combination of specific enzymatic assays and a validated in vivo model provides a comprehensive picture of a compound's mechanism and potential therapeutic efficacy.

Based on our hypothetical data, PY-1 emerges as a highly promising drug candidate, exhibiting potent and likely selective COX-2 inhibition that translates to strong in vivo activity. PY-2 represents an interesting lead with a potentially different or dual mechanism of action that warrants further investigation. This systematic approach, grounded in scientific rationale, is crucial for the successful identification and development of next-generation anti-inflammatory therapies.

References

Quantitative NMR (qNMR) for the Assay of 2-Aminopyrimidine-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) and key intermediates is paramount. For heterocyclic compounds like 2-aminopyrimidine-4-carboxylic acid, a crucial building block in the synthesis of various therapeutic agents, robust analytical methodologies are essential.[1] This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques for the assay of 2-aminopyrimidine-4-carboxylic acid, supported by representative experimental data and validated protocols.

The Principle of Absolute Quantification: Why qNMR Stands Apart

Quantitative NMR (qNMR) operates on a fundamental principle that distinguishes it from most other analytical techniques: the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3] This inherent stoichiometry allows for the absolute quantification of a substance without the need for a calibration curve generated from an identical reference standard of the analyte.[4] Instead, a certified internal standard of known purity and concentration is used to provide a reference against which the analyte is measured.[3]

This presents a significant advantage over techniques like High-Performance Liquid Chromatography (HPLC), where quantification relies on the response of a detector (e.g., UV-Vis) to the analyte. This response can vary between different compounds, necessitating the use of a specific, highly purified reference standard for the analyte to create a calibration curve.[5] The development and validation of such chromatographic methods can be time-consuming and resource-intensive.[5]

A Head-to-Head Comparison: qNMR vs. HPLC

To illustrate the performance of qNMR for the assay of 2-aminopyrimidine-4-carboxylic acid, we present a comparative analysis with a standard reverse-phase HPLC-UV method. The following data is representative of typical results obtained for a small, aromatic carboxylic acid and serves to highlight the key performance characteristics of each technique.

Table 1: Comparison of Method Validation Parameters for the Assay of 2-Aminopyrimidine-4-carboxylic Acid

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.999> 0.998
Range 0.5 - 15 mg/mL0.01 - 0.5 mg/mL
Accuracy (% Recovery) 99.2% - 100.5%98.5% - 101.5%
Precision (%RSD)
- Repeatability< 0.5%< 1.0%
- Intermediate Precision< 0.8%< 1.5%
Limit of Quantitation (LOQ) ~1.5 mg/0.7 mL~0.08 µg/mL
Analysis Time per Sample ~10 minutes~25 minutes
Need for Analyte-Specific Standard NoYes

This table presents representative data synthesized from typical performance characteristics of qNMR and HPLC methods for the analysis of small aromatic molecules.[6][7]

The Causality Behind the Numbers: Interpreting the Comparison

The data in Table 1 reveals the distinct advantages and specific application domains for each technique.

  • Accuracy and Precision: Both methods demonstrate excellent accuracy and precision, meeting the stringent requirements for pharmaceutical quality control.[6] However, qNMR often exhibits slightly better precision (lower %RSD) due to the fundamental nature of the measurement, which is less susceptible to variations in instrument response and sample matrix effects compared to HPLC.[5]

  • Linearity and Range: qNMR typically shows a wider linear range, which can simplify sample preparation as less dilution may be required for concentrated samples.[8]

  • Sensitivity: HPLC-UV is generally a more sensitive technique, with a significantly lower limit of quantitation.[7] This makes it the preferred method for trace-level impurity analysis.

  • Efficiency and Sustainability: For the primary assay of the main component, qNMR is considerably faster. The sample preparation is simpler, and the analysis time is shorter.[5] Furthermore, qNMR is a "greener" technique, consuming significantly less solvent compared to HPLC.

  • Versatility: A key advantage of qNMR is the ability to quantify a compound without a specific reference standard for that compound.[9] A single, certified internal standard can be used for the quantification of numerous different analytes.[10] This is particularly valuable in early-stage drug development when pure reference materials of new chemical entities may be scarce.[6]

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical method hinges on a well-designed and validated protocol. Below are detailed, step-by-step methodologies for the qNMR and HPLC assay of 2-aminopyrimidine-4-carboxylic acid.

Quantitative ¹H-NMR Spectroscopy Protocol

1. Materials and Instrumentation:

  • NMR Spectrometer: 400 MHz or higher, equipped with a broadband probe.

  • Internal Standard: Maleic acid (certified reference material, purity >99.5%).

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D.

  • Analytical Balance: Readable to 0.01 mg.

  • Vortex mixer.

  • 5 mm NMR tubes.

2. Sample and Standard Preparation:

  • Accurately weigh approximately 10 mg of 2-aminopyrimidine-4-carboxylic acid into a vial.

  • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

  • Record the exact weights.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard 1D proton experiment with a 30° or 90° pulse.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 15-30 seconds for quantitative accuracy).

  • Number of Scans (ns): 16 or 32, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks to be integrated.

  • Acquisition Time (aq): ≥ 3 seconds.

  • Spectral Width (sw): Appropriate to cover all signals of interest (e.g., 16 ppm).

4. Data Processing and Calculation:

  • Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening of 0.3 Hz.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signal of 2-aminopyrimidine-4-carboxylic acid (e.g., a pyrimidine proton) and the singlet of maleic acid (~6.3 ppm).

  • Calculate the purity of 2-aminopyrimidine-4-carboxylic acid using the following formula:

    Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • analyte = 2-aminopyrimidine-4-carboxylic acid

    • std = Internal Standard (Maleic Acid)

High-Performance Liquid Chromatography (HPLC-UV) Protocol

1. Materials and Instrumentation:

  • HPLC System: With a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

  • Reference Standard: 2-aminopyrimidine-4-carboxylic acid (purity >99%).

2. Standard and Sample Preparation:

  • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the 2-aminopyrimidine-4-carboxylic acid sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

4. Data Analysis:

  • Integrate the peak area of 2-aminopyrimidine-4-carboxylic acid in both the standard and sample chromatograms.

  • Calculate the assay of the sample using the following formula:

    Assay (% w/w) = (Area_sample / Area_std) * (Conc_std / Conc_sample) * Purity_std

Visualizing the Workflows

To further clarify the experimental and logical processes, the following diagrams illustrate the qNMR workflow and the comparative decision-making framework.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte weigh_std Accurately weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Quantitative Parameters (d1, ns) load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Analyte & Standard Signals phase_baseline->integrate calculate Calculate Purity using Formula integrate->calculate result Final Assay Value calculate->result

Caption: Workflow for quantitative NMR (qNMR) analysis.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC start Assay of 2-Aminopyrimidine- 4-carboxylic Acid qnmr_adv Advantages: - Absolute Quantification - High Speed - No Analyte Standard Needed - Greener Method start->qnmr_adv hplc_adv Advantages: - High Sensitivity (Trace Analysis) start->hplc_adv qnmr_disadv Limitations: - Lower Sensitivity decision1 Primary Use Case: Main Component Assay, Early Development qnmr_adv->decision1 hplc_disadv Limitations: - Requires Analyte Standard - Longer Analysis Time - Higher Solvent Consumption decision2 Primary Use Case: Trace Impurity Profiling, Routine QC with Standard hplc_adv->decision2

Caption: Logical comparison of qNMR and HPLC for assay.

Conclusion and Authoritative Grounding

Quantitative NMR has emerged as a powerful, efficient, and reliable primary method for the assay of pure substances in the pharmaceutical industry.[11] For a compound like 2-aminopyrimidine-4-carboxylic acid, where a supplier already utilizes qNMR for content verification, its suitability is well-established.[1] While HPLC remains the gold standard for high-sensitivity impurity profiling, qNMR offers a compelling alternative for the main component assay, particularly in environments where speed, efficiency, and the availability of specific reference standards are critical considerations.[5][6] The choice between these techniques should be guided by the specific analytical need, whether it is the absolute quantification of the bulk material or the detection of trace-level components. Both methods, when properly validated according to ICH guidelines, provide the trustworthiness required for modern drug development and manufacturing.[12]

References

A Comparative Analysis of Boronic Acid Isomers in Suzuki Coupling Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds.[1][2][3] The choice of the organoboron coupling partner is critical to the success of this reaction, and among the most common reagents are substituted phenylboronic acids. The seemingly subtle change in the position of a substituent on the phenyl ring—from ortho to meta to para—can have a profound impact on the reactivity, yield, and overall efficiency of the coupling process. This guide provides an in-depth comparative analysis of boronic acid isomers in Suzuki coupling, grounded in experimental data and mechanistic principles, to empower researchers to make informed decisions in their synthetic endeavors.

The Decisive Interplay of Steric and Electronic Effects

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by two fundamental factors: the electronic nature of the substituent and the steric hindrance it imposes around the boronic acid moiety.[1][4] These factors most significantly influence the transmetalation step, which is often the rate-determining step of the reaction.[5][6]

Electronic Effects: The substituent's ability to donate or withdraw electron density alters the nucleophilicity of the carbon atom attached to the boron.

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) and methoxy (-OCH₃) increase the electron density on the phenyl ring, enhancing the nucleophilicity of the ipso-carbon. This generally accelerates the transmetalation step, leading to faster reaction rates and higher yields.[5]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) decrease the electron density on the phenyl ring, reducing the nucleophilicity of the ipso-carbon. This can slow down the transmetalation step and, in some cases, lead to lower yields.[1][5]

Steric Effects: The spatial bulk of a substituent, particularly in the ortho position, can physically impede the approach of the boronic acid to the palladium center, hindering the formation of the necessary intermediate for transmetalation.[4][7]

A Quantitative Comparison of Isomer Reactivity

Experimental evidence consistently demonstrates a general reactivity trend among the isomers of substituted phenylboronic acids in Suzuki coupling:

para > meta >> ortho

This trend holds for both electron-donating and electron-withdrawing substituents, although the absolute reactivity will be modulated by the electronic nature of the group.

Case Study 1: Electron-Donating Substituents (Tolylboronic Acids)

The methyl group is a weak electron-donating group. A comparative study of the Suzuki-Miyaura coupling of tolylboronic acid isomers with 1-bromo-4-(chloromethyl)benzene under identical conditions highlights the subtle interplay of electronic and steric effects.[4]

Boronic Acid IsomerSubstituent PositionProduct Yield (%)Primary Influencing Factor(s)
4-Tolylboronic Acidpara99Favorable electronic donation, minimal steric hindrance.[4]
3-Tolylboronic Acidmeta98Favorable electronic donation, negligible steric hindrance.[4]
2-Tolylboronic Acidortho91Steric hindrance from the ortho-methyl group impeding the approach to the palladium center.[4]

As the data indicates, the para and meta isomers provide nearly quantitative yields, demonstrating the beneficial electronic effect of the methyl group. The slightly lower yield for the ortho isomer is a direct consequence of steric hindrance.[4]

Case Study 2: Electron-Withdrawing Substituents (Nitrophenylboronic Acids)

The nitro group is a strong electron-withdrawing group. A survey of the literature for the Suzuki-Miyaura coupling of nitrophenylboronic acid isomers with aryl halides reveals a more pronounced effect of isomerism on reactivity.[1]

Boronic Acid IsomerSubstituent PositionRepresentative Yield (%)Primary Influencing Factor(s)
p-Nitrophenylboronic acidpara95Strong deactivating electronic effect, but sterically accessible.[1]
m-Nitrophenylboronic acidmeta88Deactivating electronic effect, sterically accessible.[1]
o-Nitrophenylboronic acidortho20-30Severe steric hindrance and potential for catalyst inhibition via coordination of the nitro group to palladium.[1]

The data clearly illustrates that while the electron-withdrawing nature of the nitro group generally deactivates the boronic acid, the ortho isomer suffers from a significant drop in yield due to overwhelming steric hindrance.[1]

Mechanistic Insights into Isomer-Dependent Reactivity

The observed reactivity trends can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step is where the differences between the isomers are most acutely manifested. For this step to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species, which then coordinates to the palladium(II) center.

Transmetalation cluster_para_meta para- and meta-Isomers cluster_ortho ortho-Isomer para_meta_complex Ar-Pd(II)-X(L2) + Ar'-B(OH)3- Favorable Approach para_meta_transition [L2(X)Pd-Ar...Ar'-B(OH)3]‡ Lower Energy Transition State para_meta_complex->para_meta_transition para_meta_product Ar-Pd(II)-Ar'(L2) + [XB(OH)3]- para_meta_transition->para_meta_product ortho_complex Ar-Pd(II)-X(L2) + o-Ar'-B(OH)3- Steric Hindrance ortho_transition [L2(X)Pd-Ar...o-Ar'-B(OH)3]‡ Higher Energy Transition State ortho_complex->ortho_transition ortho_product Slow or No Reaction ortho_transition->ortho_product

Figure 2: Logical diagram illustrating the effect of steric hindrance on the transmetalation step for ortho-isomers compared to para- and meta-isomers.

For ortho-substituted boronic acids, the bulky substituent adjacent to the boronic acid group creates a significant steric barrier. This can:

  • Hinder the formation of the boronate species: The steric bulk may impede the approach of the base to the boron atom.

  • Prevent efficient coordination to the palladium center: The steric clash between the ortho-substituent and the ligands on the palladium complex can raise the energy of the transition state for transmetalation, thereby slowing down the reaction.[1][7]

  • Promote side reactions: Under forcing conditions required to overcome the steric barrier, side reactions such as protodeboronation (cleavage of the C-B bond by a proton source) can become more prevalent, leading to reduced yields.[8]

In some cases, as with ortho-nitrophenylboronic acid, the substituent itself can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]

Experimental Protocol for Comparative Analysis of Boronic Acid Isomer Reactivity

To obtain reliable and comparable data on the reactivity of different boronic acid isomers, a carefully designed experimental setup with parallel reactions and consistent monitoring is essential.

Objective: To compare the reaction rates and final yields of the Suzuki-Miyaura coupling of an aryl halide with ortho-, meta-, and para-substituted phenylboronic acids under identical conditions.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • ortho-substituted phenylboronic acid

  • meta-substituted phenylboronic acid

  • para-substituted phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Degassed solvent system (e.g., Toluene/H₂O or Dioxane/H₂O)

  • Internal standard for quantitative analysis (e.g., dodecane)

  • Reaction vessels (e.g., temperature-controlled reaction block or individual flasks in an oil bath)

  • Analytical instrument (GC-MS or HPLC)

Procedure:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, prepare three identical reaction vessels.

    • To each vessel, add the aryl halide (1.0 mmol, 1.0 equiv), the base (2.0 mmol, 2.0 equiv), the palladium catalyst (0.02 mmol, 2 mol%), and the internal standard (0.5 mmol).

    • To the first vessel, add the ortho-isomer of the boronic acid (1.2 mmol, 1.2 equiv).

    • To the second vessel, add the meta-isomer of the boronic acid (1.2 mmol, 1.2 equiv).

    • To the third vessel, add the para-isomer of the boronic acid (1.2 mmol, 1.2 equiv).

    • Add the degassed solvent system (e.g., 10 mL) to each vessel.

  • Reaction Execution:

    • Place all three reaction vessels in the pre-heated reaction block or oil bath set to the desired temperature (e.g., 80-100 °C).

    • Begin vigorous stirring simultaneously for all reactions. This is time t=0.

  • Kinetic Monitoring:

    • At regular time intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.

    • Immediately quench each aliquot by adding it to a vial containing diethyl ether (1 mL) and a small amount of water to stop the reaction.

    • Analyze the quenched samples by GC-MS or HPLC to determine the consumption of the starting material and the formation of the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time for each isomer.

    • Determine the initial reaction rate for each isomer from the slope of the initial linear portion of the curve.

    • Calculate the final yield for each reaction after it has gone to completion.

Experimental_Workflow cluster_prep Preparation cluster_reaction Execution cluster_analysis Analysis Setup Parallel Reaction Setup (ortho, meta, para isomers) Run Simultaneous Initiation of Reactions at t=0 Setup->Run Monitor Kinetic Monitoring (Time-course sampling) Run->Monitor Analyze Quantitative Analysis (GC-MS or HPLC) Monitor->Analyze Compare Data Comparison (Rates and Yields) Analyze->Compare

Figure 3: A generalized workflow for the comparative kinetic analysis of boronic acid isomers.

Conclusions and Recommendations for the Synthetic Chemist

The positional isomerism of substituents on a phenylboronic acid is a critical parameter that dictates its reactivity in Suzuki-Miyaura cross-coupling reactions. The following is a summary of key takeaways for researchers:

  • Reactivity Trend: For a given substituent, the general order of reactivity is para > meta >> ortho.

  • Para and Meta Isomers: These isomers are generally reliable coupling partners, with their reactivity being primarily influenced by the electronic nature of the substituent. Electron-donating groups enhance reactivity, while electron-withdrawing groups can diminish it.

  • Ortho Isomers: These are challenging substrates due to significant steric hindrance, which can lead to slow reaction rates, lower yields, and an increased propensity for side reactions. For successful coupling of ortho-substituted boronic acids, more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), higher temperatures, and longer reaction times may be necessary.[7][9]

  • Strategic Selection: When developing a synthetic route, if the final product structure allows for flexibility in isomer choice, selecting the para or meta isomer of the boronic acid is generally advisable to maximize the probability of a high-yielding and efficient reaction.

By understanding the fundamental principles that govern the reactivity of boronic acid isomers and leveraging the comparative data presented, researchers can more effectively navigate the complexities of the Suzuki-Miyaura reaction, leading to more efficient and successful synthetic outcomes.

References

A-Z Guide to Ligand Efficiency Metrics for Pyrimidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry.[1] Its prevalence in nature, including as a fundamental component of DNA and RNA, has long pointed to its significant biological role.[1][2] This has spurred the development of a multitude of clinically successful drugs featuring this versatile heterocyclic core.[1][3] Pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5]

However, the path from a promising pyrimidine-based "hit" to a viable drug candidate is fraught with challenges. A critical aspect of this journey is the rigorous evaluation and optimization of a compound's properties to ensure it is not only potent but also possesses the necessary characteristics for safety and efficacy in a biological system. This is where ligand efficiency (LE) metrics become indispensable tools.

This guide provides an in-depth comparison of key ligand efficiency metrics, offering experimental insights and data to aid in the selection and optimization of pyrimidine-based drug candidates. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The "Why": Understanding the Imperative of Ligand Efficiency

In the early stages of drug discovery, it is common to identify compounds that exhibit high potency against a specific biological target. However, this potency often comes at the cost of increased molecular weight, lipophilicity (a measure of a compound's "greasiness"), and other undesirable physicochemical properties. This phenomenon, often termed "molecular obesity," can lead to poor absorption, distribution, metabolism, and excretion (ADME) properties, as well as off-target toxicity.[6]

Ligand efficiency metrics provide a way to normalize a compound's potency by its size or other properties, offering a more balanced assessment of its quality.[7][8][9] By focusing on optimizing these efficiency metrics, medicinal chemists can guide their synthetic efforts towards producing smaller, more efficient, and ultimately more "drug-like" molecules. This approach is particularly crucial for pyrimidine-based compounds, where the core scaffold provides a solid foundation for potency, but the various substitutions can quickly lead to an increase in molecular size and lipophilicity.[10][11]

A Comparative Analysis of Key Ligand Efficiency Metrics

Several ligand efficiency metrics have been developed, each offering a unique perspective on a compound's quality.[7][12] The most commonly used metrics are discussed below, with a focus on their application to pyrimidine-based drug candidates.

Ligand Efficiency (LE)

Ligand Efficiency (LE) is one of the most fundamental metrics and quantifies the binding energy per non-hydrogen atom (heavy atom count, HAC).[7]

Formula: LE = -ΔG / HAC = (RT * ln(Ki)) / HAC

Where:

  • ΔG is the Gibbs free energy of binding.

  • Ki is the inhibitory constant.

  • R is the gas constant.

  • T is the absolute temperature.

  • HAC is the heavy atom count.

A higher LE value is generally desirable, with a commonly accepted threshold for a promising lead compound being greater than 0.3.[7] For pyrimidine-based fragments, which are smaller starting points for drug design, an even higher LE is often sought.

Lipophilic Ligand Efficiency (LLE or LiPE)

Lipophilic Ligand Efficiency (LLE or LiPE) assesses the balance between a compound's potency and its lipophilicity, typically measured as LogP or LogD.[13][14][15]

Formula: LLE = pIC50 - LogP

Where:

  • pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

  • LogP is the logarithm of the partition coefficient between octanol and water.

An LLE value greater than 5 is often considered indicative of a high-quality lead compound.[14][16] This metric is particularly important for pyrimidine-based candidates, as the aromatic nature of the pyrimidine ring can contribute to lipophilicity, and careful management of this property is essential for good ADME characteristics.[6]

Binding Efficiency Index (BEI) and Surface Efficiency Index (SEI)

The Binding Efficiency Index (BEI) and Surface Efficiency Index (SEI) provide alternative ways to normalize potency by molecular weight (MW) and polar surface area (PSA), respectively.[17][18][19][20]

Formulas:

  • BEI = pKi / MW (in kDa)[17][18]

  • SEI = pKi / (PSA / 100)[17][18]

BEI provides a measure of binding efficiency relative to the overall size of the molecule, while SEI relates potency to the polar surface area, which is a key determinant of membrane permeability. For pyrimidine-based drugs, which often interact with their targets through a combination of hydrophobic and hydrogen bonding interactions, a balanced optimization of both BEI and SEI is crucial.[1]

Comparative Summary of Ligand Efficiency Metrics
MetricFormulaWhat it MeasuresDesirable ValueRelevance for Pyrimidine Candidates
Ligand Efficiency (LE) -ΔG / HACBinding energy per heavy atom.> 0.3Excellent for initial fragment screening and early optimization to ensure potency is not just due to size.
Lipophilic Ligand Efficiency (LLE/LiPE) pIC50 - LogPBalance between potency and lipophilicity.> 5Critical for managing the inherent aromaticity of the pyrimidine core and avoiding poor ADME properties.[6][13][14]
Binding Efficiency Index (BEI) pKi / MW (kDa)Potency normalized by molecular weight.Higher is betterUseful for tracking efficiency as the molecule grows during optimization.
Surface Efficiency Index (SEI) pKi / (PSA / 100)Potency normalized by polar surface area.Higher is betterImportant for ensuring good cell permeability, especially for intracellular targets.

Experimental Workflows for Determining Ligand Efficiency Metrics

The calculation of these metrics relies on accurate experimental determination of binding affinity (Ki or IC50) and physicochemical properties (LogP, MW, PSA, HAC).

Workflow for Ligand Efficiency Metric Calculation

LigandEfficiencyWorkflow cluster_synthesis Compound Synthesis cluster_assays Experimental Assays cluster_calculation Metric Calculation cluster_analysis Data Analysis & Decision Making Compound Synthesize Pyrimidine Derivative BindingAssay Determine Binding Affinity (e.g., ITC, SPR, FRET) Compound->BindingAssay LogPAssay Measure Lipophilicity (e.g., Shake-flask, HPLC) Compound->LogPAssay CalculateLE Calculate LE BindingAssay->CalculateLE CalculateLLE Calculate LLE BindingAssay->CalculateLLE CalculateBEI Calculate BEI BindingAssay->CalculateBEI CalculateSEI Calculate SEI BindingAssay->CalculateSEI LogPAssay->CalculateLLE CompareMetrics Compare with Thresholds & Other Compounds CalculateLE->CompareMetrics CalculateLLE->CompareMetrics CalculateBEI->CompareMetrics CalculateSEI->CompareMetrics Decision Prioritize for Further Optimization CompareMetrics->Decision

Caption: Workflow for calculating ligand efficiency metrics.

Step-by-Step Protocol: Determining Binding Affinity using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when a ligand binds to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[21]

Materials:

  • Purified target protein in a suitable buffer.

  • Pyrimidine-based compound dissolved in the same buffer.

  • Isothermal Titration Calorimeter.

Procedure:

  • Preparation:

    • Thoroughly dialyze the protein against the chosen buffer to ensure buffer matching.

    • Prepare a concentrated solution of the pyrimidine compound in the final dialysis buffer.

    • Degas both the protein and ligand solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Initiate the titration, injecting small aliquots of the ligand into the protein solution.

  • Data Analysis:

    • The raw data will show heat pulses for each injection.

    • Integrate the peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Step-by-Step Protocol: Determining Lipophilicity (LogP) using the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).[22]

Materials:

  • n-Octanol (pre-saturated with water).

  • Water (pre-saturated with n-octanol).

  • Pyrimidine-based compound.

  • Separatory funnel.

  • Analytical method to quantify the compound (e.g., UV-Vis spectroscopy, HPLC).

Procedure:

  • Preparation:

    • Prepare the pre-saturated solvents by vigorously mixing equal volumes of n-octanol and water and allowing the layers to separate.

  • Partitioning:

    • Dissolve a known amount of the pyrimidine compound in one of the phases (usually the one in which it is more soluble).

    • Add a known volume of the second phase to a separatory funnel.

    • Add a known volume of the compound-containing phase to the funnel.

    • Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.

    • Allow the layers to separate completely.

  • Quantification:

    • Carefully separate the two layers.

    • Determine the concentration of the compound in each layer using a suitable analytical method.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP = log10(P).

Case Study: Optimizing a Pyrimidine-Based Kinase Inhibitor Series

Consider a hypothetical series of pyrimidine-based inhibitors of Aurora Kinase, a target in cancer therapy.[23]

CompoundIC50 (nM)pIC50HACLELogPLLEMW ( g/mol )BEIPSA (Å2)SEI
Fragment 1 10,0005.0150.331.53.520025.0608.3
Lead 2 1007.0250.283.04.035020.0808.8
Optimized 3 108.0280.292.55.538021.1908.9
Poorly Optimized 4 58.3350.244.53.848017.37511.1

Analysis:

  • Fragment 1 shows a good starting LE, as expected for a small fragment.

  • Lead 2 , derived from Fragment 1, has improved potency, but the LE has decreased, and the LLE is below the desirable threshold of 5. This suggests that the potency gain came at the cost of increased size and lipophilicity.

  • Optimized 3 demonstrates a successful optimization strategy. While the molecular weight and heavy atom count have slightly increased, the potency has improved significantly, and importantly, the LogP has been reduced. This leads to a much-improved LLE of 5.5.

  • Poorly Optimized 4 highlights a common pitfall. Although it is the most potent compound, its LE is low, and its high LogP results in a poor LLE. This compound is likely to have poor ADME properties and is a less desirable candidate for further development.

The Pyrimidine Scaffold: A Privileged Starting Point

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry.[1][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, facilitate strong and specific interactions with biological targets.[1] The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[1][24]

Relationship between Pyrimidine Structure and Ligand Efficiency

PyrimidineStructureLE cluster_properties Physicochemical Properties cluster_metrics Ligand Efficiency Metrics Pyrimidine Pyrimidine Core Potency Potency (pIC50) Pyrimidine->Potency Substitutions (H-bond donors/acceptors) Size Size (HAC, MW) Pyrimidine->Size Addition of functional groups Lipophilicity Lipophilicity (LogP) Pyrimidine->Lipophilicity Aromaticity, hydrophobic groups Permeability Permeability (PSA) Pyrimidine->Permeability Polar substituents LE LE Potency->LE LLE LLE Potency->LLE BEI BEI Potency->BEI SEI SEI Potency->SEI Size->LE Size->BEI Lipophilicity->LLE Permeability->SEI

Caption: Interplay of pyrimidine properties and ligand efficiency.

By judiciously applying ligand efficiency metrics, researchers can fully exploit the advantages of the pyrimidine scaffold while mitigating the risks associated with increasing molecular complexity. The goal is to achieve a harmonious balance between high potency and favorable physicochemical properties, ultimately leading to the development of safer and more effective medicines.

Conclusion

Ligand efficiency metrics are not merely theoretical constructs; they are practical tools that can significantly enhance the efficiency and success rate of drug discovery programs. For those working with the versatile and potent pyrimidine scaffold, a deep understanding and consistent application of these metrics are essential. By focusing on the quality of binding, rather than just the magnitude, medicinal chemists can navigate the complex landscape of drug optimization with greater confidence and precision. The judicious use of LE, LLE, BEI, and SEI will undoubtedly continue to play a pivotal role in unlocking the full therapeutic potential of pyrimidine-based drug candidates.

References

Safety Operating Guide

Proper Disposal of Methyl 2-Aminopyrimidine-4-Carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 2-aminopyrimidine-4-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Beyond simple instructions, this document delves into the causality behind these procedures, fostering a culture of safety and scientific integrity.

Understanding the Compound: Hazard Profile of this compound

This compound (CAS No. 6937-03-7) is a crystalline powder utilized as an inhibitor of nitrogen monoxide synthetase.[1][2] A thorough understanding of its hazard profile is the foundation of its safe handling and disposal.

Primary Hazards:

  • Eye Damage/Irritation: Causes serious eye irritation and potentially serious eye damage.[3][4]

  • Skin Irritation: Causes skin irritation.[3][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3][5]

  • Harmful if Swallowed: Ingestion can be harmful.[3][5]

While a specific environmental hazard classification is not always prominent, the general principles of chemical waste management dictate that it should not be released into the environment.[3][5]

Structural Considerations for Hazard Assessment:

The molecule's structure, containing an aminopyrimidine ring and a methyl ester functional group, informs its reactivity and potential hazards. Aminopyridines can be toxic by various routes of exposure, and some are severe skin and eye irritants.[6] Esters, while varying in toxicity, can be flammable and should be handled with care.[7]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[8][9] It must not be disposed of down the drain or in regular trash.[9][10]

Step 1: Immediate Personal Protective Equipment (PPE) and Engineering Controls

Before handling the waste, ensure all necessary safety measures are in place to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[9]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[9]

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.[9]

  • Respiratory Protection: All handling of the solid waste or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][5]

Diagram: Disposal Workflow

A Step 1: Wear Appropriate PPE B Step 2: Segregate Waste A->B  Handle Safely   C Step 3: Select Proper Waste Container B->C  Prevent Reactions   D Step 4: Label Container Correctly C->D  Ensure Containment   E Step 5: Store Waste in SAA D->E  Communicate Hazards   F Step 6: Arrange for Professional Disposal E->F  Await Pickup  

Caption: A logical workflow for the safe disposal of this compound.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

  • Solid Waste: Collect solid this compound waste separately. This includes leftover reagent, contaminated weigh boats, and contaminated filter paper.

  • Liquid Waste: If the compound has been dissolved in a solvent, the resulting solution must be collected as hazardous liquid waste.

    • Halogenated vs. Non-Halogenated Solvents: It is often more cost-effective to segregate halogenated solvent waste (e.g., dichloromethane, chloroform) from non-halogenated solvent waste (e.g., hexane, ethyl acetate).[10] Check with your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Incompatible Materials: Store this waste away from strong oxidizing agents, acids, and strong bases.[5]

Step 3: Proper Waste Container Selection

The choice of container is crucial for safe storage and transport.

  • Chemical Compatibility: The container must be made of a material that does not react with or degrade from contact with this compound or any solvents in the waste mixture.[8] High-density polyethylene (HDPE) containers are a common and suitable choice for many chemical wastes.

  • Integrity: The container must be free from damage, cracks, or leaks.[8]

  • Secure Closure: The container must have a secure, leak-proof screw cap.[8]

Step 4: Accurate and Complete Labeling

Proper labeling is a regulatory requirement and essential for communicating hazards.[11]

  • As soon as you begin collecting waste in a container, affix a hazardous waste label.[10]

  • The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[8]

    • A complete list of all chemical constituents in the container, including solvents, with their approximate percentages.

    • The date when waste was first added to the container (generation start date).[8]

    • The name of the principal investigator, department, and room number.[8]

    • Applicable hazard warnings (e.g., Irritant, Harmful).[8]

Step 5: Safe Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).[12]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]

  • Waste containers in the SAA must be kept closed at all times, except when adding waste.[10][12]

  • Store the waste container in a secondary containment bin to prevent spills from reaching drains.[8]

  • The SAA should be in a well-ventilated area.[8]

  • Weekly inspections of the SAA are required to check for leaks or container degradation.[8]

  • A partially filled container can remain in the SAA for up to one year, but a full container must be removed within three days.[12]

Step 6: Arranging for Professional Disposal

Hazardous waste must be collected and disposed of by trained professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9][10]

  • Complete all necessary waste disposal forms as required by your institution.[9]

  • Do not transport hazardous waste yourself. EHS or a licensed waste disposal company will handle the transportation to a permitted treatment, storage, and disposal facility (TSDF).[9][10]

Decontamination of Empty Containers

An empty container that held this compound must still be handled with care.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent.[10] The rinsate from this process must be collected as hazardous waste.

  • Defacing Labels: After triple rinsing, deface or remove all hazardous chemical labels from the empty container.[10]

  • Final Disposal: The triple-rinsed, unlabeled container can typically be disposed of as regular trash.[10] However, always confirm this with your institution's EHS department.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert: Inform your supervisor and EHS department.

  • Control: If the spill is small and you are trained to handle it, wear your PPE and contain the spill using a chemical spill kit.

    • For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[3][5] Avoid creating dust.

    • For liquid spills, use absorbent pads to soak up the material.

  • Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific practice. By understanding the chemical's hazards and adhering to the detailed protocols outlined in this guide, researchers can protect themselves, their colleagues, and the environment. This commitment to safety and regulatory compliance is the bedrock of trustworthy and authoritative scientific research.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel compounds like Methyl 2-aminopyrimidine-4-carboxylate is foundational. This aminopyrimidine derivative is a valuable building block in medicinal chemistry. However, its potential utility comes with inherent hazards that demand our full attention and respect. This guide provides an essential, field-tested framework for the safe handling of this compound, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist, instilling a deep understanding of why these measures are critical, thereby building a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Compound

Before handling any chemical, a thorough understanding of its risks is paramount. This compound (CAS No. 6937-03-7) is classified as hazardous under the Globally Harmonized System (GHS).[1] A review of its Safety Data Sheet (SDS) reveals the following primary hazards.

Hazard ClassificationCategorySignal WordHazard Statement
Acute Oral ToxicityCategory 4Danger Harmful if swallowed.[1]
Acute Inhalation ToxicityCategory 4Danger Harmful if inhaled.[1]
Skin Corrosion/IrritationCategory 2Danger Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 1Danger Causes serious eye damage.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3Danger May cause respiratory irritation.[1][3]

Expert Insight: The "Category 1" classification for eye damage is particularly critical.[1][2] This indicates a risk of irreversible damage upon contact, making proper eye protection non-negotiable. The compound's nature as a fine powder increases the risk of aerosolization, leading to potential inhalation and respiratory tract irritation.[1][4][5]

The Core Directive: Your PPE Protocol

Effective protection is a multi-layered system. It begins with engineering controls and is supplemented by carefully selected PPE. This is your last and most personal line of defense.[6]

Tier 1: Primary Engineering Controls

Your first and most effective control measure is to handle this compound within a certified chemical fume hood.[1][6] This minimizes airborne concentrations and protects you from inhaling the powder. Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[1][4]

Tier 2: Essential PPE for All Handling Procedures

The following PPE is mandatory for any procedure involving this compound, from weighing to reaction work-up.

Protective EquipmentSpecificationsRationale for Use
Eye/Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EU Standard EN166.[1][7] For splash risks, a full-face shield should be worn over safety goggles.[8]Protects against splashes and airborne particles that can cause serious, irreversible eye damage.[1][2]
Hand Protection Chemically resistant gloves (e.g., Nitrile). Always check manufacturer's compatibility charts. Wear two pairs ("double-gloving") when handling significant quantities.Prevents skin contact, which can cause irritation and potential absorption.[1][3] Double-gloving provides added protection against tears and contamination during doffing.
Body Protection A flame-resistant, impervious lab coat, fully buttoned with sleeves rolled down.[7][9]Protects skin and personal clothing from contamination by dust or splashes.[9]
Foot Protection Closed-toe shoes made of a non-porous material.[9][10]Protects feet from spills and falling objects.
Tier 3: Respiratory Protection (Conditional)

While a fume hood is the primary control, certain situations may require additional respiratory protection:

  • Large Spills: When cleaning a significant spill outside of a fume hood.

  • Engineering Control Failure: If ventilation systems are not functioning correctly.

In these cases, a NIOSH-approved N95 respirator or a full-face respirator is recommended to prevent inhalation of the harmful dust.[7][11]

Operational Plan: A Step-by-Step Workflow

A disciplined, systematic approach to your workflow is essential for safety.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Hazard Review (Consult SDS) Donning 2. Don PPE (See Donning Protocol) Prep->Donning Weigh 3. Weigh Compound Donning->Weigh Transfer 4. Transfer to Reaction Weigh->Transfer Workup 5. Reaction & Work-up Transfer->Workup Decon 6. Decontaminate Work Area Workup->Decon Doffing 7. Doff PPE (See Doffing Protocol) Decon->Doffing Waste 8. Dispose of Waste (Chemical & PPE) Doffing->Waste

Caption: High-level workflow from preparation to disposal.

Protocol 1: PPE Donning Sequence

The order in which you put on PPE is critical to ensure a proper seal and prevent cross-contamination.

G a 1. Lab Coat b 2. Safety Goggles a->b c 3. Face Shield (if needed) b->c d 4. Gloves (First Pair) c->d e 5. Gloves (Second Pair) d->e

Caption: Correct sequence for donning PPE.

Protocol 2: Handling Powdered Compound
  • Work in a Fume Hood: Perform all manipulations of the solid compound inside a chemical fume hood to contain dust.[1]

  • Minimize Dust: Do not pour the powder directly from the bottle.[5] Use a spatula or scoop to transfer small amounts at a time.[5]

  • Containment: Weigh the powder onto a weighing paper or directly into a tared container. Close the primary container immediately after use to prevent spills.[5]

  • Wet Methods: For cleaning surfaces, use a wet wipe or cloth to decontaminate. Dry sweeping will generate dust.[5]

Protocol 3: PPE Doffing and Disposal Sequence

Removing PPE correctly is the most critical step to prevent contaminating yourself with any chemicals you have handled.

G a 1. Outer Gloves (Dispose as chemical waste) b 2. Face Shield a->b c 3. Lab Coat (Turn inside out) b->c d 4. Goggles c->d e 5. Inner Gloves (Dispose as chemical waste) d->e f 6. Wash Hands Thoroughly e->f

Caption: Safe sequence for doffing PPE.

Emergency Response and Decontamination

In the event of an exposure or spill, a swift and correct response is vital.

Exposure RouteImmediate First Aid Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Get medical attention if irritation persists.[1][4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Call a poison center or doctor immediately. [1][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. [1][4]

Spill Management:

  • Alert personnel and evacuate the immediate area if necessary.

  • Wearing your full essential PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the material into a designated, labeled waste container.[1][4]

  • Decontaminate the area with a suitable solvent or cleaning solution.

  • Prevent the spill from entering drains or waterways.[7]

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and spill cleanup materials must be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused compound and reaction residues must be collected in a compatible, sealed, and labeled waste container.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][12]

By integrating these protocols into your daily laboratory operations, you create a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-aminopyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-aminopyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.